Ethyl acetoacetate-13C4
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-oxo(1,2,3,4-13C4)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-XMUWKQMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466786 | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-55-4 | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl Acetoacetate-13C4: A Versatile Tool in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl acetoacetate-13C4, a stable isotope-labeled version of the versatile organic compound ethyl acetoacetate (B1235776), has emerged as a critical tool in various scientific research domains. Its unique properties allow for precise tracing and quantification in complex biological systems, making it invaluable for metabolic studies, clinical diagnostics development, and drug metabolism research. This guide provides a comprehensive overview of the primary applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into advanced research settings.
Core Applications in Research
This compound serves several key functions in research, primarily as a precursor for generating a stable isotope-labeled internal standard for the quantification of ketone bodies, and as a hyperpolarized contrast agent for in vivo metabolic imaging of cancer. Its utility also extends to metabolic flux analysis and potentially in the field of proteomics.
Quantification of Ketone Bodies via Isotope Dilution Mass Spectrometry
A significant application of this compound is in the synthesis of [U-13C4]acetoacetate, which is used as an internal standard for the accurate quantification of ketone bodies (acetoacetate and β-hydroxybutyrate) in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This method overcomes the inherent instability of acetoacetate and allows for precise measurement, which is crucial in studies of metabolic diseases such as diabetes, as well as in research into ketogenic diets and neurological disorders.
This protocol describes the base-catalyzed hydrolysis of Ethyl-[U-13C4]acetoacetate to produce [U-13C4]acetoacetate.[1]
Materials:
-
Ethyl-[U-13C4]acetoacetate
-
1M Sodium Hydroxide (NaOH)
-
50% Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Reaction vessel
-
pH meter or pH strips
Procedure:
-
In a suitable reaction vessel, combine 1 mL of Ethyl-[U-13C4]acetoacetate with 8 mL of 1M NaOH.
-
Place the vessel on a stir plate and stir the mixture at 60°C for 30 minutes.
-
After 30 minutes, remove the vessel from the heat and allow it to cool to room temperature.
-
Neutralize the reaction mixture to a pH of 7-8 by the dropwise addition of 50% HCl while monitoring the pH.
-
The resulting solution contains [U-13C4]acetoacetate. Aliquot and store at -80°C until use.[1]
This protocol outlines the general steps for the analysis of ketone bodies in biological samples (e.g., serum, tissue homogenates) using the synthesized [U-13C4]acetoacetate as an internal standard.[1][2]
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample.
-
Spike the sample with a known amount of the [U-13C4]acetoacetate internal standard solution.
-
Add a protein precipitation solvent (e.g., ice-cold methanol:acetonitrile (1:1)) to the sample.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis:
The following table summarizes typical parameters for the UPLC-MS/MS analysis of ketone bodies.
| Parameter | Value |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate acetoacetate and β-hydroxybutyrate |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
MRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetoacetate | 101.0 | 57.0 |
| [U-13C4]Acetoacetate | 105.0 | 60.0 |
| β-Hydroxybutyrate | 103.0 | 59.0 |
| d4-β-Hydroxybutyrate (alternative internal standard) | 107.0 | 62.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
References
An In-depth Technical Guide to Ethyl Acetoacetate-13C4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetoacetate-13C4 is a stable isotope-labeled version of ethyl acetoacetate (B1235776), a versatile organic compound widely employed in chemical synthesis and a molecule of significant interest in metabolic research. The incorporation of four carbon-13 isotopes provides a powerful tool for tracing the metabolic fate of the acetoacetate moiety in biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its application in metabolic studies.
Chemical Properties and Structure
This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the presence of four 13C atoms. The isotopic labeling is typically at the four carbon atoms of the acetoacetate backbone.
Structure:
The structure of this compound with the labeled carbons indicated by asterisks is as follows:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | ¹³C₄C₂H₁₀O₃ | [1] |
| Molecular Weight | 134.11 g/mol | [2][3] |
| CAS Number | 84508-55-4 | [2][4] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Appearance | Liquid | |
| Boiling Point | 181 °C (lit.) | [2] |
| Melting Point | -43 °C (lit.) | [2] |
| Density | 1.060 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.419 (lit.) | [2] |
| InChI Key | XYIBRDXRRQCHLP-XMUWKQMQSA-N | [2] |
| SMILES | CCO--INVALID-LINK--[13CH2]--INVALID-LINK--=O | [2] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
The synthesis of this compound is achieved through a Claisen condensation reaction using ¹³C-labeled ethyl acetate (B1210297) as the starting material.[5][6] This reaction involves the base-catalyzed self-condensation of two ester molecules to form a β-keto ester.
Materials:
-
Ethyl acetate-1,2-¹³C₂ (or other appropriately labeled ethyl acetate)
-
Sodium ethoxide (or another strong base like sodium metal)[7][8]
-
Anhydrous ethanol (B145695) (as solvent)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride (for drying)[8]
-
Dichloromethane (B109758) or diethyl ether (for extraction)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide dissolved in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Labeled Ethyl Acetate: Ethyl acetate-1,2-¹³C₂ is added dropwise to the stirred solution of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and then neutralized with a dilute solution of hydrochloric acid or acetic acid.[7][8]
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or diethyl ether.
-
Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate or calcium chloride, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[8]
-
Purification: The crude product is purified by vacuum distillation to obtain the final, high-purity this compound.
Analytical Characterization
1. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a primary technique for confirming the isotopic labeling pattern and purity of this compound.
Sample Preparation:
-
Dissolve 10-50 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Acquisition Parameters (Example for a 400 MHz spectrometer): [2][3][9]
| Parameter | Value |
| Pulse Program | zgpg30 (proton-decoupled) |
| Spectral Width (SW) | 220 ppm |
| Acquisition Time (AQ) | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 - 5.0 s |
| Number of Scans (NS) | 128 or higher (depending on concentration) |
| Temperature | 298 K |
The resulting spectrum will show four intense signals corresponding to the four ¹³C-labeled carbons, with chemical shifts characteristic of their respective chemical environments (carbonyl, methylene, and methyl groups). The absence of significant signals at the natural abundance level for these carbons confirms high isotopic enrichment.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.
Expected Fragmentation Pattern:
The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 134.11. The fragmentation pattern will be shifted by +4 mass units for fragments containing all four labeled carbons compared to the unlabeled compound. Key expected fragments include:[10][11][12]
-
[M-CH₃CH₂O]⁺: Loss of the ethoxy group, resulting in an acylium ion.
-
[M-CH₂¹³COOCH₂CH₃]⁺: Cleavage of the C-C bond adjacent to the ketone.
-
[¹³CH₃¹³CO]⁺: The acetyl cation fragment.
The relative intensities of these fragments can provide further structural confirmation.
Applications in Metabolic Research
This compound is a valuable tracer for studying ketone body metabolism. Ketone bodies, including acetoacetate, are produced in the liver and utilized as an energy source by extrahepatic tissues, particularly during periods of fasting or in pathological conditions like diabetes.
Metabolic Fate of Ethyl Acetoacetate in Hepatocytes and Macrophages
Recent studies have utilized this compound to trace the metabolic fate of acetoacetate in liver cells (hepatocytes) and immune cells (macrophages).[4] In hepatocytes, acetoacetate is produced from the breakdown of fatty acids.[13][14][15] In macrophages, it can be taken up and metabolized, influencing cellular processes.[4]
Experimental Workflow for Tracing Acetoacetate Metabolism
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound in cell culture.[16][17][18]
Signaling Pathway Context: Acetoacetate Metabolism
The metabolism of acetoacetate is integrated with central carbon metabolism. The diagram below illustrates the entry of ¹³C-labeled acetoacetate into the tricarboxylic acid (TCA) cycle.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolism, drug development, and systems biology. Its well-defined chemical properties and the ability to trace its metabolic fate with high precision using NMR and mass spectrometry provide deep insights into cellular biochemistry. The experimental protocols and workflows outlined in this guide offer a framework for the effective utilization of this powerful isotopic tracer in a variety of research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. epic.awi.de [epic.awi.de]
- 4. Hepatocyte-macrophage acetoacetate shuttle protects against tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Hepatic ketogenesis regulates lipid homeostasis via ACSL1-mediated fatty acid partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stresses [elifesciences.org]
- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 13C Labeled Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Carbon-13 (13C) labeled ethyl acetoacetate (B1235776). Ethyl acetoacetate is a valuable chemical intermediate, and its isotopically labeled forms are instrumental in metabolic research, particularly in studies involving ketone body metabolism and metabolic flux analysis.[1][2] This document outlines key physical data, experimental methodologies for their determination, and the metabolic context in which these labeled compounds are utilized.
Physical Properties of 13C Labeled Ethyl Acetoacetate Isotopologues
The incorporation of 13C isotopes into the ethyl acetoacetate molecule results in a predictable increase in its molecular weight and slight alterations in other physical properties. The following tables summarize the key physical data for various 13C labeled isotopologues of ethyl acetoacetate. The data presented is compiled from commercially available sources and literature values.
Table 1: General Physical Properties of Unlabeled and 13C Labeled Ethyl Acetoacetate
| Property | Unlabeled Ethyl Acetoacetate |
| Molecular Formula | C6H10O3 |
| Molecular Weight ( g/mol ) | 130.14[3] |
| Boiling Point (°C) | 181 (lit.) |
| Melting Point (°C) | -43 (lit.) |
| Density (g/mL at 25°C) | 1.028 |
| Refractive Index (n20/D) | 1.419 (lit.) |
Table 2: Physical Properties of Specific 13C Labeled Ethyl Acetoacetate Isotopologues
| Isotopologue | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) |
| Ethyl acetoacetate-3-13C | 61973-42-0 | CH3(13C)OCH2CO2CH2CH3 | 131.13 | 1.037 |
| Ethyl acetoacetate-4-13C | 100548-44-5 | (13C)H3COCH2CO2CH2CH3 | 131.13 | 1.037 |
| Ethyl acetoacetate-1,3-13C2 | 77504-73-5 | CH3(13C)OCH2(13C)O2CH2CH3 | 132.13 | 1.045 |
| Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | (13C)H3(13C)O(13C)H2(13C)O2CH2CH3 | 134.11 | 1.060 |
Note: Boiling point, melting point, and refractive index for the labeled compounds are generally reported as being consistent with the unlabeled compound and are often cited from literature without specifying variations due to isotopic labeling.
Experimental Protocols
The determination and application of the physical and metabolic properties of 13C labeled ethyl acetoacetate involve a range of standard and specialized experimental procedures.
2.1. Synthesis and Purification of 13C Labeled Ethyl Acetoacetate
The synthesis of 13C labeled ethyl acetoacetate typically follows the classical Claisen condensation of 13C labeled ethyl acetate (B1210297).[4] The position of the 13C label in the final product is determined by the labeling pattern of the starting ethyl acetate.
-
Reaction: Two moles of 13C labeled ethyl acetate are condensed in the presence of a strong base, such as sodium ethoxide, to yield one mole of 13C labeled ethyl acetoacetate and one mole of ethanol.
-
Purification: The reaction mixture is neutralized, and the ethyl acetoacetate is separated from the aqueous layer. The crude product is then purified by fractional distillation under reduced pressure.[4]
2.2. Determination of Physical Properties
Standard organic chemistry techniques are employed to determine the physical properties of the purified labeled ethyl acetoacetate.
-
Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus or a Thiele tube.[5][6][7][8] The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.
-
Density Measurement: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer or a calibrated micropipette at a constant temperature.
-
Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[9][10] A few drops of the sample are placed on the prism of the refractometer, and the boundary between the light and dark fields is read on the scale.[9]
2.3. Characterization by Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a primary tool for confirming the position and enrichment of the 13C label.[11][12][13][14][15][16] The chemical shifts of the carbon atoms in the molecule provide information about their electronic environment. Proton-decoupled 13C NMR spectra show a single peak for each unique carbon atom.[14]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C labeled molecule.
2.4. 13C Metabolic Flux Analysis (MFA)
13C labeled ethyl acetoacetate is a valuable tracer for studying cellular metabolism, particularly for interrogating ketone body metabolism.[1] The general workflow for a 13C-MFA experiment is as follows:
-
Experimental Design: Selection of the appropriate 13C labeled ethyl acetoacetate isotopologue based on the metabolic pathway of interest.[17]
-
Cell Culture and Labeling: Cells or organisms are cultured in a medium containing the 13C labeled ethyl acetoacetate as a carbon source.
-
Metabolite Extraction: After a defined incubation period, metabolic activity is quenched, and intracellular metabolites are extracted.
-
Analytical Measurement: The isotopic labeling patterns of downstream metabolites are measured using techniques such as GC-MS or LC-MS.[17]
-
Data Analysis and Flux Calculation: The mass isotopomer distributions are used to calculate the metabolic fluxes through the relevant pathways.[17]
Signaling Pathways and Metabolic Fate
Ethyl acetoacetate, upon entering a biological system, is readily hydrolyzed by esterases to produce acetoacetate and ethanol. Acetoacetate is a ketone body and can enter the ketogenesis and ketolysis pathways, providing a source of energy for various tissues, including the brain, especially during periods of low glucose availability.[18][19][20][21][22]
The use of 13C labeled ethyl acetoacetate allows researchers to trace the carbon atoms from ethyl acetoacetate as they are incorporated into other metabolites.[23] This is particularly useful in cancer research, where metabolic reprogramming is a hallmark of the disease.
Visualizations
Diagram 1: Metabolic Fate of Ethyl Acetoacetate
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl acetoacetate-13c | CAS#:61973-42-0 | Chemsrc [chemsrc.com]
- 3. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vernier.com [vernier.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyl acetoacetate(141-97-9) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. hmdb.ca [hmdb.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. byjus.com [byjus.com]
- 22. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl acetoacetate-13C4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl acetoacetate-¹³C₄, a stable isotope-labeled compound crucial for a variety of applications in research and development. This document details its fundamental properties, provides a general synthesis protocol, and outlines its use as an internal standard in quantitative analytical methods.
Core Data Presentation
The fundamental properties of Ethyl acetoacetate-¹³C₄ are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 84508-55-4 |
| Molecular Weight | 134.11 g/mol |
| Molecular Formula | ¹³C₄C₂H₁₀O₃ |
| Appearance | Not specified, typically a liquid |
| Applications | Stable isotope for proteomics research, synthetic intermediate, tracer, internal standard for NMR, GC-MS, or LC-MS analysis.[1] |
Experimental Protocols
General Synthesis of Ethyl Acetoacetate-¹³C₄ via Claisen Condensation
This protocol describes a general method for the synthesis of Ethyl acetoacetate-¹³C₄, adapted from the well-established Claisen condensation of ethyl acetate. The synthesis of the isotopically labeled compound requires the use of ¹³C-labeled ethyl acetate.
Principle: The Claisen condensation involves the base-catalyzed self-condensation of an ester containing α-hydrogens to form a β-keto ester. In this case, two molecules of Ethyl acetate-¹³C₄ react to form Ethyl acetoacetate-¹³C₄.
Materials:
-
Ethyl acetate-¹³C₄
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous ethanol (B145695) (as solvent)
-
Hydrochloric acid (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Appropriate glassware for reflux and distillation
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Labeled Ester: Ethyl acetate-¹³C₄ is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.
-
Neutralization: The reaction mixture is cooled to room temperature and then neutralized by the slow addition of dilute hydrochloric acid.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer containing the product is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether) to maximize product recovery.
-
Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Ethyl acetoacetate-¹³C₄ is then purified by fractional distillation under reduced pressure.
Quantitative Analysis Using Ethyl Acetoacetate-¹³C₄ as an Internal Standard
Ethyl acetoacetate-¹³C₄ is an ideal internal standard for the quantification of unlabeled ethyl acetoacetate (B1235776) or related analytes in complex matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method, known as stable isotope dilution analysis (SIDA), offers high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.
Principle: A known amount of the stable isotope-labeled internal standard (Ethyl acetoacetate-¹³C₄) is added to the sample containing the analyte of interest (unlabeled ethyl acetoacetate). The analyte and the internal standard are co-extracted and analyzed. Since they have nearly identical chemical and physical properties, any loss during sample preparation or variations in instrument response will affect both compounds equally. The concentration of the analyte is then determined by measuring the ratio of the analyte's signal to the internal standard's signal.
Procedure:
-
Sample Preparation: The biological or environmental sample is homogenized and prepared according to the specific analytical method.
-
Spiking with Internal Standard: A precise and known amount of a standard solution of Ethyl acetoacetate-¹³C₄ is added to the prepared sample.
-
Extraction: The analyte and the internal standard are co-extracted from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Derivatization (for GC-MS, if necessary): For GC-MS analysis, it may be necessary to derivatize the analyte and internal standard to increase their volatility and thermal stability.
-
Instrumental Analysis: The extracted and prepared sample is injected into the GC-MS or LC-MS system. The mass spectrometer is set to monitor specific ions for both the unlabeled analyte and the ¹³C-labeled internal standard.
-
Quantification: A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is calculated based on the measured ratio of the analyte to the internal standard and the calibration curve.
Mandatory Visualization
Caption: Workflow for quantitative analysis using Ethyl acetoacetate-¹³C₄ as an internal standard.
References
A Technical Guide to Ethyl Acetoacetate-13C4 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for the procurement and application of Ethyl acetoacetate-13C4 in scientific research. This compound is a stable isotope-labeled compound crucial for tracing metabolic pathways and serving as an internal standard in quantitative analyses. This guide provides a comparative overview of commercial suppliers, detailed experimental protocols, and visual representations of key concepts to facilitate its effective use in the laboratory.
Commercial Suppliers and Product Specifications
The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key factors to consider include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a summary of leading suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |
| Sigma-Aldrich | Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | 99 atom % 13C[1][2][3] | 99% (CP)[1][2][3] | 134.11[1][2] |
| Cambridge Isotope Laboratories | ETHYL ACETOACETATE (B1235776) (1,2,3,4-13C4, 99%) | 84508-55-4 | 99% | 98% | 134.11 |
| Santa Cruz Biotechnology | Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | Not specified | Not specified | 134.11[4] |
| MedchemExpress | This compound | 84508-55-4 | >98% | >98% | 134.11[5] |
| Shimadzu Chemistry & Diagnostics | [13C4]-Ethyl Acetoacetate | 84508-55-4 | Min. 99% 13C[6] | Min. 98.00 %[6] | 134.11 g/mol [6] |
| A2B Chem LLC | Ethylacetoacetate-1,2,3,4-13C4 | Not specified | Not specified | 98% | Not specified |
| Medical Isotopes, Inc. | Ethylacetoacetate-1,2,3,4-13C4 | Not specified | Not specified | 98% | Not specified |
Note: "CP" denotes chemically pure. Data is subject to lot-to-lot variability and researchers should always consult the Certificate of Analysis (CoA) for specific data.
Experimental Protocols
The primary applications of this compound in research are in metabolic flux analysis (MFA) and as an internal standard for stable isotope dilution (SID) mass spectrometry.
Protocol 1: Metabolic Flux Analysis (MFA) in Cell Culture
This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to determine the optimal labeling duration.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate and incubate on ice to ensure complete extraction.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry (MS) Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
4. MS Data Acquisition and Analysis:
-
Analyze the prepared samples using GC-MS or LC-MS.
-
Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest.
-
Process the raw data to identify and quantify the mass isotopologue distributions (MIDs) of metabolites downstream of ethyl acetoacetate metabolism.
-
Correct for the natural abundance of 13C.
-
Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes based on the MIDs and a metabolic network model.
Protocol 2: Quantification of Acetoacetate using Stable Isotope Dilution (SID) GC/MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous acetoacetate.
1. Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, cell culture medium).
-
To a known volume of the sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be comparable to the expected amount of endogenous acetoacetate.
2. Extraction:
-
Extract the acetoacetate and the internal standard from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
3. Derivatization:
-
Derivatize the extracted material to improve chromatographic separation and mass spectrometric detection. For example, acetoacetate can be converted to its more stable ethyl ester or a silyl (B83357) derivative.
4. GC/MS Analysis:
-
Analyze the derivatized sample by GC/MS.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the derivatized endogenous acetoacetate and the 13C-labeled internal standard.
5. Quantification:
-
Determine the peak areas for the selected ions of both the endogenous analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous acetoacetate to the peak area of the this compound internal standard.
-
Create a calibration curve using known concentrations of unlabeled acetoacetate and a fixed concentration of the internal standard.
-
Determine the concentration of acetoacetate in the unknown sample by interpolating the peak area ratio onto the calibration curve.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Logical workflow for selecting a commercial supplier of this compound.
Caption: Central role of Acetyl-CoA in metabolism and the entry point of Ethyl acetoacetate.
Caption: Experimental workflow for 13C Metabolic Flux Analysis using this compound.
References
A Comprehensive Technical Guide to the Safe Handling of Ethyl Acetoacetate-¹³C₄ in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Ethyl acetoacetate-¹³C₄, a stable isotope-labeled compound integral to advancements in metabolic research, drug development, and various life sciences. While the ¹³C isotope is non-radioactive and poses no radiological risk, the chemical properties of ethyl acetoacetate (B1235776) necessitate stringent safety measures. This document outlines these measures, provides detailed experimental protocols, and presents a visual workflow to ensure the safe and effective use of this compound in a laboratory setting.
Core Safety and Hazard Information
The primary safety considerations for Ethyl acetoacetate-¹³C₄ are dictated by the toxicological and chemical properties of the ethyl acetoacetate molecule itself, not the ¹³C isotope. Therefore, the safety precautions required are identical to those for the unlabeled version of the compound.
GHS Hazard Classification:
-
Skin corrosion/irritation: Category 2 (Causes skin irritation)
-
Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[3]
-
Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation)
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish).[2]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[2][4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][4]
Quantitative Data
The following table summarizes the key quantitative safety and physical property data for ethyl acetoacetate.
| Property | Value | Source |
| Flash Point | 57 °C (135 °F) - closed cup | [3] |
| Boiling Point | 180 °C (356 °F) | [3] |
| Freezing Point | -43 °C (-45 °F) | [3] |
| Vapor Pressure | 1 hPa (1 mmHg) at 28.5 °C (83.3 °F) | [3] |
| Vapor Density | 4.5 | [3] |
| Oral LD50 (Rat) | 3980 mg/kg |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of Ethyl acetoacetate-¹³C₄ and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. If vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Take measures to prevent the buildup of electrostatic charge.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area: Remove all personnel from the affected area.
-
Eliminate ignition sources: Turn off all flames, and spark-producing equipment.[4]
-
Ventilate the area.
-
Contain the spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[1]
-
Collect the spilled material: Carefully scoop up the absorbed material into a labeled, sealable container for disposal.
-
Clean the area: Decontaminate the spill area with a suitable solvent.
-
Dispose of waste: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Disposal Considerations
Dispose of Ethyl acetoacetate-¹³C₄ and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.[4]
Experimental Protocol: Synthesis of Ethyl 2-(¹³C₂-acetyl)-3-(¹³C₂-methyl)-5-phenyl-2,4-pentadienoate
This protocol details a potential synthetic application of Ethyl acetoacetate-¹³C₄.
Materials:
-
Ethyl acetoacetate-¹³C₄
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Ethyl acetoacetate-¹³C₄ (1 equivalent) and cinnamaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bisulfite solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure Ethyl 2-(¹³C₂-acetyl)-3-(¹³C₂-methyl)-5-phenyl-2,4-pentadienoate.
-
Characterize the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and isotopic labeling.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Ethyl acetoacetate-¹³C₄ in a laboratory setting.
Caption: Workflow for the safe laboratory handling of Ethyl acetoacetate-¹³C₄.
References
Ethyl Acetoacetate-13C4 as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl acetoacetate-13C4 as a stable isotope tracer for investigating cellular metabolism, with a focus on its role in tracking acetyl-CoA dynamics. This document outlines the core principles of its application, detailed experimental methodologies, and the interpretation of tracer experiments.
Introduction to this compound as a Metabolic Tracer
This compound is a stable isotope-labeled version of ethyl acetoacetate, where four of its carbon atoms are replaced with the heavy isotope, carbon-13.[1][2][3] This non-radioactive tracer serves as a powerful tool in metabolic research, particularly for metabolic flux analysis (MFA), to quantitatively track the fate of carbon atoms through various metabolic pathways.[4] Its primary application lies in its ability to be metabolized into key metabolic intermediates, most notably acetyl-Coenzyme A (acetyl-CoA), allowing researchers to dissect the contributions of different substrates to this central metabolic hub.[1][4]
Key Properties:
| Property | Value | Reference |
| Chemical Formula | ¹³CH₃¹³CO¹³CH₂¹³COOCH₂CH₃ | [3] |
| Molecular Weight | 134.11 g/mol | [3] |
| CAS Number | 84508-55-4 | [2][3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |
| Physical Form | Liquid | [3] |
Metabolic Fate of this compound
Upon entering the cell, this compound is hydrolyzed by esterases to release ethanol (B145695) and ¹³C₄-acetoacetate. The ¹³C₄-acetoacetate is then activated to ¹³C₄-acetoacetyl-CoA, which is subsequently cleaved by thiolase to yield two molecules of [¹³C₂]-acetyl-CoA. This labeled acetyl-CoA can then enter various metabolic pathways.
Core Metabolic Pathways:
-
Tricarboxylic Acid (TCA) Cycle: [¹³C₂]-acetyl-CoA condenses with oxaloacetate to form ¹³C-labeled citrate, and the ¹³C label is subsequently incorporated into all TCA cycle intermediates. This allows for the measurement of TCA cycle flux and anaplerotic contributions.
-
Fatty Acid Synthesis: Cytosolic [¹³C₂]-acetyl-CoA is a primary building block for de novo fatty acid synthesis. Tracking the incorporation of ¹³C into fatty acids provides a measure of fatty acid synthesis rates.
-
Histone Acetylation: Nuclear acetyl-CoA is the acetyl group donor for histone acetylation, a critical epigenetic modification that regulates gene expression. This compound can be used to trace the contribution of this metabolic pathway to the epigenetic landscape.
-
Cholesterol Biosynthesis: Acetyl-CoA is the precursor for the mevalonate (B85504) pathway, which leads to the synthesis of cholesterol and other isoprenoids.
Below is a diagram illustrating the entry of this compound into central carbon metabolism.
Data Presentation
Quantitative data from metabolic flux analysis experiments using this compound is crucial for understanding its metabolic contributions. Due to the limited availability of published studies with comprehensive quantitative data specifically for this compound, the following table is presented as an illustrative template. This table demonstrates how isotopic enrichment data for key metabolites would be presented.
Illustrative Isotopic Enrichment in Key Metabolites
| Metabolite | Mass Isotopomer Distribution (M+n) | Fractional Enrichment (%) |
| Acetyl-CoA | M+0: 40%M+2: 60% | 60.0 |
| Citrate | M+0: 25%M+2: 50%M+4: 25% | 75.0 |
| Succinate | M+0: 50%M+2: 40%M+4: 10% | 50.0 |
| Malate | M+0: 45%M+2: 45%M+4: 10% | 55.0 |
| Palmitate (C16:0) | M+0: 30%M+2: 25%M+4: 20%M+6: 15%M+8: 10% | 70.0 |
Note: The data in this table is hypothetical and serves as an example of how results from a ¹³C tracer experiment with Ethyl acetoacetate-¹³C₄ would be structured.
Experimental Protocols
The following protocols provide a general framework for conducting stable isotope tracing experiments using this compound in cultured cells. These should be optimized based on the specific cell type and experimental objectives.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing the basal medium with dialyzed fetal bovine serum (to minimize unlabeled carbon sources) and the desired concentration of this compound. A typical starting concentration ranges from 100 µM to 1 mM.
-
Initiation of Labeling:
-
For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration to achieve isotopic steady-state. This is typically at least two to three cell doubling times.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells. For adherent cells, scrape the cells into the solvent.
-
Cell Lysis: Vortex the cell lysate vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating. The dried pellet can be stored at -80°C until analysis.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Derivatization: Resuspend the dried metabolite extract in a derivatization agent to increase the volatility of the metabolites for GC-MS analysis. A common method involves a two-step process:
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.
-
-
Analysis: Analyze the derivatized samples by GC-MS.
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
Acetyl-CoA, the primary metabolic product of this compound tracing, is a critical signaling molecule that links cellular metabolism to gene regulation through histone acetylation. The availability of nuclear acetyl-CoA directly influences the activity of histone acetyltransferases (HATs), which in turn affects chromatin structure and gene expression.
The following diagram illustrates the central role of acetyl-CoA in this signaling pathway.
Conclusion and Future Directions
This compound is a valuable stable isotope tracer for elucidating the metabolic fate of acetyl-CoA in various biological systems. Its application in metabolic flux analysis can provide quantitative insights into central carbon metabolism, fatty acid synthesis, and the epigenetic regulation of gene expression. While this guide provides a comprehensive overview and general protocols, it is important to note the current scarcity of published quantitative data and detailed, validated protocols specifically for this tracer. Future research utilizing this compound is needed to establish robust datasets and standardized methodologies, which will further enhance its utility in metabolic research and drug development. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental systems to fully harness the potential of this promising metabolic tracer.
References
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
Executive Summary
Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative study of metabolic reaction rates (fluxes) within a biological system.[1][2] The integration of stable isotope tracers, particularly Carbon-13 (¹³C), into this framework—a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA)—has become the gold standard for elucidating the intricate workings of cellular metabolism.[1][2] By tracing the journey of ¹³C atoms from labeled precursors through metabolic pathways, researchers can gain unparalleled insights into the functional state of cells.[1] This detailed understanding is critical in various fields, from metabolic engineering to, most notably, drug development, where it aids in identifying novel therapeutic targets, understanding drug mechanisms of action, and uncovering resistance pathways.[1][2][3] This technical guide provides a comprehensive overview of the core principles of ¹³C-MFA, designed for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, structured data presentation, and visual representations of key concepts and workflows to facilitate a deeper understanding and practical application of this transformative technology.[1]
Core Principles of ¹³C Metabolic Flux Analysis
The foundational principle of ¹³C-MFA is the introduction of a substrate labeled with ¹³C into a biological system, such as a cell culture.[1] As the cells metabolize this labeled substrate (e.g., [U-¹³C]-glucose, where all carbon atoms are ¹³C), the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, referred to as the Mass Isotopomer Distribution (MID), is a direct reflection of the active metabolic pathways and their relative fluxes.[1][2] Different metabolic routes will result in distinct labeling patterns. For example, glucose metabolized through glycolysis will produce a different labeling pattern in pyruvate (B1213749) compared to glucose that is processed through the pentose (B10789219) phosphate (B84403) pathway.[2]
By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite.[4][5][6] This information, when integrated into a computational model of the organism's metabolic network, allows for the calculation of intracellular metabolic fluxes.[2][7]
A key advantage of ¹³C-MFA is the wealth of data it provides for flux estimation. A typical tracer experiment can yield 50 to 100 isotope labeling measurements, which are used to estimate a smaller number of independent metabolic fluxes (around 10 to 20).[4] This data redundancy significantly enhances the accuracy and confidence of the flux estimations.[4]
The overall workflow of a ¹³C-MFA experiment can be broken down into several key stages, each requiring careful planning and execution.[1][4][8]
General workflow of a 13C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Rigorous and standardized experimental procedures are paramount for acquiring high-quality, reproducible data in ¹³C-MFA. This section outlines the critical steps in the experimental phase.
Protocol 1: Experimental Design and Tracer Selection
The success of a ¹³C-MFA study is heavily dependent on a well-thought-out experimental design.
Objective: To select an appropriate ¹³C-labeled tracer and design an experiment that will provide the necessary data to resolve the metabolic fluxes of interest.
Procedure:
-
Define the Metabolic Network: Construct a metabolic model of the biological system under investigation. This model should include all relevant pathways and reactions.[9] For eukaryotic cells, compartmentalization (e.g., cytosol vs. mitochondria) must be considered.[9]
-
Identify Target Fluxes: Determine the specific metabolic fluxes that are the focus of the study.
-
Tracer Selection: Choose a ¹³C-labeled substrate that will effectively probe the target fluxes. The choice of tracer is critical for maximizing the information obtained from the experiment. For example, [1,2-¹³C₂]-glucose is highly effective for estimating fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]-glutamine is preferred for analyzing the TCA cycle.[10][11] Parallel labeling experiments using different tracers can further enhance flux resolution.[9][12]
Table 1: Common ¹³C Tracers and Their Applications
| Tracer | Primary Pathway(s) Investigated | Rationale |
| [U-¹³C₆]-Glucose | Central Carbon Metabolism, TCA Cycle | Uniformly labeled glucose effectively traces carbon throughout central metabolic pathways.[1] |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | This tracer provides precise estimates for glycolysis and the PPP, as the label position helps differentiate these pathways.[10][13] |
| [1-¹³C]-Glucose | Pentose Phosphate Pathway (PPP) | The C1 carbon of glucose is lost as CO₂ in the oxidative PPP, which allows for the estimation of flux through this pathway.[13] |
| [U-¹³C₅]-Glutamine | TCA Cycle Anaplerosis | Traces the entry of glutamine into the TCA cycle, a key anaplerotic pathway in many cells.[10] |
Protocol 2: Cell Culture and Isotopic Labeling
This protocol describes the labeling of adherent mammalian cells with a ¹³C tracer.
Objective: To achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free and glutamine-free base medium
-
¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.[14]
-
Acclimatization: Culture cells in a medium containing dialyzed FBS to minimize the influence of unlabeled amino acids from the serum.
-
Media Preparation: Prepare the ¹³C-labeling medium by supplementing the base medium with the ¹³C-labeled tracer at the same concentration as the unlabeled substrate it is replacing.[14]
-
Labeling:
-
For Stationary MFA: Culture the cells in the ¹³C-labeled medium for a duration sufficient to achieve isotopic steady state. This is often at least two to three cell doubling times.[14] To confirm isotopic steady state, you can measure the isotopic labeling at two different time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, a steady state has been reached.[9]
-
For Isotopically Non-Stationary MFA (INST-MFA): Switch the cells from unlabeled to ¹³C-labeled medium and collect samples at multiple time points during the transient labeling phase.[14]
-
-
Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[14]
Protocol 3: Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is crucial for preserving the in vivo metabolic state.[15]
Objective: To instantly halt all enzymatic reactions and efficiently extract intracellular metabolites.
Materials:
-
Ice-cold PBS (4°C)
-
Liquid nitrogen or a dry ice/ethanol bath
-
Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)[16]
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Quenching: Quickly aspirate the culture medium and wash the cells with ice-cold PBS to halt metabolic activity.[14] Immediately add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.[7][14]
-
Extraction: Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[7][14]
-
Incubation and Lysis: Incubate on ice or perform freeze-thaw cycles to ensure complete cell lysis.[17]
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[7][14]
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.[14]
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[14]
Protocol 4: Analytical Measurement
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for ¹³C-MFA.[4][12] NMR spectroscopy is another powerful tool, particularly for determining the specific positions of ¹³C labels.[4][6][18]
Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites.
GC-MS Procedure:
-
Sample Derivatization: Dried metabolite extracts need to be derivatized to increase their volatility for GC-MS analysis.[14] This can be done by resuspending the extract in a derivatization agent and incubating at an elevated temperature.[14]
-
Analysis: Analyze the derivatized samples by GC-MS. The instrument will separate the metabolites, and the mass spectrometer will detect the different mass isotopomers of each metabolite.[14]
Computational Analysis and Data Interpretation
The final stage of a ¹³C-MFA study involves the computational analysis of the acquired data to estimate metabolic fluxes.
Data analysis workflow for 13C-MFA.
Data Processing:
-
Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to obtain the true mass isotopomer distributions (MIDs).[5][7]
-
Flux Estimation: The corrected MIDs, along with the metabolic network model, are used as inputs for specialized software to estimate the metabolic fluxes.[7] Several software tools are available for this purpose, such as INCA, METRAN, and 13CFLUX2.[7][19][20][21] These programs use iterative algorithms to find the set of fluxes that best explain the experimentally measured MIDs.
-
Statistical Analysis: A goodness-of-fit test, such as the chi-square (χ²) test, is performed to assess how well the model-simulated labeling patterns match the experimental data.[9] Confidence intervals for the estimated fluxes are also calculated to determine the reliability of the results.[15]
Table 2: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites from a [U-¹³C₆]-Glucose Labeling Experiment
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.10 | 0.05 | 0.15 | 0.70 | - | - | - |
| Lactate | 0.12 | 0.06 | 0.14 | 0.68 | - | - | - |
| Citrate | 0.05 | 0.02 | 0.20 | 0.10 | 0.40 | 0.15 | 0.08 |
| Glutamate | 0.08 | 0.04 | 0.25 | 0.12 | 0.35 | 0.16 | - |
Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.
Table 3: Example of Estimated Metabolic Fluxes in Cancer Cells
| Reaction | Pathway | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |
| Glycolysis | Glucose -> Pyruvate | 100 | 70 |
| Pentose Phosphate Pathway | G6P -> R5P | 15 | 25 |
| Pyruvate Dehydrogenase | Pyruvate -> Acetyl-CoA | 60 | 30 |
| Pyruvate Carboxylase | Pyruvate -> Oxaloacetate | 5 | 15 |
| Glutaminolysis | Glutamine -> α-KG | 40 | 60 |
Note: These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and reported as relative flux values.[16]
Visualization of Metabolic Pathways
Visualizing the metabolic network is essential for understanding the flow of carbon atoms and interpreting the results of a ¹³C-MFA study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 20. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 21. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
A Technical Guide to Carbon-13: From Natural Abundance to Labeled Compounds in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of the stable isotope carbon-13 (¹³C). From its natural occurrence to its deliberate incorporation into molecules, ¹³C has become an indispensable tool in a myriad of scientific disciplines. This document provides a comprehensive overview of the core concepts, a detailed comparison of naturally abundant versus labeled compounds, key experimental methodologies, and the critical role of ¹³C in advancing metabolic research, drug development, and environmental science.
Introduction to Carbon Isotopes and the Significance of Carbon-13
Carbon, the cornerstone of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C).[] While ¹²C is the most abundant, making up nearly 99% of all carbon, it is the less common ¹³C, with a natural abundance of approximately 1.1%, that offers unique properties for scientific investigation.[2][3][4] Unlike the radioactive isotope carbon-14 (B1195169) (¹⁴C), ¹³C is stable and non-radioactive, making it a safe and reliable marker for in vivo studies in humans.[][2]
The key distinction of ¹³C lies in its nuclear properties. With six protons and seven neutrons, it possesses a nuclear spin of ½, a property not shared by the spin-zero ¹²C nucleus.[5] This non-zero spin makes ¹³C detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the structure and dynamics of carbon-containing molecules.[4][6]
Quantitative Comparison: Natural Abundance vs. Labeled Compounds
The utility of carbon-13 in research is fundamentally tied to the ability to distinguish between its natural abundance and artificially enriched levels in labeled compounds. This distinction is the basis for tracer studies, where the fate of a ¹³C-labeled molecule can be followed against the backdrop of naturally occurring carbon.
| Parameter | Natural Abundance Carbon-13 | Carbon-13 Labeled Compounds |
| Abundance of ¹³C | ~1.1%[2][3][7] | Typically 95-99% isotopic purity[8] |
| Primary Use | Baseline measurement, structural elucidation via natural abundance NMR, ecological and geological studies.[9][10] | Metabolic tracing, flux analysis, drug metabolism studies, quantitative proteomics.[4][6][11] |
| Detection Sensitivity | Low signal-to-noise in NMR due to low abundance.[12] | High signal-to-noise, enabling detection of labeled molecules and their products.[13] |
| Cost | Naturally present in all carbon-containing samples. | High cost due to the complex enrichment process (e.g., cryogenic distillation of carbon monoxide).[3][8] |
| Typical Applications | Determining the number of carbon atoms in a molecule via mass spectrometry (M+1 peak).[5] | Tracing the metabolic fate of a drug or nutrient, quantifying metabolic fluxes.[4][11] |
Applications of Carbon-13 Labeling
The ability to introduce a detectable, stable isotope of carbon into specific molecules has revolutionized numerous fields of study.
Metabolic Research and Flux Analysis
By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways.[4][11] This technique, known as metabolic flux analysis, allows for the quantification of the rates of metabolic reactions, providing critical insights into cellular physiology in both health and disease states like cancer and diabetes.[14][15]
Figure 1: Simplified metabolic pathway showing the flow of ¹³C from labeled glucose through glycolysis and the TCA cycle.
Drug Development and Pharmacokinetics
In pharmaceutical research, ¹³C-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[][11] By administering a ¹³C-labeled version of a drug, researchers can track its metabolic fate, identify its metabolites, and understand its pharmacokinetic profile without the use of radioactive tracers.[][11]
Proteomics and Metabolomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that utilizes ¹³C-labeled amino acids to differentiate between protein samples.[5] In metabolomics, ¹³C-labeling helps in the identification of novel metabolites and the elucidation of complex metabolic networks.[16]
Environmental and Geological Science
The natural ratio of ¹³C to ¹²C in various materials can provide valuable information in environmental and geological studies. For instance, the analysis of these isotope ratios in ice cores and sediments helps in reconstructing past climates.[6] In ecology, it can be used to understand the diets of animals by analyzing the isotopic composition of their tissues.[2]
Experimental Protocols for Carbon-13 Detection
The two primary analytical techniques for detecting and quantifying carbon-13 are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of ¹³C atoms within a molecule.
-
Sample Preparation: Dissolve the ¹³C-labeled sample in a suitable deuterated solvent.
-
Instrument Setup: Tune and match the ¹³C probe on the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Pulse Program: Utilize a standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 250 ppm) to encompass all expected ¹³C chemical shifts.
-
Acquisition Time: Set to at least 1-2 seconds for good resolution.
-
Relaxation Delay (D1): Typically 1-2 seconds.
-
Number of Scans (NS): Varies depending on sample concentration and desired signal-to-noise ratio. For natural abundance spectra, a large number of scans is often required.[12]
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Perform phase and baseline corrections.
Figure 2: General experimental workflow for NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the isotopic enrichment of metabolites.
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the biological sample using a cold solvent mixture (e.g., 80% methanol).
-
Sample Derivatization: Dry the metabolite extract and derivatize the metabolites to increase their volatility for gas chromatography. Silylation is a common derivatization method.
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Separate the metabolites on a suitable capillary column.
-
Ionization and Detection: The mass spectrometer is typically operated in electron ionization (EI) mode to generate and detect fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the mass isotopologue distributions (MIDs) of the metabolites, which reveals the extent of ¹³C incorporation.[17]
Figure 3: Experimental workflow for mass spectrometry-based metabolomics.
Logical Relationship: Natural Abundance vs. Labeled Compounds
The power of using ¹³C-labeled compounds lies in the ability to introduce a signal that is significantly above the natural abundance background.
Figure 4: Logical relationship illustrating the use of ¹³C-labeled compounds as tracers against the natural abundance background.
Conclusion
Carbon-13, despite its low natural abundance, is a powerful and versatile tool in modern scientific research. The ability to enrich molecules with this stable isotope has provided unprecedented insights into the complexities of metabolism, the mechanisms of drug action, and the intricate workings of biological systems. As analytical technologies continue to advance, the applications of carbon-13 are set to expand, further solidifying its role as a cornerstone of discovery in the life sciences and beyond.
References
- 2. fiveable.me [fiveable.me]
- 3. Carbon-13 - isotopic data and properties [chemlin.org]
- 4. moravek.com [moravek.com]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. isotope-amt.com [isotope-amt.com]
- 7. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]
- 14. benchchem.com [benchchem.com]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Application of Ethyl Acetoacetate-¹³C₄ for In Vitro Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development, providing a robust method for elucidating metabolic pathways and quantifying metabolite formation. Ethyl acetoacetate-¹³C₄, a carbon-13 labeled isotopologue of ethyl acetoacetate (B1235776) (EAA), serves as a valuable probe for investigating the in vitro metabolism of ester-containing compounds. Its primary metabolic fate involves hydrolysis by carboxylesterases to form ¹³C₄-acetoacetate, a key ketone body, which can be further metabolized. This guide provides a comprehensive overview of the methodologies and applications of Ethyl acetoacetate-¹³C₄ in in vitro metabolic studies, with a focus on experimental protocols, data interpretation, and analytical techniques. The use of stable isotopes like Ethyl acetoacetate-¹³C₄ allows for precise tracing of metabolic fates without the need for radioactive materials[1][2].
Core Concepts in Ethyl Acetoacetate Metabolism
The metabolism of ethyl acetoacetate is primarily initiated by the hydrolytic cleavage of its ester bond, a reaction catalyzed by carboxylesterases (CES). These enzymes are abundant in the liver, a primary site of drug metabolism[3]. The hydrolysis of Ethyl acetoacetate-¹³C₄ yields ethanol (B145695) and ¹³C₄-acetoacetate. This labeled acetoacetate can then enter endogenous metabolic pools, where it may be reduced to ¹³C₄-β-hydroxybutyrate (BHB) by β-hydroxybutybutyrate dehydrogenase or undergo spontaneous decarboxylation to form ¹³C₃-acetone[4][5]. A specialized application has been noted where hyperpolarized [1,3-¹³C₂]ethyl acetoacetate serves as a metabolic marker for liver cancer, highlighting differences in carboxylesterase activity between tumor and healthy tissue[6][7].
The metabolic cascade of Ethyl acetoacetate-¹³C₄ provides a window into several key metabolic processes:
-
Carboxylesterase Activity: The rate of hydrolysis of Ethyl acetoacetate-¹³C₄ is a direct measure of carboxylesterase activity in a given in vitro system (e.g., liver microsomes, S9 fraction, or hepatocytes).
-
Ketone Body Metabolism: The formation and subsequent transformation of ¹³C₄-acetoacetate can be used to study the kinetics of ketone body production and interconversion.
-
Mitochondrial Redox State: The ratio of ¹³C₄-β-hydroxybutyrate to ¹³C₄-acetoacetate can reflect the mitochondrial NAD⁺/NADH ratio, providing insights into the cellular redox environment[8].
Experimental Protocols for In Vitro Metabolic Studies
The following sections detail generalized protocols for studying the metabolism of Ethyl acetoacetate-¹³C₄ using common in vitro systems. Researchers should optimize these protocols for their specific experimental conditions.
Metabolic Stability in Liver S9 Fraction
Liver S9 fraction contains a mixture of microsomal and cytosolic enzymes, including carboxylesterases, making it a suitable system for initial metabolic stability screening[9].
a. Preparation of Liver S9 Fraction (General Protocol)
-
Homogenize fresh liver tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which is the S9 fraction.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the S9 fraction at -80°C in aliquots until use[10].
b. Incubation Protocol
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Liver S9 fraction (final protein concentration of 1 mg/mL)
-
Ethyl acetoacetate-¹³C₄ (final concentration of 1-10 µM, dissolved in a suitable solvent like DMSO, final solvent concentration ≤0.2%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the necessary cofactors. For carboxylesterase activity, cofactors like NADPH are not required. However, to investigate subsequent metabolism of acetoacetate, cofactors for other enzymes may be included.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis[11][12].
Metabolism in Primary Hepatocytes
Primary hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors in a cellular context.
a. Hepatocyte Culture and Treatment
-
Plate cryopreserved or freshly isolated primary hepatocytes in collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh culture medium containing Ethyl acetoacetate-¹³C₄ at the desired concentration (e.g., 10 µM).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for various time points.
b. Sample Preparation
-
At each time point, aspirate the medium.
-
Quench metabolism rapidly by adding ice-cold methanol (B129727) (-80°C) to the cells.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis[13].
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying Ethyl acetoacetate-¹³C₄ and its labeled metabolites due to its high sensitivity and specificity.
a. Sample Preparation for LC-MS/MS
-
Dry the supernatant from the incubation or cell lysate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Centrifuge the reconstituted sample to remove any particulate matter.
-
Transfer the clear supernatant to an autosampler vial for injection.
b. LC-MS/MS Parameters
A reverse-phase C18 column is typically suitable for the separation of ethyl acetoacetate and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point. For the more polar metabolite, acetoacetate, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and separation[14][15].
Mass spectrometric detection should be performed in multiple reaction monitoring (MRM) mode for accurate quantification. The specific MRM transitions for Ethyl acetoacetate-¹³C₄ and its ¹³C-labeled metabolites need to be determined by infusing standard solutions of the analytes.
Table 1: Hypothetical LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl acetoacetate-¹³C₄ | [To be determined] | [To be determined] | [To be determined] |
| ¹³C₄-Acetoacetate | [To be determined] | [To be determined] | [To be determined] |
| ¹³C₄-β-Hydroxybutyrate | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values will depend on the ionization mode (positive or negative) and the adducts formed. These parameters must be empirically optimized.
Data Presentation and Interpretation
Quantitative data from in vitro metabolic studies should be presented clearly to facilitate comparison and interpretation.
Table 2: In Vitro Metabolic Stability of Ethyl acetoacetate-¹³C₄ in Human Liver S9 Fraction
| Time (minutes) | % Parent Compound Remaining | ¹³C₄-Acetoacetate Concentration (µM) |
| 0 | 100 | 0 |
| 5 | [Experimental Value] | [Experimental Value] |
| 15 | [Experimental Value] | [Experimental Value] |
| 30 | [Experimental Value] | [Experimental Value] |
| 60 | [Experimental Value] | [Experimental Value] |
From this data, key kinetic parameters can be calculated:
-
Half-life (t₁/₂): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLᵢₙₜ): The rate of metabolism in the absence of physiological limitations, calculated from the initial rate of disappearance of the parent compound.
Table 3: Enzyme Kinetics of Ethyl acetoacetate-¹³C₄ Hydrolysis by Recombinant Human Carboxylesterase 1 (CES1)
| Substrate Concentration (µM) | Initial Velocity (nmol/min/mg protein) |
| [Value 1] | [Value 1] |
| [Value 2] | [Value 2] |
| [Value 3] | [Value 3] |
| [Value 4] | [Value 4] |
| [Value 5] | [Value 5] |
This data can be used to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
Visualization of Metabolic Pathways and Workflows
Visual representations of metabolic pathways and experimental workflows are crucial for understanding the complex processes involved in in vitro studies.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylesterases for the hydrolysis of acetoacetate esters and their applications in terpenoid production using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Mass Shift in 13C Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of 13C isotopic labeling, with a focus on understanding and analyzing the resulting mass shift in labeled compounds. This powerful technique is instrumental in metabolic research, drug development, and various other fields for tracing the metabolic fate of molecules and quantifying metabolic fluxes.
Core Principles of 13C Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] In this method, one or more atoms in a molecule of interest are replaced by their stable, non-radioactive isotope. For carbon, the heavy isotope 13C is used in place of the much more abundant 12C. The foundational principle involves supplying cells or organisms with a substrate, such as glucose or an amino acid, that has been enriched with 13C.[1] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways.[1]
As the 13C-labeled carbons traverse pathways like glycolysis and the Krebs cycle, they are incorporated into a wide array of downstream metabolites. Analytical techniques, primarily mass spectrometry (MS), are then employed to detect and quantify the incorporation of 13C.[1] Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). The incorporation of 13C, which has one more neutron than 12C, results in a predictable increase in the mass of the metabolite.[1] This "mass shift" allows researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[1][2]
The natural abundance of 13C is approximately 1.1%.[3] This low natural abundance provides a clear distinction between labeled and unlabeled molecules in mass spectrometry, resulting in a high signal-to-noise ratio.[3]
Data Presentation: Quantifying the Mass Shift
The quantitative data from 13C labeling experiments are rich with information. The primary output is the mass isotopologue distribution (MID), which details the fractional abundance of each isotopologue for a given metabolite.[1] This data is then used to calculate metabolic fluxes.
Theoretical Mass Shift
The mass shift is directly proportional to the number of 13C atoms incorporated into a molecule. The mass of a 12C atom is approximately 12.0000 atomic mass units (amu), while the mass of a 13C atom is approximately 13.003355 amu.[4] This difference of ~1.003355 amu per 13C atom is what is detected by high-resolution mass spectrometry.
Table 1: Theoretical Mass Shift for a Hypothetical C6 Compound
| Number of 13C Labels | Mass Shift (amu) | Description |
| 0 | 0.0000 | M+0: All carbons are 12C (unlabeled). |
| 1 | 1.0034 | M+1: One carbon is 13C. |
| 2 | 2.0067 | M+2: Two carbons are 13C. |
| 3 | 3.0101 | M+3: Three carbons are 13C. |
| 4 | 4.0134 | M+4: Four carbons are 13C. |
| 5 | 5.0168 | M+5: Five carbons are 13C. |
| 6 | 6.0201 | M+6: All six carbons are 13C. |
Mass Isotopologue Distribution (MID)
The MID provides the relative abundance of each mass isotopologue of a metabolite. This distribution is crucial for calculating metabolic fluxes.
Table 2: Example Mass Isotopologue Distribution (MID) for Citrate (B86180)
This table shows hypothetical MID data for citrate (a C6 molecule) from cells grown with a 13C-labeled substrate.
| Mass Isotopologue | Relative Abundance (%) | Interpretation |
| M+0 | 5 | 5% of the citrate pool is completely unlabeled. |
| M+1 | 10 | 10% of the citrate pool has incorporated one 13C atom. |
| M+2 | 35 | 35% of the citrate pool has incorporated two 13C atoms. |
| M+3 | 25 | 25% of the citrate pool has incorporated three 13C atoms. |
| M+4 | 15 | 15% of the citrate pool has incorporated four 13C atoms. |
| M+5 | 7 | 7% of the citrate pool has incorporated five 13C atoms. |
| M+6 | 3 | 3% of the citrate pool has incorporated six 13C atoms. |
Experimental Protocols
A typical 13C labeling experiment follows a structured workflow, from experimental design to data analysis.[1]
General Protocol for 13C Labeling in Mammalian Cells
Objective: To determine the relative contribution of a 13C-labeled substrate to central carbon metabolism.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Base medium lacking the substrate to be labeled (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
13C-labeled substrate (e.g., [U-13C]-glucose)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold (-80°C) 80% methanol (B129727)
Methodology:
-
Cell Seeding and Growth:
-
Plate cells in 6-well plates at a density that will achieve 75-80% confluency at the time of the experiment.
-
Culture cells overnight in their standard growth medium.
-
-
Preparation of Labeling Medium:
-
Prepare the experimental medium by supplementing the base medium with the 13C-labeled tracer and other necessary nutrients.
-
The use of dFBS is recommended to minimize the presence of unlabeled metabolites.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed 13C labeling medium to the cells.
-
Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites has reached a plateau.[1]
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, place the 6-well plate on dry ice.[1]
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[1]
-
Incubate at -80°C for 15 minutes to precipitate proteins.[1]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Protocol for 13C Labeling in E. coli
Objective: To analyze the metabolic flux distribution in E. coli using a 13C-labeled carbon source.
Materials:
-
E. coli strain of interest
-
M9 minimal medium components
-
13C-labeled glucose (e.g., a mixture of [1-13C]glucose and [U-13C]glucose)[5]
-
6 M HCl
Methodology:
-
Pre-culture Preparation:
-
Grow an overnight pre-culture of E. coli in standard M9 medium with unlabeled glucose.
-
-
Labeling Culture:
-
Inoculate a fresh M9 medium containing the desired concentration and composition of 13C-labeled glucose with the pre-culture. A common practice is to use a mixture of labeled and unlabeled glucose to optimize the resolution of different pathways.[5]
-
Grow the cells at 37°C with shaking to mid-log phase.
-
-
Cell Harvesting:
-
Rapidly harvest the cells by centrifugation at a low temperature.
-
-
Hydrolysis (for proteinogenic amino acids):
-
Resuspend the cell pellet in 6 M HCl.
-
Hydrolyze the proteins by incubating at 100-110°C for 24 hours.
-
Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized amino acids by GC-MS to determine their mass isotopologue distributions.
-
Mandatory Visualization
Diagrams are crucial for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
References
- 1. promega.ca [promega.ca]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Theoretical Mass of Ethyl Acetoacetate-13C4
This technical guide provides a detailed analysis of the theoretical and molecular mass of Ethyl acetoacetate-13C4, an isotopically labeled organic compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.
Molecular Structure and Isotopic Labeling
Ethyl acetoacetate (B1235776) is an organic compound with the standard molecular formula C₆H₁₀O₃.[1][2][3] The isotopologue this compound is a variant in which four of the six carbon atoms have been substituted with the stable heavy isotope, Carbon-13 (¹³C).[4][5] This specific labeling is crucial for its use as a tracer or internal standard, allowing it to be distinguished from its unlabeled, naturally occurring counterpart by mass spectrometry.
The molecular structure consists of a four-carbon acetoacetyl group attached to an ethyl group via an ester linkage. In Ethyl acetoacetate-1,2,3,4-¹³C₄, the four carbon atoms of the acetoacetyl moiety (CH₃COCH₂CO) are the ones labeled with ¹³C.[5]
Calculation of Theoretical Mass
The theoretical mass, or monoisotopic mass, is calculated by summing the masses of the most abundant or specified isotopes of each element in a single molecule. For this compound, the calculation involves the precise masses of two Carbon-12 atoms, four Carbon-13 atoms, ten Hydrogen-1 atoms, and three Oxygen-16 atoms.
The exact mass of each isotope is critical for this calculation:
-
Hydrogen-1 (¹H): 1.007825032 Da[10]
The theoretical mass is the sum of the masses of these constituent isotopes.
Data Presentation: Atomic and Molecular Masses
The following tables summarize the quantitative data used to determine the molecular weight of both standard and isotopically labeled ethyl acetoacetate.
Table 1: Isotopic Masses of Constituent Elements
| Isotope | Symbol | Atomic Mass (Da) |
|---|---|---|
| Carbon-12 | ¹²C | 12.000000000 |
| Carbon-13 | ¹³C | 13.003354835 |
| Hydrogen-1 | ¹H | 1.007825032 |
| Oxygen-16 | ¹⁶O | 15.994914619 |
Table 2: Theoretical Mass Calculation for this compound
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 2 | 12.000000000 | 24.000000000 |
| Carbon | ¹³C | 4 | 13.003354835 | 52.013419340 |
| Hydrogen | ¹H | 10 | 1.007825032 | 10.078250320 |
| Oxygen | ¹⁶O | 3 | 15.994914619 | 47.984743857 |
| Total | | 19 | | 134.076413517 |
Table 3: Comparison of Molecular Masses
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14[3][13] | 130.062994186 |
| this compound | (¹³C)₄(¹²C)₂H₁₀O₃ | 134.11[5][14] | 134.07641352[15] |
Methodological Workflow for Mass Determination
The process for determining the theoretical mass of an isotopically labeled compound is systematic. It begins with identifying the molecular formula and the specific isotopic labels, followed by the summation of the precise masses of the specified isotopes.
Caption: Workflow for calculating the theoretical mass of this compound.
Conclusion
The theoretical (monoisotopic) mass of this compound is 134.07641352 Da .[15] This value is fundamental for high-resolution mass spectrometry, enabling the accurate identification and quantification of this stable isotope-labeled standard in complex biological matrices. The deliberate mass shift of +4 Da relative to the unlabeled compound provides a clear and distinct signal, minimizing isobaric interference and enhancing analytical specificity.
References
- 1. Ethyl acetoacetate [webbook.nist.gov]
- 2. ETHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl acetoacetate-1,2,3,4-13C4 13C 99atom , 99 CP 84508-55-4 [sigmaaldrich.com]
- 6. Carbon-12 - Wikipedia [en.wikipedia.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Carbon-13 - Wikipedia [en.wikipedia.org]
- 9. Isotopes Matter [isotopesmatter.com]
- 10. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 11. Oxygen-16 - isotopic data and properties [chemlin.org]
- 12. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl acetoacetate ReagentPlus , 99 141-97-9 [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. Ethyl acetoacetate-1,2,3,4-13C4 | C6H10O3 | CID 11469103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tautomerism in Ethyl Acetoacetate-13C4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of Ethyl acetoacetate-13C4, a vital isotopically labeled compound in metabolic research and drug development. This document details the synthesis, spectroscopic analysis, and quantitative assessment of its tautomeric equilibrium, offering researchers the foundational knowledge required for its effective application.
Introduction to Tautomerism in Ethyl Acetoacetate (B1235776)
Ethyl acetoacetate is a classic example of a β-ketoester that exhibits keto-enol tautomerism, a dynamic equilibrium between a ketone and an enol form.[1][2] This equilibrium is fundamental to its reactivity and is influenced by factors such as solvent polarity, temperature, and concentration.[3][4] The use of Ethyl acetoacetate fully labeled with Carbon-13 at the acetoacetate moiety (Ethyl acetoacetate-1,2,3,4-13C4) provides a powerful tool for tracing metabolic pathways and quantifying metabolic flux using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[5][6] Understanding the tautomeric distribution in this labeled compound is critical for accurate interpretation of experimental results.
Synthesis of this compound
Ethyl acetoacetate-1,2,3,4-13C4 is commercially available from suppliers of stable isotopes, such as Sigma-Aldrich. For researchers requiring a custom synthesis, a general approach involves the Claisen condensation of ethyl acetate (B1210297) that has been appropriately labeled with 13C.
Quantitative Analysis of Tautomeric Equilibrium by NMR Spectroscopy
NMR spectroscopy is the primary analytical technique for the qualitative and quantitative analysis of the keto-enol tautomerism in ethyl acetoacetate.[8][9] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the distinct observation and quantification of both tautomers.[1] While specific quantitative data for the tautomeric equilibrium of this compound determined by 13C NMR is not extensively published, the principles of analysis are well-established from studies on the unlabeled compound using 1H NMR.
The following tables summarize the characteristic 1H and 13C NMR chemical shifts for the keto and enol tautomers of ethyl acetoacetate in deuterated chloroform (B151607) (CDCl3), a common NMR solvent.[8]
Table 1: 1H NMR Chemical Shifts (ppm) for Ethyl Acetoacetate Tautomers in CDCl3
| Proton Assignment | Keto Form | Enol Form |
| CH3 (acetyl) | 2.27 | 1.99 |
| CH2 (methylene) | 3.44 | 5.03 (vinyl H) |
| OCH2CH3 | 4.19 | 4.18 |
| OCH2CH3 | 1.28 | 1.27 |
| OH | - | ~12.1 (broad) |
Table 2: 13C NMR Chemical Shifts (ppm) for Ethyl Acetoacetate Tautomers in CDCl3
| Carbon Assignment | Keto Form | Enol Form |
| C H3 (acetyl) | 30.3 | 19.5 |
| C H2 (methylene) | 50.1 | 89.9 (=CH) |
| C =O (keto) | 201.2 | 175.9 (=C-OH) |
| C =O (ester) | 167.3 | 169.1 |
| OC H2CH3 | 61.4 | 60.5 |
| OCH2C H3 | 14.2 | 14.1 |
Note: The chemical shifts for the 13C labeled positions in this compound will be observed in the 13C NMR spectrum. The data presented here is based on studies of the unlabeled compound.
Table 3: Keto-Enol Tautomer Ratios of Ethyl Acetoacetate in Various Solvents (Determined by 1H NMR)
| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) |
| Neat | 92.5 | 7.5 | 0.081 |
| Carbon Tetrachloride (CCl4) | 69 | 31 | 0.45 |
| Benzene (C6H6) | 81 | 19 | 0.23 |
| Chloroform (CDCl3) | 88 | 12 | 0.14 |
| Acetone | 85 | 15 | 0.18 |
| Methanol (CH3OH) | 91 | 9 | 0.10 |
| Water (H2O) | 98 | 2 | 0.02 |
Data compiled from various sources studying unlabeled ethyl acetoacetate.[3]
Experimental Protocols
Sample Preparation for NMR Analysis
A detailed protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
Materials:
-
This compound
-
Deuterated NMR solvent (e.g., CDCl3, Acetone-d6, DMSO-d6)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the desired deuterated NMR solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
-
Allow the sample to equilibrate at the desired temperature within the spectrometer for at least 5-10 minutes before data acquisition to ensure the tautomeric equilibrium is reached.[1]
13C NMR Data Acquisition Protocol
A standard protocol for acquiring quantitative 13C NMR spectra is outlined below. This protocol is a general guideline and may need to be optimized based on the specific NMR instrument and experimental goals.
Instrument Setup:
-
Ensure the NMR spectrometer is properly tuned and locked on the deuterium (B1214612) signal of the solvent.
-
Set the sample temperature as required for the experiment.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): To ensure full relaxation of all carbon nuclei for accurate quantification, a long relaxation delay is critical. A delay of 5 times the longest T1 relaxation time of the carbons of interest is recommended. For quantitative analysis, a d1 of at least 30-60 seconds is often necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C (in unlabeled compounds) and the need for a good signal-to-noise ratio, a significant number of scans is typically required. For a 13C-labeled compound like this compound, the number of scans can be significantly reduced. A starting point could be 128 or 256 scans, adjusted as needed.
-
Acquisition Time (aq): Typically set to 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is usually sufficient to cover the chemical shift range of organic molecules.
Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the distinct signals corresponding to the keto and enol forms. The ratio of the integrals for corresponding carbon atoms in the two tautomers will give the keto-enol ratio.
Visualizations
The following diagrams illustrate the tautomeric equilibrium and a general workflow for its analysis.
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
The study of tautomerism in this compound is crucial for its application in metabolic research and drug development. This guide provides a foundational understanding of its synthesis, the detailed protocols for its analysis by 13C NMR, and the expected quantitative distribution of its keto and enol forms. By leveraging the information and methodologies presented, researchers can confidently employ this powerful isotopic tracer in their studies, leading to more accurate and insightful data.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 7. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Ethyl Acetoacetate-¹³C₄ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl acetoacetate-¹³C₄, a stable isotope-labeled compound, for metabolic tracing studies in cell culture. This document outlines detailed protocols for the preparation, application, and analysis of Ethyl acetoacetate-¹³C₄ to investigate its metabolic fate and impact on cellular pathways.
Introduction
Ethyl acetoacetate-¹³C₄ is the ¹³C labeled version of ethyl acetoacetate (B1235776), an ester that serves as a valuable tool in metabolic research. By replacing carbon atoms with the stable isotope ¹³C, researchers can trace the uptake, metabolism, and incorporation of the carbon backbone of ethyl acetoacetate into various cellular components.[1] Upon entering the cell, ethyl acetoacetate is hydrolyzed into acetoacetate and ethanol.[2] Acetoacetate, a ketone body, can then be converted to acetyl-CoA, a central metabolite that fuels the tricarboxylic acid (TCA) cycle for energy production or serves as a building block for the synthesis of fatty acids and cholesterol.[1][3] This allows for the precise quantification of metabolic fluxes and provides a dynamic view of cellular metabolism, particularly in the context of cancer and other metabolic diseases.[4]
Data Presentation
Table 1: Physicochemical Properties of Ethyl Acetoacetate-¹³C₄
| Property | Value |
| Molecular Formula | ¹³C₄C₂H₁₀O₃ |
| Molecular Weight | 134.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 181 °C |
| Melting Point | -43 °C |
| Density | 1.060 g/mL at 25 °C |
| Solubility | Soluble in DMSO (100 mg/mL), Water (100 mg/mL), and Ethanol (100 mg/mL)[5] |
| Isotopic Purity | ≥99 atom % ¹³C |
Table 2: Representative Quantitative Data of ¹³C-Labeling from Ethyl Acetoacetate-¹³C₄ in a Cancer Cell Line (Hypothetical Data)
This table illustrates the expected distribution of ¹³C labels in key metabolites following incubation with Ethyl acetoacetate-¹³C₄. The data represents the percentage of the metabolite pool that is labeled with ¹³C.
| Metabolite | % ¹³C Labeled (M+2) | % ¹³C Labeled (M+4) |
| Citrate | 35% | 15% |
| Succinate | 25% | 10% |
| Malate | 28% | 12% |
| Aspartate | 20% | 8% |
| Glutamate | 18% | 7% |
| Palmitate (C16:0) | 45% | 20% |
| Stearate (C18:0) | 40% | 18% |
Note: This data is representative and will vary depending on the cell line, experimental conditions, and incubation time.
Experimental Protocols
Protocol 1: Preparation of Ethyl Acetoacetate-¹³C₄ Stock Solution
Materials:
-
Ethyl acetoacetate-¹³C₄
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Due to its liquid form, handle Ethyl acetoacetate-¹³C₄ in a chemical fume hood.
-
Prepare a 1 M stock solution by dissolving the appropriate volume of Ethyl acetoacetate-¹³C₄ in cell culture grade DMSO. For example, to prepare 1 mL of a 1 M stock solution, add the calculated volume of Ethyl acetoacetate-¹³C₄ to the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Cell Seeding and Labeling
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Cell culture plates (e.g., 6-well plates)
-
Ethyl acetoacetate-¹³C₄ stock solution (from Protocol 1)
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.
-
Prepare the labeling medium by adding the Ethyl acetoacetate-¹³C₄ stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 1 mM, 5 mM, or 10 mM). The optimal concentration should be determined empirically for each cell line.
-
Aspirate the standard culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours. For kinetic studies, shorter time points may be used.
Protocol 3: Cell Viability Assay (MTT Assay)
It is crucial to assess the potential cytotoxicity of ethyl acetoacetate at the concentrations used for labeling.
Materials:
-
Cells seeded in a 96-well plate
-
Ethyl acetoacetate at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of unlabeled ethyl acetoacetate, including those intended for the labeling experiment. Include untreated control wells.
-
Incubate for the same duration as the planned labeling experiment.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Metabolite Extraction
Materials:
-
Labeled cells in 6-well plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the 6-well plate on ice or a cold block.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
The metabolite extracts can be stored at -80°C until analysis by LC-MS or NMR.
Protocol 5: Sample Analysis by LC-MS
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use appropriate chromatographic conditions to separate the metabolites of interest.
-
The mass spectrometer will detect the mass-to-charge ratio of the metabolites, allowing for the identification of ¹³C-labeled isotopologues.
-
Quantify the relative abundance of each isotopologue to determine the extent of ¹³C incorporation.
Visualizations
Caption: Experimental workflow for metabolic tracing with Ethyl acetoacetate-¹³C₄.
Caption: Metabolic fate of Ethyl acetoacetate-¹³C₄ and its impact on signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolite extractions - ActinoBase [actinobase.org]
- 3. [11C]Acetoacetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Note: High-Throughput Quantification of Ethyl Acetoacetate in Biological Matrices using Ethyl Acetoacetate-¹³C₄ as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl acetoacetate (B1235776) in biological matrices, such as human plasma and serum. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Ethyl acetoacetate-¹³C₄. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This method is particularly relevant for clinical research, drug development, and metabolomics studies where precise measurement of ethyl acetoacetate, a key metabolite in various biological processes, is crucial.
Introduction
Ethyl acetoacetate is a significant intermediate in fatty acid metabolism and is associated with various physiological and pathological states, including ketosis and metabolic disorders. Accurate quantification of this keto ester in biological fluids is essential for understanding its role in metabolic pathways and for the development of potential diagnostic biomarkers and therapeutic interventions.
Mass spectrometry-based methods offer high sensitivity and specificity for the analysis of small molecules in complex biological samples. However, challenges such as matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ethyl acetoacetate-¹³C₄, which has nearly identical physicochemical properties to the analyte, is the most effective way to mitigate these issues.[1] The SIL-IS co-elutes with the analyte and experiences the same variations during sample processing and analysis, thereby providing a reliable reference for accurate quantification.
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of ethyl acetoacetate from human plasma, utilizing Ethyl acetoacetate-¹³C₄ as the internal standard.
Materials and Methods
Reagents and Materials
-
Ethyl acetoacetate (≥99.0% purity)
-
Ethyl acetoacetate-¹³C₄ (99 atom % ¹³C, 99% chemical purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Preparation of Standard Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl acetoacetate and dissolve in 10 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ethyl acetoacetate-¹³C₄ and dissolve in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples on ice.
-
Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to all tubes except for the blank matrix samples.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient appropriate for the separation of ethyl acetoacetate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl acetoacetate | 131.1 | 88.1 | 10 |
| Ethyl acetoacetate-¹³C₄ | 135.1 | 92.1 | 10 |
Note: The optimal collision energy should be determined experimentally on the specific instrument being used.
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was applied.
| Calibration Standard (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 150,000 | 0.0083 |
| 5 | 6,300 | 152,000 | 0.0414 |
| 10 | 12,800 | 151,500 | 0.0845 |
| 50 | 64,500 | 149,000 | 0.4329 |
| 100 | 130,000 | 150,500 | 0.8638 |
| 500 | 655,000 | 148,000 | 4.4257 |
| 1000 | 1,310,000 | 149,500 | 8.7625 |
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
Method Validation Data
The method was validated for accuracy and precision using quality control (QC) samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.91 | 97.0 | 4.8 |
| Medium | 80 | 82.4 | 103.0 | 3.5 |
| High | 800 | 789.6 | 98.7 | 2.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Principle of Stable Isotope Dilution
Caption: The principle of correcting for analytical variability using a stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of ethyl acetoacetate in human plasma. The incorporation of Ethyl acetoacetate-¹³C₄ as an internal standard is critical for achieving accurate and precise results by compensating for matrix effects and other sources of analytical variability. This method is well-suited for applications in clinical research, metabolomics, and pharmacokinetic studies that require the precise measurement of ethyl acetoacetate.
Safety Information
Standard laboratory safety precautions should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethyl acetoacetate is a combustible liquid and should be handled in a well-ventilated area away from ignition sources. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Application Notes and Protocols for the Quantification of Ketone Body Kinetics with 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying ketone body kinetics using stable isotope tracers, specifically 13C-labeled compounds. The protocols outlined here are essential for researchers in metabolic diseases, neuroscience, and oncology, as well as for professionals in drug development investigating the therapeutic potential of modulating ketone body metabolism.
Introduction to Ketone Body Metabolism and 13C Tracers
Ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (βOHB), are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. Synthesized in the liver from fatty acids, they are utilized by extrahepatic tissues such as the brain, heart, and skeletal muscle. Beyond their role in energy metabolism, ketone bodies also act as signaling molecules, influencing inflammation, oxidative stress, and gene expression.
The use of stable, non-radioactive 13C-labeled tracers allows for the safe and precise measurement of ketone body turnover, production (rate of appearance, Ra), and disposal (rate of disappearance, Rd) in both preclinical models and human subjects.[1][2] These methods are invaluable for understanding the pathophysiology of metabolic disorders and for evaluating the efficacy of therapeutic interventions.
Key Methodologies
The quantification of ketone body kinetics using 13C tracers predominantly relies on the principle of isotope dilution, measured by mass spectrometry. The most common approaches are the single-tracer and the more complex dual-tracer methods.
-
Single-Tracer Dilution: This method involves the infusion of a single 13C-labeled ketone body (e.g., [U-13C4]βOHB) and measures the total ketone body turnover by assuming a single, rapidly mixing pool of AcAc and βOHB.[3]
-
Dual-Tracer Method: To account for the dynamic interconversion between AcAc and βOHB, a dual-tracer approach using two different isotopically labeled ketone bodies (e.g., [U-13C4]βOHB and [3,4-13C2]AcAc) is employed.[3][4] This allows for the calculation of not only the rates of appearance and disposal but also the rates of interconversion between the two ketone bodies.[3][5]
Analysis of 13C enrichment in blood samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1][6][7]
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to quantify ketone body kinetics using 13C tracers. These protocols are adapted from established methods and can be modified for specific research questions and model organisms.[8]
Protocol 1: Primed-Continuous Infusion of 13C-Labeled Ketone Bodies in Humans
Objective: To determine the rate of appearance (Ra) of total ketone bodies in a steady-state condition.[1]
Materials:
-
Sterile, pyrogen-free 13C-labeled tracer (e.g., [3,4-13C2]acetoacetate or [3-13C]D-β-hydroxybutyrate)
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Subject Preparation: Subjects should fast overnight (12-14 hours) to achieve a post-absorptive, steady-state condition.
-
Catheter Placement: Insert two intravenous catheters, one in each arm. One will be used for the tracer infusion and the other for blood sampling.
-
Tracer Preparation: Prepare the 13C tracer solution in sterile saline. The exact concentration will depend on the subject's body weight and the desired infusion rate.
-
Priming Dose: To rapidly achieve isotopic equilibrium, administer a priming bolus of the 13C tracer.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate.[1][2]
-
Blood Sampling: Collect blood samples at baseline (before the tracer infusion) and at regular intervals (e.g., every 15 minutes) during the infusion to confirm that isotopic steady state has been reached.[8]
-
Sample Processing: Immediately place blood samples on ice. Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.[8]
-
Mass Spectrometry Analysis: Derivatize plasma samples to make the ketone bodies volatile for GC-MS analysis or prepare for direct injection for UHPLC-MS/MS to determine the mole percent enrichment of 13C in acetoacetate and D-β-hydroxybutyrate.[1][6]
Protocol 2: In Vivo Stable Isotope Tracing in Animal Models
Objective: To assess the contribution of specific substrates to ketone body metabolism in tissues of interest (e.g., tumors).[8]
Materials:
-
Animal model (e.g., mouse, rat)
-
13C-labeled tracer (e.g., [U-13C6]glucose, [U-13C5]glutamine, or 13C-labeled fatty acids)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Cold solvent (e.g., 80% methanol)
-
LC-MS/MS for metabolomic analysis
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions. Fasting may be required depending on the study design.[8]
-
Tracer Preparation: Prepare a sterile solution of the 13C-labeled tracer in PBS.[8]
-
Tracer Administration: Administer the tracer via tail vein injection or intraperitoneal injection. The dosing and timing will depend on the specific tracer and the metabolic pathway being investigated.
-
Sample Collection: At a predetermined time point after tracer administration (e.g., 15-30 minutes), euthanize the animal under anesthesia.[8]
-
Tissue Harvesting: Rapidly collect blood and dissect the tissues of interest. Immediately freeze the tissue samples in liquid nitrogen to quench metabolism.[8]
-
Metabolite Extraction: Homogenize the frozen tissues in a cold solvent (e.g., 80% methanol). Centrifuge the homogenate to pellet proteins and other macromolecules. Collect the supernatant containing the metabolites.[8]
-
LC-MS/MS Analysis: Analyze the metabolite extracts to determine the fractional enrichment of 13C in ketone bodies and related metabolites. This will provide insights into the metabolic pathways utilized by the tissue.[8]
Data Presentation
The following tables summarize representative quantitative data on ketone body kinetics obtained from studies using 13C tracers.
Table 1: Ketone Body Kinetics in Humans in the Post-Absorptive State
| Tracer Used | Number of Subjects | Total Ketone Body Appearance Rate (μmol·kg⁻¹·min⁻¹) | Reference |
| [3,4-13C2]acetoacetate | 4 | 3.74 | [1] |
| [3-13C]D-β-hydroxybutyrate | 4 | 2.76 | [1] |
Table 2: Ketone Body Turnover Rates in Fasted Children
| Fasting Duration (hours) | Number of Subjects | Ketone Body Turnover Rate (μmol·kg⁻¹·min⁻¹) | Reference |
| 20-22 | 6 | 30-50 | [9] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hormonal regulation of hepatic ketogenesis.
Caption: General workflow for in vivo stable isotope tracing.
Caption: Interconversion of ketone bodies and the mitochondrial redox state.
References
- 1. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ketone body turnover in vivo with stable isotopes, utilizing gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Study of ketone body kinetics in children by a combined perfusion of 13C and 2H3 tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C NMR Analysis of Ethyl Acetoacetate-1,2,3,4-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetoacetate (B1235776) is a key building block in organic synthesis and its isotopically labeled analogue, Ethyl acetoacetate-1,2,3,4-¹³C₄, serves as a valuable tracer in metabolic studies and as an internal standard for quantitative analysis by NMR and mass spectrometry. This document provides detailed application notes and experimental protocols for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl acetoacetate-1,2,3,4-¹³C₄. The presence of four coupled ¹³C nuclei provides rich structural information through the observation of ¹³C-¹³C spin-spin coupling constants, in addition to the chemical shifts.
Molecular Structure and Labeling
Ethyl acetoacetate-1,2,3,4-¹³C₄ has the following structure, with the ¹³C labeled carbons indicated by an asterisk:
¹³CH₃* - ¹³CO* - ¹³CH₂* - ¹³COO* - CH₂ - CH₃
Due to keto-enol tautomerism, Ethyl acetoacetate exists as an equilibrium mixture of the keto and enol forms. This equilibrium is solvent and temperature-dependent and can be observed by NMR spectroscopy.[1][2][3][4][5] The protocols described herein are for the analysis of the predominant keto tautomer.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and estimated ¹³C-¹³C coupling constants (J) for the keto form of Ethyl acetoacetate-1,2,3,4-¹³C₄ in CDCl₃. The chemical shifts are based on the experimental data for unlabeled ethyl acetoacetate and are expected to be similar for the labeled compound. The coupling constants are estimates based on typical values for similar structural motifs.[6][7][8][9][10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Estimated Coupling Constants (J, Hz) |
| ¹³C H₃ | ~30.2 | Doublet of Doublets | ¹J(C1,C2) ≈ 40-55 Hz, ²J(C1,C3) ≈ 1-5 Hz |
| ¹³C O (Ketone) | ~200.8 | Doublet of Doublets | ¹J(C2,C1) ≈ 40-55 Hz, ¹J(C2,C3) ≈ 35-50 Hz |
| ¹³C H₂ | ~50.2 | Doublet of Doublets | ¹J(C3,C2) ≈ 35-50 Hz, ¹J(C3,C4) ≈ 50-60 Hz |
| ¹³C OO | ~167.2 | Doublet | ¹J(C4,C3) ≈ 50-60 Hz |
| -C H₂- (Ethyl) | ~61.4 | Singlet | - |
| -C H₃ (Ethyl) | ~14.1 | Singlet | - |
Note: The actual chemical shifts and coupling constants may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Standard ¹³C NMR Spectroscopy
This protocol is suitable for routine characterization and structural confirmation.
1. Sample Preparation:
-
Dissolve 10-20 mg of Ethyl acetoacetate-1,2,3,4-¹³C₄ in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 9.4 T (400 MHz for ¹H).
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve good homogeneity.
3. Data Acquisition:
-
Pulse Sequence: Standard ¹³C single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128-256 scans, or until a sufficient signal-to-noise ratio is achieved.
-
Spectral Width (SW): 0-220 ppm.
4. Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Reference the spectrum to the TMS signal at 0 ppm.
Protocol 2: Quantitative ¹³C NMR Spectroscopy
This protocol is designed to obtain accurate quantitative information, for example, to determine the isotopic purity or to use the compound as a quantitative internal standard.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of Ethyl acetoacetate-1,2,3,4-¹³C₄ and dissolve it in a known volume of CDCl₃.
-
To shorten relaxation times, especially for the quaternary carbonyl carbons, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to a final concentration of 10-20 mM.
2. NMR Spectrometer Setup:
-
Follow the same setup procedure as for the standard ¹³C NMR experiment.
3. Data Acquisition:
-
Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): A long delay is crucial for full relaxation of all carbon nuclei. It should be at least 5 times the longest T₁ relaxation time of the carbons of interest. If T₁ values are unknown, a delay of 30-60 seconds is recommended in the absence of a relaxation agent. With a relaxation agent, a shorter delay of 5-10 seconds can be used.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
Spectral Width (SW): 0-220 ppm.
4. Data Processing:
-
Process the data as in the standard protocol.
-
Carefully perform baseline correction.
-
Integrate the signals of interest. The integral values will be directly proportional to the number of ¹³C nuclei.
Visualizations
Caption: Labeled carbons in Ethyl acetoacetate-1,2,3,4-13C4.
Caption: Workflow for 13C NMR analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. osti.gov [osti.gov]
- 10. Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O...H-C link can be used for structure determination of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of Ethyl Acetoacetate-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetoacetate-13C4 is a stable isotope-labeled version of ethyl acetoacetate (B1235776), a versatile intermediate in organic synthesis.[1][2] In drug development and metabolic research, 13C-labeled compounds are invaluable tools for tracing metabolic pathways, quantifying metabolic fluxes, and serving as internal standards for accurate quantification in mass spectrometry-based assays.[3][4] These application notes provide a detailed guide to the interpretation of mass spectrometry data for this compound, including its predicted fragmentation pattern, relevant metabolic pathways, and detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrum and Fragmentation Data
The molecular formula of this compound is ¹³C₄C₂H₁₀O₃, with a molecular weight of 134.11 g/mol .[5] The mass spectrum of the unlabeled ethyl acetoacetate is well-characterized, showing a molecular ion peak at m/z 130 and several key fragment ions.[6][7] Based on the known fragmentation of the unlabeled compound, a predicted mass spectrum for this compound can be extrapolated. The four ¹³C atoms are located at positions 1, 2, 3, and 4 of the acetoacetate backbone.
The primary fragmentation pathways for ethyl esters include alpha-cleavage and McLafferty rearrangements.[8] For Ethyl acetoacetate, major fragmentation occurs at the C-C bonds adjacent to the carbonyl groups.
Table 1: Predicted Quantitative Data for Major Fragment Ions of this compound
| Predicted m/z | Predicted Relative Abundance (%) | Ion Structure | Fragmentation Pathway |
| 134 | 15 | [¹³CH₃¹³CO¹³CH₂¹³COOCH₂CH₃]⁺ | Molecular Ion (M⁺) |
| 91 | 20 | [¹³CH₃¹³CO¹³CH₂¹³CO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 89 | 10 | [¹³CO¹³CH₂¹³COOCH₂CH₃]⁺ | Loss of a ¹³CH₃ radical |
| 47 | 100 | [¹³CH₃¹³CO]⁺ | Cleavage of the C-C bond between C2 and C3 |
Note: The relative abundances are predicted based on the typical fragmentation patterns of similar esters and the known spectrum of unlabeled ethyl acetoacetate. Actual abundances may vary depending on the ionization method and instrument conditions.
Metabolic Significance and Signaling Pathways
Ethyl acetoacetate is closely related to acetoacetate, one of the three ketone bodies produced in the liver during periods of fasting, low carbohydrate intake, or in pathological conditions like diabetic ketoacidosis.[9][10] Ketone bodies are a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[11] The metabolic pathway of ketogenesis provides a relevant context for researchers in drug development studying metabolic disorders.
The metabolism of acetoacetate involves its conversion to acetoacetyl-CoA, which is then cleaved to form two molecules of acetyl-CoA.[3][12] These acetyl-CoA molecules can then enter the citric acid cycle for energy production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved The mass spectrum of ethyl acetoacetate is shown | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. Buy Ethyl acetate-¹³C₄ 99 atom ¹³C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 9. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ketogenesis - Wikipedia [en.wikipedia.org]
- 11. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl Acetoacetate in Biological Matrices using Isotope Dilution GC-MS with Ethyl Acetoacetate-¹³C₄
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative analysis of ethyl acetoacetate (B1235776). The method employs a stable isotope-labeled internal standard, Ethyl acetoacetate-¹³C₄, to ensure high accuracy and precision, making it suitable for complex biological matrices encountered in research, clinical studies, and drug development. The protocol outlines sample preparation using liquid-liquid extraction, optimized GC-MS parameters for excellent chromatographic separation and sensitive detection in Selected Ion Monitoring (SIM) mode. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Introduction
Ethyl acetoacetate is a key intermediate in various metabolic pathways and is also utilized in the synthesis of numerous pharmaceutical compounds.[1] Accurate quantification of ethyl acetoacetate in biological samples is crucial for metabolic studies and pharmacokinetic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high selectivity and sensitivity required for such analyses. The use of a stable isotope-labeled internal standard, such as Ethyl acetoacetate-¹³C₄, is the gold standard for quantitative mass spectrometry.[2] This internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, thereby correcting for potential errors and leading to highly reliable quantification.[3] This application note provides a comprehensive protocol for the analysis of ethyl acetoacetate using this advanced analytical approach.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of ethyl acetoacetate from biological matrices such as plasma or urine.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Ethyl acetoacetate-¹³C₄ internal standard solution (10 µg/mL in methanol)
-
Ethyl acetate (B1210297) (GC grade)[4]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Pipette 500 µL of the biological sample into a 2 mL microcentrifuge tube.
-
Spike the sample with 50 µL of the 10 µg/mL Ethyl acetoacetate-¹³C₄ internal standard solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Add a pinch of sodium chloride to facilitate phase separation.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 2 minutes.
-
Transfer the dried ethyl acetate extract to a GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Instrument-specific optimization may be required.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C and hold for 2 minutes. |
| Injection Volume | 1 µL |
| MS Parameter | Setting |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the following ions are recommended for monitoring. The selection is based on the mass spectrum of ethyl acetoacetate and the expected mass shift for the ¹³C₄-labeled internal standard.[5]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethyl acetoacetate | 88 | 43, 69 |
| Ethyl acetoacetate-¹³C₄ | 92 | 47, 73 |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are typical and may vary based on the specific instrumentation and matrix.
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Experimental workflow for Ethyl acetoacetate analysis.
Logical Relationship of Quantitation
The diagram below outlines the logical relationship for accurate quantification using an internal standard.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for LC-MS Detection of 13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing, particularly with 13C, has become an indispensable tool in metabolic research. By introducing a substrate enriched with 13C into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities.[1] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique well-suited for this purpose, allowing for the separation and detection of labeled and unlabeled metabolites.[1][2] This approach provides a dynamic view of metabolism that is crucial for understanding disease states, drug mechanisms of action, and for identifying novel therapeutic targets.[1]
The core principle of 13C metabolic flux analysis (13C-MFA) is to quantify the rate of metabolic reactions within a cell or organism.[1][2] By measuring the isotopic labeling patterns of metabolites, researchers can gain a quantitative understanding of cellular metabolism beyond what can be achieved with traditional metabolomics.[1] This document provides detailed application notes and protocols for conducting 13C tracer studies using LC-MS.
Experimental Workflow
A typical 13C tracer study using LC-MS involves several key steps, from experimental design to data analysis and interpretation.[1] The overall workflow for a metabolic flux experiment using a 13C-labeled substrate and LC-MS begins with cell culture and labeling, followed by metabolite extraction, LC-MS analysis, and finally, data analysis to determine metabolic fluxes.[3]
A generalized workflow for a 13C tracer study using LC-MS.
Key Experimental Protocols
Protocol 1: Labeling of Adherent Cells in Culture
This protocol is a general guideline for labeling adherent cells. Optimization will be required for specific cell lines and experimental conditions.[1]
Materials:
-
Adherent cells
-
Standard culture medium
-
Labeling medium (e.g., standard medium containing 25 mM [U-¹³C₆]-Glucose)[1]
-
6-well plates
-
Phosphate-Buffered Saline (PBS), ice-cold[1]
-
Quenching solution: 80% methanol (B129727) in water, chilled to -80°C[1]
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[1]
-
Aspirate the standard culture medium.[1]
-
Wash the cells once with pre-warmed PBS.
-
Replace the standard medium with the pre-warmed labeling medium containing the 13C tracer.[1]
-
Incubate the cells for a duration sufficient to reach isotopic steady-state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.[1]
-
To stop metabolism, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol.[1]
-
Place the plate on dry ice for 10 minutes.[1]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Proceed to the metabolite extraction protocol.[1]
Protocol 2: Metabolite Extraction from Adherent Cells
Procedure:
-
Following the quenching step in Protocol 1, add an equal volume of ice-cold water to the methanol-cell suspension.
-
Vortex the mixture vigorously for 1 minute.
-
Add a volume of chloroform (B151607) equal to the methanol volume and vortex again.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[1][3]
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).[2][3]
-
The dried extract can be stored at -80°C until LC-MS analysis.[3]
Protocol 3: Metabolite Extraction from Tissues
Procedure:
-
At the end of the infusion period, surgically excise the tissue of interest as quickly as possible.
-
Immediately freeze-clamp the tissue in liquid nitrogen to halt all metabolic activity.[1]
-
Store the frozen tissue at -80°C until metabolite extraction.[1]
-
Weigh the frozen tissue sample.[1]
-
Homogenize the tissue in a pre-chilled solvent mixture (e.g., methanol/water/chloroform).
-
Follow the same centrifugation and supernatant collection steps as described for cell extraction.[1]
LC-MS Analysis
Objective: To separate and detect 13C-labeled metabolites.
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[2]
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol or a solvent compatible with the initial mobile phase).[2][4]
-
Vortex thoroughly to ensure all metabolites are dissolved.[4]
-
Centrifuge at high speed to pellet any insoluble material.[4]
-
Transfer the supernatant to an LC autosampler vial.[4]
Chromatography:
-
Hydrophilic interaction liquid chromatography (HILIC) is a common technique for separating polar metabolites.[4]
-
A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase.[3]
Mass Spectrometry:
-
The mass spectrometer should be operated in negative ion mode for many central carbon metabolites.[3]
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites.[3]
-
The mass resolution should be high enough to distinguish between different isotopologues.[3]
Data Presentation and Analysis
The raw LC-MS data is processed to obtain the mass isotopomer distributions (MIDs) for key metabolites. This involves peak integration for each isotopologue (M+0, M+1, M+2, etc.).[3] It is crucial to correct for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the introduced tracer.[1]
Table 1: Representative Mass Isotopomer Distributions of Key Glycolytic and TCA Cycle Intermediates after Labeling with [U-13C6]-Glucose
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 25.3 | 5.2 | 10.1 | 59.4 | - | - | - |
| Lactate | 28.1 | 6.5 | 11.3 | 54.1 | - | - | - |
| Citrate | 15.8 | 7.9 | 45.6 | 12.3 | 15.9 | 2.5 | - |
| α-Ketoglutarate | 19.2 | 9.8 | 33.7 | 14.7 | 22.6 | - | - |
| Aspartate | 31.5 | 8.1 | 38.5 | 11.2 | 10.7 | - | - |
| Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.[1] |
Table 2: Relative Metabolic Fluxes Calculated from 13C Labeling Data
| Flux Ratio | Value | Interpretation |
| Glycolysis / PPP | 5.6 | The majority of glucose enters glycolysis. |
| PDH / PC | 3.2 | Pyruvate entry into the TCA cycle is primarily through PDH. |
| Anaplerosis / Cataplerosis | 1.1 | The TCA cycle is in a relatively balanced state. |
| Note: These flux ratios are derived from computational modeling of the MID data.[1] |
Visualization of Key Metabolic Pathways
The following diagram illustrates the central carbon metabolism pathways that are commonly investigated using 13C-labeled glucose.
Key pathways in central carbon metabolism traced with 13C-glucose.
Conclusion
LC-MS-based 13C tracer studies are a powerful methodology for gaining deep insights into cellular metabolism.[1] By following the detailed protocols and data analysis workflows presented here, researchers and drug development professionals can effectively utilize this technique to advance their understanding of metabolic pathways in health and disease. Careful experimental design, meticulous sample handling, and robust data analysis are paramount to obtaining high-quality, interpretable results.
References
Application Notes and Protocols for Metabolic Flux Analysis using Ethyl Acetoacetate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as Ethyl acetoacetate-¹³C₄, researchers can gain a detailed understanding of cellular metabolism.[1][2][3] Ethyl acetoacetate-¹³C₄ is a stable isotope-labeled compound that can serve as a tracer to investigate ketone body metabolism and related pathways.[4][5] This is particularly relevant in fields like cancer research, where metabolic reprogramming is a key hallmark, and in drug development for assessing the metabolic effects of novel therapeutics.[2][6]
These application notes provide a comprehensive guide to designing and conducting MFA experiments using Ethyl acetoacetate-¹³C₄, from initial experimental design to data interpretation.
Principle of ¹³C Metabolic Flux Analysis
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system (e.g., cell culture) and allowing it to be metabolized.[2] As the labeled substrate is processed through various metabolic pathways, the ¹³C atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates (fluxes) of the interconnected reactions in the metabolic network can be determined.[1][2]
Applications of Ethyl Acetoacetate-¹³C₄ in Metabolic Flux Analysis
-
Elucidating Ketone Body Metabolism: Ethyl acetoacetate (B1235776) is a ketone body precursor.[5] Using Ethyl acetoacetate-¹³C₄ allows for the precise tracing of its conversion to acetoacetate, beta-hydroxybutyrate, and acetyl-CoA, providing insights into ketogenesis and ketolysis.
-
Cancer Metabolism Research: Many cancer cells exhibit altered metabolism, including changes in their reliance on ketone bodies as an energy source.[6] MFA with Ethyl acetoacetate-¹³C₄ can help to dissect these metabolic shifts and identify potential therapeutic targets.
-
Drug Development: To understand the mechanism of action of drugs that target metabolic pathways. By observing how a drug perturbs the fluxes through ketone metabolism, researchers can assess its efficacy and potential off-target effects.
-
Studying Metabolic Diseases: Investigating inborn errors of metabolism or metabolic syndromes where ketone body utilization is impaired.
Experimental Design and Workflow
A successful ¹³C-MFA experiment requires careful planning and execution. The general workflow consists of several key stages: experimental design, tracer experiment, sample analysis, and data modeling.[1][7]
Caption: High-level workflow for a ¹³C-Metabolic Flux Analysis experiment.
Protocol 1: Cell Culture and Isotope Labeling with Ethyl Acetoacetate-¹³C₄
This protocol outlines the steps for labeling cultured mammalian cells with Ethyl acetoacetate-¹³C₄ for stationary MFA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled substrates
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ethyl acetoacetate-¹³C₄ (ensure high isotopic purity)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest. This is crucial for achieving a metabolic steady state.[8]
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS, necessary growth factors, and the desired concentration of Ethyl acetoacetate-¹³C₄. The unlabeled ethyl acetoacetate should be replaced with the labeled form.
-
Adaptation (Optional but Recommended): If the experimental design requires it, adapt the cells to a medium containing unlabeled ethyl acetoacetate for a few passages to ensure they can efficiently utilize it.
-
Isotope Labeling:
-
When cells reach the desired confluency (typically 60-80%), aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This period needs to be determined empirically but is often at least two to three cell doubling times.[8]
-
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is critical for accurately capturing the isotopic labeling patterns of intracellular metabolites.[8]
Materials:
-
Ice-cold quenching solution (e.g., 0.9% NaCl solution or PBS)
-
Cold (-80°C) extraction solvent (e.g., 80% methanol)[8]
-
Cell scraper
-
Centrifuge capable of reaching high speeds at 4°C
-
Liquid nitrogen (optional, for snap-freezing)
Procedure:
-
Quenching:
-
Quickly aspirate the labeling medium from the culture plate.
-
Immediately wash the cells with an excess of ice-cold quenching solution to rapidly lower the temperature and halt metabolic reactions.
-
-
Extraction:
-
Aspirate the quenching solution.
-
Add the cold extraction solvent to the cells.
-
Place the plate on ice and use a cell scraper to detach the cells and ensure they are suspended in the solvent.
-
-
Collection and Centrifugation:
-
Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
-
Drying and Storage:
-
Dry the metabolite extract using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general guideline for preparing the dried metabolite extracts for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with your LC method (e.g., a mixture of water and acetonitrile). The volume should be chosen to achieve a concentration appropriate for your instrument's sensitivity.
-
Clarification: Vortex the reconstituted samples thoroughly and then centrifuge at high speed for 10-15 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Quantitative data from MFA experiments are typically presented in tables that summarize the estimated metabolic fluxes and their corresponding confidence intervals.
Table 1: Hypothetical Metabolic Fluxes in a Cancer Cell Line
| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treated (nmol/10⁶ cells/hr) | p-value |
| Ethyl Acetoacetate Uptake | 50.0 ± 4.5 | 35.2 ± 3.1 | < 0.01 |
| Acetoacetate -> Acetyl-CoA | 45.1 ± 3.9 | 28.7 ± 2.5 | < 0.01 |
| TCA Cycle (Citrate Synthase) | 38.2 ± 3.5 | 22.1 ± 2.0 | < 0.001 |
| Fatty Acid Synthesis | 15.6 ± 1.8 | 8.4 ± 1.1 | < 0.05 |
| Ketogenesis (HMGCS2) | 2.3 ± 0.5 | 5.8 ± 0.9 | < 0.05 |
Data are presented as mean ± standard deviation from n=3 biological replicates.
Visualization of Metabolic Pathways
Diagrams are essential for visualizing the flow of the ¹³C label through metabolic pathways.
Caption: Metabolic pathway of Ethyl acetoacetate-¹³C₄ utilization.
Data Analysis and Flux Estimation
The mass isotopomer distributions (MIDs) of key metabolites obtained from LC-MS/MS are used to calculate metabolic fluxes. This is typically done using specialized software packages that employ mathematical models of cellular metabolism.[7][9]
Data Analysis Workflow:
-
Data Extraction: Extract the MIDs for all measured metabolites from the raw mass spectrometry data.
-
Metabolic Model Construction: Define a metabolic network model that includes all relevant reactions and atom transitions for the pathways of interest.
-
Flux Estimation: Use software (e.g., INCA, 13CFLUX2) to find the set of fluxes that best explains the experimentally measured MIDs.[7][9]
-
Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes to assess the reliability of the results.
Troubleshooting
Table 2: Common Issues and Solutions in ¹³C-MFA
| Issue | Possible Cause | Suggested Solution |
| Low ¹³C incorporation | Inefficient uptake of the tracer. | Ensure cells are in an active metabolic state (exponential growth). Optimize tracer concentration. |
| High levels of unlabeled substrate in the medium. | Use dialyzed serum to minimize unlabeled compounds.[2] | |
| High variability between replicates | Inconsistent cell numbers. | Normalize metabolite levels to cell number or protein concentration.[2] |
| Incomplete quenching of metabolism. | Ensure rapid and efficient quenching with ice-cold solutions.[2] | |
| Poor model fit | Inaccurate metabolic network model. | Refine the model by adding or removing reactions based on known biology. |
| Measurement errors. | Review mass spectrometry data for integration errors or interferences. |
Conclusion
Metabolic flux analysis using Ethyl acetoacetate-¹³C₄ is a robust method for gaining detailed insights into ketone body metabolism and its role in various physiological and pathological states. The protocols and guidelines presented here provide a framework for researchers to design and execute these complex experiments, ultimately contributing to a deeper understanding of cellular metabolism and aiding in the development of novel therapeutic strategies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Application Notes and Protocols for Tracing Fatty Acid Metabolism Using Ethyl Acetoacetate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic pathway. Its dysregulation is implicated in numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. Stable isotope tracing using ¹³C-labeled substrates is a powerful technique to dynamically investigate DNL. Ethyl acetoacetate-¹³C₄ serves as a valuable tracer for this purpose. Following cellular uptake and hydrolysis, it is converted to acetoacetyl-CoA and then to two molecules of acetyl-CoA in the cytosol. This cytosolic acetyl-CoA pool is the direct precursor for fatty acid synthesis. By tracing the incorporation of the ¹³C atoms from ethyl acetoacetate-¹³C₄ into newly synthesized fatty acids, researchers can quantify the contribution of this ketone body to lipogenesis.
These application notes provide a comprehensive guide for using Ethyl acetoacetate-¹³C₄ to trace fatty acid metabolism in both in vitro and in vivo models.
Metabolic Pathway of Ethyl Acetoacetate-¹³C₄ into Fatty Acids
Ethyl acetoacetate-¹³C₄ enters the cell and is hydrolyzed to ¹³C₄-acetoacetate. In the cytosol, acetoacetyl-CoA synthetase (AACS) converts it to ¹³C₄-acetoacetyl-CoA. Subsequently, cytosolic thiolase cleaves ¹³C₄-acetoacetyl-CoA into two molecules of [1,2-¹³C₂]acetyl-CoA. These labeled acetyl-CoA molecules are then used by fatty acid synthase (FASN) for the synthesis of fatty acids, primarily palmitate (C16:0), which can be further elongated and desaturated to form other fatty acid species like stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1).
Caption: Metabolic pathway of Ethyl acetoacetate-¹³C₄ incorporation into fatty acids.
Illustrative Quantitative Data
The following tables present illustrative data on the mass isotopologue distribution (MID) and fractional contribution of Ethyl acetoacetate-¹³C₄ to newly synthesized fatty acids in a hypothetical cell culture experiment. This data serves as an example of how experimental results can be presented.
Table 1: Mass Isotopologue Distribution (MID) of Palmitate (C16:0) after 24h Labeling with Ethyl Acetoacetate-¹³C₄
| Mass Isotopologue | Relative Abundance (%) |
| M+0 | 65.8 |
| M+2 | 18.5 |
| M+4 | 9.2 |
| M+6 | 4.1 |
| M+8 | 1.5 |
| M+10 | 0.6 |
| M+12 | 0.2 |
| M+14 | 0.1 |
| M+16 | <0.1 |
Table 2: Fractional Contribution of Ethyl Acetoacetate-¹³C₄ to Fatty Acid Synthesis
| Fatty Acid | Fractional Contribution (%) |
| Palmitate (C16:0) | 34.2 |
| Stearate (C18:0) | 28.5 |
| Oleate (C18:1) | 25.1 |
Note: Fractional contribution is calculated from the mass isotopologue distribution data after correction for natural abundance.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol describes the labeling of cultured cells with Ethyl acetoacetate-¹³C₄ to trace its incorporation into cellular fatty acids.
Materials:
-
Ethyl acetoacetate-¹³C₄
-
Cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Solvents for lipid extraction (Chloroform, Methanol)
-
Derivatizing agent (e.g., 14% Boron trifluoride in methanol)
-
Hexane
-
Saturated NaCl solution
Workflow:
Caption: Experimental workflow for in vitro fatty acid tracing.
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in complete medium.
-
Labeling Medium Preparation: Prepare cell culture medium containing the desired concentration of Ethyl acetoacetate-¹³C₄ (typically 1-5 mM). Use dFBS to minimize background levels of unlabeled acetoacetate (B1235776) and other potential carbon sources.
-
Metabolic Labeling: Remove the standard culture medium, wash the cells once with PBS, and replace it with the prepared ¹³C-labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.
-
Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
Lipid Extraction: Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer procedure (a mixture of chloroform, methanol, and water).
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs): Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their more volatile methyl esters (FAMEs) by heating with a derivatizing agent like 14% boron trifluoride in methanol.
-
FAMEs Extraction: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to separate the different fatty acid species and determine their mass isotopologue distributions.
Protocol 2: In Vivo Labeling in Animal Models
This protocol outlines a method for administering Ethyl acetoacetate-¹³C₄ to an animal model (e.g., mouse) to trace hepatic de novo lipogenesis.
Materials:
-
Ethyl acetoacetate-¹³C₄
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)
-
Hydrochloric acid (HCl) solution for neutralization
-
Sterile saline
-
Anesthesia
-
Blood collection supplies
-
Tissue collection tools
Workflow:
Caption: Experimental workflow for in vivo fatty acid tracing.
Procedure:
-
Tracer Preparation: Ethyl acetoacetate is an ester and needs to be hydrolyzed to acetoacetate for infusion. Prepare [1,2,3,4-¹³C₄]acetoacetate by hydrolyzing Ethyl acetoacetate-¹³C₄ with NaOH solution at a slightly elevated temperature (e.g., 45°C for 45 minutes). Carefully neutralize the resulting sodium acetoacetate solution with HCl to a physiological pH immediately before infusion. The final solution should be prepared in sterile saline.[1]
-
Animal Preparation: Acclimate animals to the experimental conditions. For studies on hepatic lipogenesis, fasting may be required to upregulate the pathway.
-
Tracer Administration: Administer the prepared ¹³C-acetoacetate solution to the animal, for example, via tail vein injection or intraperitoneal injection. The dosage will need to be optimized for the specific animal model and experimental goals.
-
Sample Collection: At designated time points after tracer administration, collect blood samples and/or tissues of interest (e.g., liver, adipose tissue) under anesthesia.
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples in an appropriate buffer.
-
Lipid Extraction and Derivatization: Follow the same procedures for lipid extraction and derivatization to FAMEs as described in Protocol 1 (steps 5-7).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopologue distributions of fatty acids in the plasma lipid fractions or tissue extracts.
Data Analysis and Interpretation
The primary data obtained from the GC-MS analysis is the mass isotopologue distribution (MID) for each fatty acid of interest.
Caption: Data analysis workflow for ¹³C-fatty acid tracing experiments.
-
Mass Isotopologue Distribution (MID) Analysis: The raw mass spectrometry data is processed to obtain the relative abundance of each mass isotopologue (M+0, M+2, M+4, etc.) for a given fatty acid. The data must be corrected for the natural abundance of ¹³C.
-
Calculating Fractional Contribution: The fractional contribution (FC) of the ¹³C-labeled precursor to the synthesis of a particular fatty acid can be calculated from the MID data. This represents the proportion of the fatty acid pool that was newly synthesized from the tracer during the labeling period.
-
Metabolic Modeling: For more in-depth analysis, the MID data can be used in metabolic flux analysis (MFA) models to quantify the fluxes through various pathways of fatty acid metabolism.
Conclusion
Tracing fatty acid metabolism with Ethyl acetoacetate-¹³C₄ provides valuable insights into the contribution of ketone bodies to de novo lipogenesis. The protocols and data analysis strategies outlined in these application notes offer a robust framework for researchers to investigate the dynamics of fatty acid synthesis in health and disease, aiding in the discovery and development of novel therapeutics targeting metabolic disorders.
References
Isotopic Labeling Experiments in Mammalian Cells: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling in Mammalian Cells
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and quantify changes in proteomes and metabolomes within mammalian cells.[1] This method involves the introduction of stable, non-radioactive heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) into cellular macromolecules.[1] By replacing the naturally abundant light isotopes with their heavier counterparts, researchers can distinguish and quantify newly synthesized proteins or metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This approach provides a dynamic view of cellular processes, offering unparalleled insights into metabolic pathways, flux rates, and the regulation of cellular functions.[1]
The core principle lies in the mass difference between labeled and unlabeled molecules, which allows for their differentiation and quantification by mass spectrometry.[1] Two prominent techniques for isotopic labeling in mammalian cells are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and metabolic labeling with isotopic tracers like ¹³C-glucose and ¹⁵N-glutamine for metabolic flux analysis.[1][2] These methods are instrumental in various research areas, including drug development, disease mechanism studies, and biomarker discovery.
Key Isotopic Labeling Strategies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a robust and widely used metabolic labeling strategy for quantitative proteomics.[3] It involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid.[4] One population is cultured in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[5] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[5]
After the experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[6] The relative peak intensities of the light and heavy isotopic forms of each peptide provide an accurate measure of the relative abundance of that protein between the two conditions.[7] A key advantage of SILAC is that the samples are combined at the very beginning of the sample preparation process, minimizing experimental variability.[8]
Metabolic Labeling with Isotopic Tracers (e.g., ¹³C, ¹⁵N)
Metabolic labeling with stable isotope tracers, such as ¹³C-glucose or ¹⁵N-glutamine, is a powerful technique for tracing the flow of atoms through metabolic pathways.[2] This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows researchers to elucidate metabolic fluxes and identify active metabolic routes in cells.[9]
In these experiments, cells are cultured in a medium where a specific nutrient is replaced with its isotopically labeled counterpart.[10] After a defined period, cellular metabolites are extracted and analyzed by mass spectrometry or NMR to determine the distribution of the isotopic label among various downstream metabolites.[11] This information provides a detailed snapshot of the metabolic state of the cells and how it is altered by experimental conditions.[9]
Experimental Protocols
Protocol 1: SILAC for Quantitative Proteomics
This protocol outlines the general steps for a SILAC experiment to compare protein expression between two conditions.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade cell culture medium (deficient in Arginine and Lysine)
-
"Light" L-Arginine and L-Lysine
-
"Heavy" ¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media by supplementing the Arg/Lys-deficient medium with either light or heavy amino acids, respectively.[5] The final concentrations should match standard media formulations.
-
Supplement both media with 10% dialyzed FBS to minimize the presence of unlabeled amino acids.[5]
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.[5]
-
Allow the cells to undergo at least five to six cell doublings to ensure complete incorporation (>97%) of the heavy amino acids.[5][12] This is a critical step for accurate quantification.[13]
-
Verify the labeling efficiency by analyzing a small aliquot of protein extract from the heavy-labeled cells by mass spectrometry.[5]
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (the "light" labeled cells).[3]
-
-
Sample Collection and Mixing:
-
Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the relative abundance of light and heavy isotopic pairs. The ratio of heavy to light peak intensities reflects the change in protein abundance in response to the treatment.
-
Protocol 2: ¹³C-Glucose Metabolic Labeling for Flux Analysis
This protocol describes a typical experiment to trace the metabolism of glucose in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium
-
¹³C₆-D-Glucose
-
Natural abundance (¹²C) D-Glucose
-
Standard cell culture reagents and equipment
-
Metabolite extraction solution (e.g., ice-cold 80% methanol)
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in standard glucose-containing medium to the desired confluency.
-
Seed cells for the experiment and allow them to attach and grow.
-
-
Metabolic Labeling:
-
For the labeling experiment, switch the cells to a labeling medium containing ¹³C₆-glucose as the sole carbon source.[11] A parallel control culture with natural abundance glucose should be maintained.
-
Incubate the cells in the labeling medium for a time course sufficient to approach isotopic steady-state.[9] This time can vary depending on the metabolic pathway and cell type and may require optimization.
-
-
Metabolite Extraction:
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids).[11]
-
-
Data Analysis and Interpretation:
-
Analyze the mass isotopomer distribution data to trace the path of the ¹³C label through metabolic pathways.
-
Computational flux analysis software can be used to fit the measured data to a metabolic model of the cell, providing quantitative flux values.[11]
-
Data Presentation
Table 1: Key Parameters for SILAC Experiments
| Parameter | Recommended Value/Consideration | Rationale |
| Isotopically Labeled Amino Acids | ¹³C₆,¹⁵N₄-Arginine & ¹³C₆,¹⁵N₂-Lysine | Trypsin cleaves C-terminal to Arg and Lys, ensuring most peptides will be labeled.[13] |
| Cell Doublings for Full Incorporation | At least 5-6 doublings | Ensures >97% incorporation of the heavy amino acid.[5][12] |
| Serum Requirement | Dialyzed Fetal Bovine Serum (dFBS) | Minimizes the introduction of unlabeled amino acids from the serum.[5] |
| Labeling Efficiency Check | >97% | Essential for accurate quantification; checked by MS analysis of a small protein sample.[13] |
| Cell Mixing Ratio | 1:1 | Ensures equal representation of control and treated proteomes for accurate relative quantification.[3] |
Table 2: Common Isotopes and Tracers for Metabolic Labeling
| Isotope | Common Tracer Molecule | Primary Metabolic Pathways Traced |
| ¹³C | ¹³C₆-D-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle[2] |
| ¹³C, ¹⁵N | ¹³C₅,¹⁵N₂-L-Glutamine | TCA Cycle, Amino Acid Metabolism, Nitrogen Assimilation[9] |
| ¹³C | ¹³C-Palmitate | Fatty Acid Oxidation, Lipid Metabolism[2] |
| ²H (Deuterium) | ²H₂O (Heavy Water) | De novo synthesis of various biomolecules |
| ¹⁵N | ¹⁵N-labeled amino acids | Amino acid metabolism and protein synthesis[8] |
Visualizations
Caption: Workflow for a typical SILAC experiment.
Caption: General workflow for metabolic labeling experiments.
Caption: Tracing of ¹³C-Glucose and ¹⁵N-Glutamine in central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. f1000research.com [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Derivatization of Ethyl Acetoacetate-¹³C₄ for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemical derivatization of Ethyl acetoacetate-¹³C₄ prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl acetoacetate (B1235776), a β-keto ester, exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3] Direct GC analysis can be challenging due to potential on-column interconversion or the presence of multiple peaks, which complicates accurate quantification.[1] Derivatization is employed to convert the analyte into a single, stable, and more volatile form, thereby improving chromatographic peak shape, enhancing thermal stability, and ensuring reliable quantification. Ethyl acetoacetate-¹³C₄ is commonly used as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled counterpart in various matrices.[4] This document outlines a robust two-step derivatization method involving methoximation followed by silylation, which is recommended for its efficacy in eliminating analytical variability caused by tautomerism.[5] An alternative direct silylation method is also presented.
Principle of Derivatization for Ethyl Acetoacetate
The primary challenge in the GC-MS analysis of ethyl acetoacetate is its keto-enol tautomerism.[6][7] The molecule rapidly interconverts between a ketone (keto form) and an enol (enol form), which possesses a hydroxyl group.[3] To achieve reproducible and accurate quantification, it is essential to "lock" the molecule into a single chemical form.
A two-step derivatization process is highly effective:
-
Methoximation: The sample is first treated with methoxyamine hydrochloride (MeOx). This reagent specifically reacts with the ketone functional group of the keto tautomer to form a stable methoxime derivative.[5] This reaction effectively shifts the equilibrium, converting all of the ethyl acetoacetate to a single, stable product and preventing tautomerization.[5]
-
Silylation: A subsequent silylation step is performed using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Silylation replaces active hydrogens, like those on hydroxyl or carboxylic acid groups, with a silyl (B83357) group (e.g., a tert-butyldimethylsilyl group).[8] While the primary keto group is already addressed by methoximation, this second step is common in metabolomics workflows to ensure any other potential reactive sites are derivatized and to create a thermally stable, non-polar derivative ideal for GC analysis.[5] The resulting tert-butyldimethylsilyl (TBDMS) derivatives are significantly more stable against hydrolysis than their trimethylsilyl (B98337) (TMS) counterparts.[8][9]
Caption: Logical diagram of keto-enol tautomerism and the role of derivatization.
Experimental Protocols
Safety Precaution: Derivatization reagents are sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous.
| Item | Supplier Example | Part Number Example |
| Ethyl acetoacetate-¹³C₄ | Sigma-Aldrich | 489263 |
| Methoxyamine hydrochloride (MeOx) | Sigma-Aldrich | 226904 |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Regis Technologies | 033104 |
| Anhydrous Pyridine | Sigma-Aldrich | 270970 |
| Anhydrous Acetonitrile (B52724) | Sigma-Aldrich | 34998 |
| Conical Glass Vials (2 mL) with PTFE-lined caps | Agilent | 5182-0714 |
| Heating Block or Incubator | VWR | 12621-088 |
| Syringe for GC injection | Hamilton | 80330 |
This protocol is designed to convert all Ethyl acetoacetate-¹³C₄ into a single methoxime derivative for robust and accurate analysis.
-
Sample Preparation:
-
Step 1: Methoximation:
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial in a heating block at 60°C for 60 minutes to facilitate the reaction.[10]
-
-
Step 2: Silylation:
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of MTBSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 30-45 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.
-
This is a faster, single-step method that primarily derivatizes the enol tautomer. It may be suitable if the tautomeric equilibrium strongly favors the enol form under the reaction conditions, but it is generally considered less robust than the two-step method.
-
Sample Preparation:
-
Follow the same drying procedure as in Protocol 1 to ensure the sample is anhydrous.
-
-
Derivatization:
-
Add 50 µL of anhydrous acetonitrile to the dried sample.
-
Add 50 µL of MTBSTFA.
-
Cap the vial tightly, vortex for 1 minute.
-
Incubate the vial at 100°C for 2-4 hours. Higher temperatures and longer times may be needed to drive the reaction to completion.
-
-
Analysis:
-
Cool the vial to room temperature before GC-MS analysis.
-
Caption: Experimental workflow for the two-step derivatization protocol.
Data Presentation and Expected Results
The following tables summarize the reaction conditions and provide typical parameters for GC-MS analysis.
Table 1: Comparison of Derivatization Protocols
| Parameter | Protocol 1: Methoximation-Silylation | Protocol 2: Direct Silylation |
| Step 1 Reagent | 50 µL MeOx (20 mg/mL in Pyridine) | N/A |
| Step 1 Temp/Time | 60°C / 60 min | N/A |
| Step 2 Reagent | 100 µL MTBSTFA | 50 µL MTBSTFA + 50 µL Acetonitrile |
| Step 2 Temp/Time | 70°C / 30-45 min | 100°C / 2-4 hours |
| Target Analyte | Keto Tautomer | Enol Tautomer |
| Expected Product | Methoxime Derivative | TBDMS Derivative |
Table 2: Typical GC-MS Operating Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MS or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless, 1 µL |
| Injector Temp | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C, hold 2 min; ramp 15°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Table 3: Expected Mass-to-Charge Ratios (m/z) for SIM Quantification
| Derivative Product | Parent Compound MW | Derivative MW | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methoxime of EAA-¹³C₄ (from Protocol 1) | 134.11 | ~163.13 | 163 (M⁺) | 118, 86 |
| TBDMS-ether of EAA-¹³C₄ Enol (from Protocol 2) | 134.11 | ~248.34 | 191 ([M-57]⁺) | 248 (M⁺), 163 |
| Note: Molecular weights and fragment ions are approximate and should be confirmed experimentally. The [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, is a characteristic fragment for TBDMS derivatives. |
Conclusion
Chemical derivatization is an essential step for the reliable and accurate GC-MS analysis of Ethyl acetoacetate-¹³C₄. The recommended two-step protocol involving methoximation followed by silylation effectively eliminates analytical errors arising from keto-enol tautomerism by converting the analyte into a single, stable derivative.[5] This method improves volatility, enhances thermal stability, and leads to superior chromatographic performance, making it highly suitable for quantitative applications in research and drug development.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. MtBSTFA - Regis Technologies [registech.com]
- 9. idc-online.com [idc-online.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
Application Notes and Protocols for 13C Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of various biological samples for 13C metabolomics analysis. The accuracy and reliability of 13C-based metabolomics and metabolic flux analysis are critically dependent on robust and reproducible sample preparation. The fundamental goal is to obtain a representative snapshot of the intracellular metabolic state at a specific moment in time.[1] This involves rapidly halting all metabolic activity (quenching), efficiently extracting a wide range of metabolites, and preparing them for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Core Principles of Sample Preparation
Effective sample preparation for 13C metabolomics studies adheres to several key principles:
-
Rapid Metabolism Quenching: Enzymatic activity must be instantaneously stopped to prevent alterations in metabolite concentrations and isotopic labeling patterns after the experimental endpoint.[1]
-
Efficient Metabolite Extraction: A broad range of metabolites with diverse physicochemical properties must be effectively extracted from the cellular or tissue matrix.[1][2]
-
Prevention of Degradation and Contamination: Samples should be handled in a way that minimizes the degradation of labile metabolites and avoids the introduction of external contaminants.[1]
-
Reproducibility: Consistency across all samples is crucial to minimize technical variability and ensure reliable data.[1]
Experimental Workflow Overview
The general workflow for a 13C metabolomics experiment begins with the introduction of a 13C-labeled substrate to the biological system, followed by a series of sample processing steps leading to instrumental analysis.
Caption: General workflow for a 13C metabolomics experiment.
Protocols for Sample Preparation
This section details protocols for different sample types. It is crucial to maintain samples at low temperatures (e.g., on dry ice or in a pre-chilled environment) throughout the preparation process to minimize metabolic activity.
Adherent Mammalian Cells
This protocol is suitable for adherent cell lines grown in multi-well plates. A minimum of 10^6 cells are typically required for metabolomics experiments, with 10^7 cells being recommended to ensure comprehensive metabolite detection.[3] It is advisable to use a cell scraper for harvesting, as trypsinization can lead to metabolite leakage.[3]
a. Metabolism Quenching
Quenching is a critical step to instantly halt all enzymatic reactions.
| Parameter | Method 1: Cold Methanol (B129727) | Method 2: Liquid Nitrogen |
| Procedure | 1. Place the culture plate on ice. 2. Aspirate the labeling medium. 3. Immediately wash cells with ice-cold PBS.[1] 4. After completely aspirating the PBS, add 1 mL of pre-chilled (-80°C) 80% methanol to each well.[1] | 1. After washing with cold PBS, place the culture plate on a bed of dry ice to rapidly quench metabolic activity.[1] 2. Alternatively, the plate can be flash-frozen in liquid nitrogen.[1] |
b. Metabolite Extraction
| Step | Procedure |
| 1 | After quenching, place the plate on dry ice for 15 minutes.[1] |
| 2 | Scrape the cells in the cold methanol using a cell scraper.[1] |
| 3 | Transfer the cell lysate into a pre-chilled microcentrifuge tube.[1] |
| 4 | Vortex the lysate for 10 minutes, with 30 seconds of vortexing followed by 1 minute on ice.[4] |
| 5 | Centrifuge at >15,000 x g for 5-10 minutes at 4°C to pellet cell debris.[1] |
| 6 | Transfer the supernatant containing the metabolites to a new tube. |
| 7 | The extract can be stored at -80°C or dried immediately for analysis. |
Suspension Cells
For cells grown in suspension, a rapid separation from the culture medium is necessary before quenching.
a. Quenching and Extraction
| Parameter | Method 1: Filtration | Method 2: Centrifugation |
| Procedure | 1. Rapidly filter the cell suspension through a vacuum filtration apparatus. 2. Immediately wash the cells on the filter with ice-cold PBS. 3. Plunge the filter with the cells into a tube containing pre-chilled (-80°C) extraction solvent.[1] | 1. Mix the cell suspension with a pre-chilled quenching solution, such as 60% methanol at -40°C.[1] 2. Centrifuge at high speed (e.g., 7000g) for 5 minutes at -20°C.[1][5] 3. Discard the supernatant and proceed with metabolite extraction from the cell pellet. |
| Quenching Solution | - | 60% Methanol in water[1][6] |
| Extraction Solvent | 80% Methanol | Boiling ethanol/water (3:1, v/v) or Methanol[1][5] |
Tissue Samples
Tissue collection and preparation are major sources of bias in metabolomics.[2] It is crucial to rapidly freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.[7]
a. Sample Collection and Homogenization
-
Excision: Rapidly excise the tissue of interest. If possible, perfuse with ice-cold saline to remove blood.[8]
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen.[8][9] Store at -80°C until processing.
-
Homogenization:
b. Metabolite Extraction
A common method for extracting a broad range of metabolites is a biphasic extraction using a methanol/chloroform (B151607)/water system.
| Step | Procedure |
| 1 | To the frozen tissue powder, add a pre-chilled (-20°C) mixture of methanol and water (e.g., 500 µL of 70% methanol).[10] Add internal standards. |
| 2 | Perform three freeze-thaw cycles by freezing in liquid nitrogen, thawing on ice, and vortexing for 5 minutes at 0°C.[10] |
| 3 | Add chloroform (e.g., 400 µL) and vortex vigorously for 10 minutes at 4°C.[11] |
| 4 | Centrifuge at >14,000 x g for at least 10 minutes at 4°C to separate the phases.[11] |
| 5 | The upper aqueous phase contains polar metabolites, and the lower organic phase contains nonpolar metabolites (lipids).[11] |
| 6 | Carefully collect the desired phase(s) without disturbing the protein interface. |
digraph "Biphasic_Extraction" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Homogenized Tissue in\nMethanol/Water"]; "Add_Chloroform" [label="Add Chloroform\n& Vortex"]; "Centrifuge" [label="Centrifuge"]; "Phases" [shape=record, label="
Upper Aqueous Phase (Polar Metabolites) | ];Protein Interface | Lower Organic Phase (Lipids)"
"Start" -> "Add_Chloroform"; "Add_Chloroform" -> "Centrifuge"; "Centrifuge" -> "Phases"; }
Caption: Biphasic metabolite extraction workflow.
Biofluids (Plasma, Serum, Urine)
Sample preparation for biofluids is generally simpler than for cells or tissues.
a. Plasma/Serum
-
Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes.
-
Separation: Centrifuge according to standard protocols to separate plasma or serum.
-
Protein Precipitation/Extraction:
-
Add 3-4 volumes of a cold organic solvent (e.g., -20°C methanol or acetonitrile) to the plasma/serum sample.
-
Vortex thoroughly.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
b. Urine
-
Collection: Collect urine samples and immediately place them on ice.
-
Centrifugation: Centrifuge at a low speed (e.g., 2,000g) for 5-10 minutes at 4°C to remove cells and debris.
-
Storage/Analysis: The supernatant can be stored at -80°C or used directly for analysis, often after a simple dilution.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites such as amino acids, organic acids, and sugars must be chemically modified to increase their volatility and thermal stability.[12][13] A common two-step derivatization process involves methoximation followed by silylation.[13][14]
Protocol for Derivatization:
-
Drying: Ensure the extracted metabolite samples are completely dry. This is typically achieved using a vacuum concentrator (SpeedVac) or by lyophilization (freeze-drying).
-
Methoximation:
-
Add 10-20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.[15]
-
Vortex and incubate at a controlled temperature (e.g., 30-37°C) for 90 minutes with shaking.[14][15] This step protects aldehyde and keto groups.[14]
-
-
Silylation:
-
Add 20-90 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[5][15]
-
Vortex and incubate at a controlled temperature (e.g., 37-70°C) for 30-60 minutes.[5][15][16] This step replaces active hydrogens on hydroxyl, carboxyl, amine, and thiol groups with a trimethylsilyl (B98337) (TMS) group.[14]
-
-
Analysis: The derivatized sample is then ready for injection into the GC-MS.
Caption: Two-step derivatization for GC-MS analysis.
Summary of Key Parameters
The following table summarizes key quantitative parameters for the described protocols. Note that optimal conditions may vary depending on the specific cell type, tissue, and analytical platform.
| Parameter | Adherent/Suspension Cells | Tissues | Plasma/Serum |
| Quenching Solvent | 80% Methanol (-80°C) or 60% Methanol (-40°C)[1] | N/A (Snap-freezing) | N/A |
| Extraction Solvent | 80% Methanol; Boiling Ethanol/Water (3:1)[1][5] | Methanol/Chloroform/Water[11] | Methanol or Acetonitrile |
| Centrifugation Speed | 7,000 - >15,000 x g[1] | >14,000 x g[11] | >14,000 x g |
| Centrifugation Temp. | -20°C to 4°C[1] | 4°C | 4°C |
| Derivatization Temp. | 30-70°C | 30-70°C | 30-70°C |
By following these detailed protocols and paying close attention to critical steps like quenching and extraction, researchers can generate high-quality, reproducible data for their 13C metabolomics studies, enabling accurate insights into metabolic pathways and cellular physiology.
References
- 1. benchchem.com [benchchem.com]
- 2. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 5. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. How to Prepare Samples for Spatial Metabolomics: The Essential Guide You Need - MetwareBio [metwarebio.com]
- 10. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample collection and preparation of biofluids and extracts for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Acetoacetate-¹³C₄ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl acetoacetate-¹³C₄ as a stable isotope-labeled internal standard and tracer in drug metabolism studies. The following sections offer comprehensive experimental protocols, data presentation, and visualizations to guide researchers in incorporating this tool into their workflows.
Introduction: The Role of Stable Isotope Labeling in Drug Metabolism
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical component of the drug development process. Understanding the metabolic fate of a drug candidate is essential for evaluating its efficacy and safety. Stable isotope labeling, using compounds such as Ethyl acetoacetate-¹³C₄, has become an indispensable technique in modern drug metabolism research.[1]
Stable isotopes, like carbon-13 (¹³C), are non-radioactive and can be incorporated into drug molecules or related compounds to be used as tracers or internal standards.[] When used as a tracer, the ¹³C-labeled compound allows researchers to follow the metabolic pathways of the molecule within a biological system. When used as an internal standard in quantitative analysis, the stable isotope-labeled compound, which is chemically identical to the analyte but has a different mass, allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3]
Ethyl acetoacetate-¹³C₄, with its four carbon-13 atoms, provides a significant mass shift, making it an excellent tool for mass spectrometry-based analysis in drug metabolism studies.
Applications of Ethyl Acetoacetate-¹³C₄
Ethyl acetoacetate-¹³C₄ has two primary applications in the field of drug metabolism:
-
Internal Standard for Quantitative Analysis: In this application, a known amount of Ethyl acetoacetate-¹³C₄ is spiked into biological samples (e.g., plasma, urine, tissue homogenates) during the quantification of a structurally similar drug metabolite. Its similar chemical behavior to the unlabeled analyte but distinct mass allows for accurate correction of matrix effects and procedural losses during sample preparation and LC-MS/MS analysis.[3]
-
Metabolic Tracer for Pathway Elucidation: As a ¹³C-labeled precursor, Ethyl acetoacetate-¹³C₄ can be introduced into in vitro or in vivo systems to trace the metabolic fate of the acetoacetyl group. This is particularly useful for studying pathways involving acetyl-CoA, to which ethyl acetoacetate (B1235776) is readily metabolized.
Experimental Protocols
The following protocols provide a general framework for the application of Ethyl acetoacetate-¹³C₄ in drug metabolism studies. It is important to note that specific parameters may need to be optimized for different analytes, matrices, and instrumentation.
Protocol 1: Quantitative Analysis of a Drug Metabolite Using Ethyl Acetoacetate-¹³C₄ as an Internal Standard
This protocol is adapted from a method for the quantification of a drug metabolite in plasma using a stable isotope-labeled internal standard and provides a robust template.[3]
Objective: To accurately quantify the concentration of a target drug metabolite in human plasma using isotope dilution mass spectrometry with Ethyl acetoacetate-¹³C₄ as an internal standard.
Materials:
-
Human plasma samples (control and study samples)
-
Target drug metabolite analytical standard
-
Ethyl acetoacetate-¹³C₄ (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the target drug metabolite in methanol.
-
Prepare a 1 mg/mL stock solution of Ethyl acetoacetate-¹³C₄ in methanol.
-
From the stock solutions, prepare working standard solutions of the drug metabolite by serial dilution with a 50:50 methanol/water mixture to create a calibration curve.
-
Prepare a working solution of the Ethyl acetoacetate-¹³C₄ internal standard at a suitable concentration (e.g., 10 µg/mL) in methanol.[3]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibrator, or quality control), add 5 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of ethyl acetate (B1210297) containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex for another 30 seconds.
-
Centrifuge at 16,100 x g for 5 minutes.
-
Transfer 400 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The following are example LC-MS/MS parameters and should be optimized for the specific analyte and system.
-
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (Q1) | m/z of target metabolite and Ethyl acetoacetate-¹³C₄ |
| Product Ion (Q3) | Specific fragment ions for target metabolite and Ethyl acetoacetate-¹³C₄ |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the drug metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Tracing the Metabolic Fate of the Acetoacetyl Moiety
Objective: To trace the incorporation of the carbon skeleton from Ethyl acetoacetate-¹³C₄ into downstream metabolites in a cell-based assay.
Materials:
-
Hepatocyte cell culture (e.g., HepG2)
-
Cell culture medium
-
Ethyl acetoacetate-¹³C₄
-
Phosphate-buffered saline (PBS), cold
-
Methanol (LC-MS grade), cold (-80°C)
-
Water (LC-MS grade), cold
-
Chloroform (B151607), cold
-
Cell scraper
-
Centrifuge
-
LC-HRMS (High-Resolution Mass Spectrometer)
Procedure:
-
Isotope Labeling:
-
Culture hepatocytes to the desired confluency.
-
Remove the standard culture medium and replace it with a medium containing a known concentration of Ethyl acetoacetate-¹³C₄.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular tracer.
-
Quench metabolism by adding cold (-80°C) 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction by adding cold water and cold chloroform to the methanol suspension to separate polar and nonpolar metabolites.
-
Centrifuge to separate the phases.
-
Collect the upper aqueous phase (polar metabolites) and the lower organic phase (nonpolar metabolites).
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer to detect the incorporation of ¹³C into downstream metabolites.
-
The mass shift of +4 Da (or fragments thereof) will indicate the presence of the labeled carbon skeleton from Ethyl acetoacetate-¹³C₄.
-
-
Data Analysis:
-
Identify ¹³C-labeled metabolites by searching for the expected mass shifts in the high-resolution mass spectrometry data.
-
Analyze the isotopic enrichment over time to understand the kinetics of metabolic pathways.
-
Data Presentation
Quantitative data from drug metabolism studies should be presented in a clear and concise manner. The following tables provide templates for presenting results from a quantitative analysis using Ethyl acetoacetate-¹³C₄ as an internal standard. The data presented is hypothetical and for illustrative purposes.
Table 1: Calibration Curve for Drug Metabolite X
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,800 | 51,200 | 0.250 |
| 50 | 64,500 | 51,600 | 1.250 |
| 100 | 130,000 | 52,000 | 2.500 |
| 500 | 655,000 | 52,400 | 12.500 |
| 1000 | 1,320,000 | 52,800 | 25.000 |
Table 2: Quality Control Sample Analysis for Drug Metabolite X
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.8 | 98.7 | 4.5 |
| Medium | 150 | 153.0 | 102.0 | 3.2 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Visualizations
Diagrams are crucial for illustrating complex workflows and metabolic pathways. The following diagrams were created using the DOT language for Graphviz.
References
Measuring Isotopic Enrichment of Intracellular Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular metabolism is fundamental to understanding health and disease. Measuring the isotopic enrichment of intracellular metabolites provides a powerful tool to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis.[1][2] This allows researchers to quantify the activity of specific pathways, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in various conditions, such as cancer or in response to drug treatment.[3] Stable isotope tracers, such as ¹³C-glucose or ¹⁵N-glutamine, are introduced into cellular systems, and the rate and pattern of their incorporation into downstream metabolites are measured.[2][4] This application note provides an overview of the key technologies used for these measurements and detailed protocols for performing stable isotope tracing experiments in cell culture.
Analytical Techniques for Measuring Isotopic Enrichment
The two primary analytical platforms for measuring isotopic enrichment of intracellular metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each technique offers distinct advantages and is suited to different experimental questions.
Mass Spectrometry (MS)
MS-based methods, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are highly sensitive and widely used for metabolic flux analysis.[2][5][6] These techniques separate complex mixtures of metabolites, which are then ionized and their mass-to-charge ratio (m/z) is measured. The incorporation of stable isotopes results in a predictable mass shift for each metabolite and its fragments, allowing for the determination of isotopic enrichment.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can identify and quantify metabolites in intact biological samples.[1] It is particularly advantageous for determining the specific position of an isotope within a molecule (positional isotomer analysis), which provides detailed insights into pathway activity.[1][8] While generally less sensitive than MS, advancements in NMR technology, such as isotope-edited total correlation spectroscopy (ITOCSY), have enhanced its utility for metabolomics.[9][10][11]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (femtomolar to picomolar range)[5] | Lower (micromolar to millimolar range)[10] |
| Resolution | High mass resolution | High spectral resolution |
| Isotopomer Analysis | Can determine mass isotopomer distributions | Excels at determining positional isotopomer distributions[1] |
| Sample Throughput | High | Lower |
| Sample Preparation | Often requires derivatization (for GC-MS)[2] | Minimal, can be non-destructive[1] |
| Primary Application | Quantifying overall isotopic enrichment and metabolic flux[5][6] | Elucidating specific metabolic pathways and positional isotope incorporation[1][8] |
Experimental Workflow
The general workflow for a stable isotope tracing experiment involves several critical steps, from cell culture to data analysis.
Caption: A typical experimental workflow for measuring isotopic enrichment of intracellular metabolites.
Signaling Pathway Example: Glycolysis
Stable isotope tracing with ¹³C-glucose is commonly used to probe the activity of glycolysis and connected pathways.
Caption: Simplified diagram of ¹³C-glucose metabolism through glycolysis and connected pathways.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol outlines the key steps for a typical stable isotope tracing experiment in adherent cell culture using ¹³C-glucose.
Materials:
-
Adherent cells of interest
-
Appropriate cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
Glucose-free medium
-
[U-¹³C₆]glucose
-
6-well cell culture plates
Protocol:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight.
-
Prepare the labeling medium by supplementing glucose-free medium with dialyzed FBS and the desired concentration of [U-¹³C₆]glucose (e.g., 25 mM).
-
Remove the existing medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and return them to the incubator.
-
Incubate the cells for a time course appropriate for the metabolic pathway of interest (e.g., 0, 1, 4, 8, 24 hours).
Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical for obtaining an accurate snapshot of the intracellular metabolome.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
At each time point, remove the culture plate from the incubator and place it on ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of -80°C methanol to each well to quench metabolism.[12]
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Store the samples at -80°C until all time points have been collected.
-
For metabolite extraction, add an equal volume of ice-cold water to the methanol-cell suspension.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
LC-MS Analysis
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Protocol:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC analysis (e.g., 50% acetonitrile).
-
Inject the sample into the LC-MS system.
-
Separate metabolites using a HILIC column with a gradient of Solvent A and Solvent B.
-
The mass spectrometer should be operated in full scan mode to acquire data across a specific mass range, enabling the detection of different isotopologues.
Data Analysis
-
Identify metabolite peaks based on their retention time and accurate mass.
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment to determine the proportion of the metabolite pool that is labeled.[2]
Quantitative Data Summary
The following table provides illustrative data on the fractional enrichment of key metabolites in a hypothetical cell line incubated with [U-¹³C₆]glucose over 24 hours.
| Metabolite | Time (hours) | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Enrichment (%) |
| Glucose-6-Phosphate | 1 | 0.20 | 0.02 | 0.03 | 0.05 | 0.10 | 0.15 | 0.45 | 80.0 |
| 24 | 0.05 | 0.01 | 0.01 | 0.02 | 0.03 | 0.07 | 0.81 | 95.0 | |
| Fructose-1,6-Bisphosphate | 1 | 0.25 | 0.03 | 0.04 | 0.06 | 0.12 | 0.18 | 0.32 | 75.0 |
| 24 | 0.08 | 0.01 | 0.02 | 0.03 | 0.05 | 0.11 | 0.70 | 92.0 | |
| Pyruvate | 1 | 0.40 | 0.05 | 0.15 | 0.40 | - | - | - | 60.0 |
| 24 | 0.10 | 0.02 | 0.08 | 0.80 | - | - | - | 90.0 | |
| Citrate | 1 | 0.60 | 0.10 | 0.20 | 0.05 | 0.03 | 0.02 | - | 40.0 |
| 24 | 0.15 | 0.05 | 0.30 | 0.15 | 0.10 | 0.25 | - | 85.0 | |
| Lactate | 1 | 0.35 | 0.04 | 0.11 | 0.50 | - | - | - | 65.0 |
| 24 | 0.09 | 0.01 | 0.05 | 0.85 | - | - | - | 91.0 |
Applications in Drug Development
The application of stable isotope tracers is invaluable in drug development.[3][4][13] It allows for the elucidation of a drug's mechanism of action by observing its effect on specific metabolic pathways. Furthermore, it can be used in preclinical and clinical studies to assess drug metabolism and pharmacokinetics (ADME studies).[3][14] By providing a dynamic view of cellular metabolism, isotopic enrichment analysis helps to identify novel drug targets and biomarkers for patient stratification and response monitoring.[3]
References
- 1. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. Metabolic Flux Analysis [sciex.com]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Applications of Ethyl Acetoacetate-¹³C₄: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic use of Ethyl acetoacetate-¹³C₄, a stable isotope-labeled building block crucial for modern organic chemistry, drug development, and metabolic research. Its use allows for the precise tracking and quantification of molecules in complex chemical and biological systems.
Introduction
Ethyl acetoacetate-¹³C₄ is a fully labeled isotopologue of ethyl acetoacetate (B1235776), containing four ¹³C atoms in its backbone. This stable, non-radioactive labeling makes it an invaluable tracer for a variety of applications. In synthetic organic chemistry, it serves as a versatile C₄ building block for the preparation of ¹³C-labeled ketones, carboxylic acids, and heterocyclic compounds. For drug development professionals, molecules labeled with stable isotopes are essential tools for absorption, distribution, metabolism, and excretion (ADME) studies, enabling unambiguous metabolite identification and accurate pharmacokinetic analysis via mass spectrometry.[1][2][3][4] Furthermore, its application extends to metabolic flux analysis, where it helps elucidate complex biochemical pathways.[1]
Core Applications
The primary synthetic utility of Ethyl acetoacetate-¹³C₄ mirrors that of its unlabeled counterpart but with the added dimension of isotopic labeling. The key transformations include:
-
Acetoacetic Ester Synthesis of ¹³C-Labeled Ketones: This classic method allows for the synthesis of α-monosubstituted and α,α-disubstituted acetones, where the acetone (B3395972) moiety is derived from the labeled ethyl acetoacetate core.
-
Synthesis of ¹³C-Labeled Carboxylic Acids: Through a modification of the acetoacetic ester synthesis, labeled carboxylic acids can be prepared.
-
Hantzsch Synthesis of ¹³C-Labeled Dihydropyridines: As a key 1,3-dicarbonyl component, it is used in multicomponent reactions to build complex, labeled heterocyclic scaffolds of high medicinal importance.
These applications are detailed in the protocols below.
Application 1: Acetoacetic Ester Synthesis of ¹³C₄-Labeled Methyl Ketones
This protocol describes the synthesis of a ¹³C₄-labeled methyl ketone via alkylation of Ethyl acetoacetate-¹³C₄ followed by hydrolysis and decarboxylation. The resulting ketone contains a four-carbon labeled chain, making it an ideal internal standard for quantitative analysis or a tracer for metabolic studies.
Experimental Protocol: Synthesis of [1,2,3,4-¹³C₄]-4-Phenyl-2-butanone
Materials:
-
Ethyl acetoacetate-¹³C₄ (≥99% isotopic purity)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (B145695) (EtOH)
-
Benzyl (B1604629) bromide
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents (e.g., diethyl ether, ethyl acetate) for extraction
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq.) in absolute ethanol. To this solution, add Ethyl acetoacetate-¹³C₄ (1.0 eq.) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium enolate.
-
Alkylation: To the solution of the enolate, add benzyl bromide (1.05 eq.) dropwise. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After cooling to room temperature, add a 3 M aqueous solution of HCl (excess) to the reaction mixture. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester and the subsequent decarboxylation of the resulting β-keto acid occurs upon heating.
-
Work-up and Purification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure [1,2,3,4-¹³C₄]-4-phenyl-2-butanone.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
| Reactant | Molar Equiv. | Product | Typical Yield (unlabeled) | Expected Isotopic Purity (%) |
| Ethyl acetoacetate-¹³C₄ | 1.0 | [1,2,3,4-¹³C₄]-4-Phenyl-2-butanone | 75-85% | >99% |
| Sodium Ethoxide | 1.1 | |||
| Benzyl Bromide | 1.05 |
Note: Yields are based on typical acetoacetic ester syntheses and may vary.
Workflow Diagram
Caption: Acetoacetic ester synthesis workflow for ¹³C₄-labeled ketones.
Application 2: Hantzsch Synthesis of ¹³C₄-Labeled Dihydropyridines
The Hantzsch synthesis is a robust multicomponent reaction for the preparation of dihydropyridines, a scaffold present in numerous pharmaceutical agents (e.g., calcium channel blockers). Using Ethyl acetoacetate-¹³C₄ allows for the incorporation of a four-carbon labeled fragment into this important heterocyclic core.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate-¹³C₄
Materials:
-
Ethyl acetoacetate-¹³C₄ (≥99% isotopic purity) (2.0 eq.)
-
Benzaldehyde (B42025) (1.0 eq.)
-
Ammonium (B1175870) acetate (1.2 eq.)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq.), Ethyl acetoacetate-¹³C₄ (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to afford the pure ¹³C₄-labeled dihydropyridine.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the isotopic purity.
Data Presentation
| Reactant | Molar Equiv. | Product | Typical Yield (unlabeled) | Expected Isotopic Purity (%) |
| Ethyl acetoacetate-¹³C₄ | 2.0 | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate-¹³C₄ | 85-95% | >99% |
| Benzaldehyde | 1.0 | |||
| Ammonium Acetate | 1.2 |
Note: Yields are based on typical Hantzsch syntheses and may vary.
Workflow Diagram
Caption: Hantzsch synthesis workflow for ¹³C₄-labeled dihydropyridines.
Application 3: Mechanistic and Metabolic Pathway Elucidation
The primary advantage of using Ethyl acetoacetate-¹³C₄ is its role as a tracer. The known position of the heavy carbon atoms allows researchers to follow the atoms through complex reaction sequences or metabolic pathways.
Logical Framework for Tracer Applications
-
Introduction of the Labeled Precursor: Ethyl acetoacetate-¹³C₄ is used in a synthesis or introduced into a biological system (e.g., cell culture).
-
Transformation: The labeled precursor undergoes chemical reactions or metabolic conversion.
-
Analysis of Products/Metabolites: The resulting products or metabolites are isolated and analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Elucidation:
-
Mass Spectrometry: The mass shift in the product or its fragments directly indicates the incorporation of the four ¹³C atoms from the precursor. This is invaluable for confirming reaction pathways and identifying drug metabolites.
-
NMR Spectroscopy: ¹³C NMR provides direct evidence of the labeled positions. Furthermore, the presence of ¹³C-¹³C coupling can reveal which bonds from the original precursor remain intact in the final product, offering deep mechanistic insights.
-
Diagram of Tracer Logic
Caption: Logical workflow for using ¹³C-labeled precursors in research.
Conclusion
Ethyl acetoacetate-¹³C₄ is a powerful and versatile tool for modern chemical and biomedical research. The protocols and data presented herein provide a framework for its application in the synthesis of labeled ketones and heterocycles, which can be used as internal standards, metabolic tracers, or probes for mechanistic studies. The ability to precisely track the fate of the carbon backbone opens up significant opportunities for innovation in drug discovery and the fundamental understanding of complex systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl acetoacetate-13C4 for Cellular Metabolic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethyl acetoacetate-13C4 in cell culture for stable isotope-resolved metabolomics (SIRM). Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
A1: this compound is a stable isotope-labeled version of ethyl acetoacetate (B1235776), where four carbon atoms are replaced with the heavy isotope, Carbon-13.[1] Its primary use in cell culture is as a tracer for metabolic flux analysis (MFA).[2][3][4] By tracking the incorporation of the 13C atoms into various metabolites, researchers can elucidate the activity of metabolic pathways.[4][5]
Q2: What is the expected metabolic fate of this compound in mammalian cells?
A2: In mammalian cells, ethyl acetoacetate is hydrolyzed to acetoacetate, a ketone body.[6] Acetoacetate is then activated to acetoacetyl-CoA, which can be cleaved to two molecules of acetyl-CoA.[7] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for anabolic processes like fatty acid synthesis.[7][8]
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations is recommended to identify the half-maximal inhibitory concentration (IC50) where the compound becomes cytotoxic.[9][10] Based on cytotoxicity data for ethyl acetate (B1210297) extracts in various cell lines, a starting range of 1 µM to 1 mM can be considered.[11][12][13][14] The optimal concentration for labeling should be well below the cytotoxic threshold.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time required to reach isotopic steady state is dependent on the specific metabolic pathway and the cell type.[15] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.[15] Samples can be collected at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.
Q5: How can I prepare a stock solution of this compound?
A5: this compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[10] Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO. This stock can then be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (generally below 0.5%) to avoid solvent-induced toxicity.[10]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cell death or signs of cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value and use a concentration well below this for your labeling studies.[11][12][13][14] |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.5%).[10] Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Low or no incorporation of 13C label into downstream metabolites | The concentration of this compound is too low. | Increase the concentration of the tracer in the culture medium, ensuring it remains below cytotoxic levels. |
| The incubation time is too short. | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and pathway of interest.[15] | |
| The metabolic pathway is not active in the chosen cell line. | Confirm that the cell line has the necessary enzymatic machinery to metabolize ethyl acetoacetate. | |
| High variability between replicate experiments | Inconsistent cell culture conditions. | Standardize cell seeding density, growth phase (ensure cells are in the exponential growth phase), and media composition for all experiments.[15] |
| Incomplete mixing of the tracer in the medium. | Ensure the this compound stock solution is thoroughly mixed with the culture medium before adding it to the cells. | |
| Unexpected labeled metabolite peaks in mass spectrometry data | Contamination of the cell culture or reagents. | Use sterile techniques and regularly test cell cultures for contamination. Ensure all reagents are of high purity. |
| Arginine-to-proline conversion (if using SILAC in parallel). | This is a known issue in some cell lines where labeled arginine is converted to labeled proline, complicating data analysis.[16] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the cytotoxic concentration range of Ethyl acetoacetate for a specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Ethyl acetoacetate (unlabeled)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of unlabeled ethyl acetoacetate in DMSO. Create serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of ethyl acetoacetate or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Stable Isotope Labeling with this compound
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired, non-toxic concentration of this compound.
-
Labeling:
-
For adherent cells: Remove the existing medium and replace it with the labeling medium.
-
For suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the labeling medium.
-
-
Incubation: Incubate the cells for the predetermined optimal time course.
-
Harvesting and Metabolite Extraction:
-
Quench metabolism rapidly (e.g., by placing the culture dish on dry ice and adding ice-cold extraction solvent).
-
Extract metabolites using a suitable protocol (e.g., with a methanol/acetonitrile/water mixture).
-
-
Analysis: Analyze the isotopic enrichment of target metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Table 1: Example IC50 Values of Ethyl Acetate Extracts on Various Cancer Cell Lines
| Cell Line | Extract Source | IC50 (µg/mL) | Reference |
| A549 (Lung Carcinoma) | Endophytic Aspergillus fumigatus | 8.37 | [11] |
| L6 (Rat Skeletal Muscle) | Endophytic Aspergillus fumigatus | 110.37 | [11] |
| MCF-7 (Breast Cancer) | Sambucus ebulus | >1000 | [13] |
| HepG2 (Liver Cancer) | Sambucus ebulus | ~500 | [13] |
| CT26 (Colon Carcinoma) | Sambucus ebulus | ~250 | [13] |
| MCM-B2 (Canine Mammary) | Padina australis | >400 | [14] |
| K562 (Leukemia) | Padina australis | >400 | [14] |
Note: These values are for ethyl acetate extracts and not pure Ethyl acetoacetate. They should be used as a rough guide to establish a starting concentration range for cytotoxicity testing.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 3. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized ketone body metabolism in the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone bodies - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotech-asia.org [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jabonline.in [jabonline.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting poor signal in 13C NMR of labeled compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal in 13C NMR of labeled compounds.
Troubleshooting Guide: Poor Signal-to-Noise (S/N)
A systematic approach to diagnosing and resolving poor signal-to-noise in your 13C NMR experiments.
Step 1: Initial Checks & Sample Preparation
The quality of your sample is the most critical factor for a good NMR spectrum.
| Question | Possible Cause | Recommended Action |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the concentration of the analyte. For a given amount of sample, use the minimum amount of solvent required to achieve the necessary sample height (typically ~4 cm, which is about 0.5-0.7 mL for a standard 5 mm tube).[1][2] Doubling the concentration can double the signal strength.[1][2] |
| Is the sample properly prepared? | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[2] | Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any suspended solids.[2] Use clean, high-quality NMR tubes.[1][2][3] |
| Is the correct sample volume being used? | Insufficient sample volume can lead to poor shimming, resulting in distorted and broad peaks. | Ensure the sample height is at least 4-5 cm from the bottom of the NMR tube.[2] For limited samples, consider using specialized tubes like Shigemi tubes which require a smaller volume.[2] |
| Is the solvent appropriate? | High solvent viscosity can lead to broader lines, reducing peak height.[2] | If possible, increase the sample temperature to reduce viscosity or consider a different, less viscous deuterated solvent.[4] |
Step 2: NMR Spectrometer & Acquisition Parameters
Fine-tuning the experimental parameters is critical for maximizing signal intensity.
| Parameter | Recommendation | Rationale |
| Number of Scans (NS) | Increase the number of scans. | The signal-to-noise ratio increases with the square root of the number of scans.[1] Quadrupling the scans will double the S/N ratio, though it will also increase the experiment time.[1] |
| Pulse Width (Flip Angle) | Use a smaller pulse width (e.g., 30°- 60°). | A 90° pulse gives maximum signal per scan but requires a long relaxation delay.[1] Shorter pulses allow for faster repetition of the experiment, improving overall S/N in a given time, especially for carbons with long T1 relaxation times like quaternary carbons.[1][3] |
| Relaxation Delay (D1) | Adjust based on the pulse angle and T1 values. | For quantitative analysis, a long delay (5-7 times the longest T1) is necessary.[1] For qualitative spectra, a shorter delay (1-2 seconds) combined with a smaller flip angle is often more efficient.[4][5] |
| Decoupling | Ensure broadband proton decoupling is active. | This collapses C-H coupling, resulting in singlet peaks and enhancing signal intensity through the Nuclear Overhauser Effect (NOE).[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my 13C NMR spectrum so weak, even with a labeled compound?
A1: Several factors contribute to weak 13C NMR signals. Even with isotopic labeling, issues like low sample concentration, improper sample preparation (e.g., suspended solids), or suboptimal experimental parameters can significantly reduce signal intensity.[1][2] Additionally, quaternary carbons inherently produce weaker signals due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[2][8]
Q2: How much sample do I need for a good 13C NMR spectrum?
A2: The required amount depends on your spectrometer's sensitivity and the compound's molecular weight. For instruments equipped with a cryoprobe, a concentration of 3-10 mM may be sufficient.[2][9] For standard spectrometers, a higher concentration is often necessary. A good starting point for a small molecule (<1000 g/mol ) is 50-100 mg dissolved in 0.5-0.7 mL of solvent.[2][10]
Q3: I have a very limited amount of my labeled compound. What can I do to get a good spectrum?
A3: With a limited sample, maximizing concentration is key. Use specialized NMR tubes, such as Shigemi tubes, which are designed for smaller sample volumes (e.g., 250 µL) while maintaining the required sample height.[2] This effectively increases the concentration of your sample within the detection coil. Additionally, optimizing acquisition parameters like using a smaller pulse angle and increasing the number of scans is crucial.
Q4: My quaternary carbon signals are very weak or missing. How can I improve their detection?
A4: Quaternary carbons have long spin-lattice relaxation times (T1) and do not benefit from the Nuclear Overhauser Effect (NOE), leading to weak signals.[2][8] To improve their detection, you can:
-
Increase the relaxation delay (D1): This allows the quaternary carbons to fully relax between pulses. A delay of 5-7 times the estimated T1 is recommended for quantitative results.[1]
-
Use a smaller pulse angle (e.g., 30°): This allows for a shorter relaxation delay, enabling more scans in a given time.[1]
-
Add a relaxation agent: A small amount of a paramagnetic relaxation agent, like chromium(III) acetylacetonate (B107027) (Cr(acac)3), can shorten the T1 values of all carbons, including quaternary ones.[2][4]
Q5: What is the Nuclear Overhauser Effect (NOE) and how does it affect my 13C NMR spectrum?
A5: The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR, broadband decoupling of protons irradiates the protons, and this energy is transferred to nearby carbons, increasing their signal intensity.[11] This enhancement is most significant for carbons directly bonded to protons (CH, CH2, CH3). Quaternary carbons, having no directly attached protons, do not experience this enhancement and thus appear weaker.[2]
Quantitative Data Summary
Table 1: Recommended Sample Concentrations for 13C NMR
| Spectrometer Type | Small Molecules (<1000 g/mol ) |
| Standard Spectrometer | 50-100 mg in 0.5-0.7 mL |
| Spectrometer with Cryoprobe | 3-10 mM |
Table 2: Typical 13C T1 Relaxation Times at Room Temperature
| Carbon Type | Typical T1 Range (seconds) | Notes |
| Quaternary (non-protonated) | 10 - 100+ | Can be very long, leading to weak signals. |
| Methine (CH) | 1 - 10 | |
| Methylene (CH2) | 0.5 - 5 | Generally shorter than CH due to more attached protons. |
| Methyl (CH3) | 1 - 5 | Rapid rotation can influence T1 values. |
Note: T1 values are dependent on molecular size, solvent viscosity, and temperature.[12][13][14]
Experimental Protocols
Protocol 1: Standard Sample Preparation for 13C NMR
-
Weigh Sample: Weigh an appropriate amount of your 13C-labeled compound (e.g., 50-100 mg for a standard instrument) into a clean, dry vial.[2]
-
Add Solvent: Add the minimum required amount of a suitable deuterated solvent (e.g., 0.5-0.7 mL) to the vial.[1][2]
-
Dissolve Sample: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filter Sample: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool plug directly into a clean, high-quality NMR tube.[2] This removes any particulate matter.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Check Volume: Ensure the sample height is at least 4-5 cm from the bottom of the tube.[2]
Protocol 2: Using a Relaxation Agent for Enhancing Quaternary Carbon Signals
-
Prepare Stock Solution: Prepare a dilute stock solution of Cr(acac)3 in the same deuterated solvent used for your NMR sample.
-
Prepare NMR Sample: Prepare your 13C-labeled sample as described in Protocol 1.
-
Add Relaxation Agent: Add a small aliquot of the Cr(acac)3 stock solution to your NMR sample. The final concentration should be low (e.g., 0.01 M or less) to avoid excessive line broadening.[4] The solution should only be faintly colored.
-
Acquire Spectrum: You can now use a much shorter relaxation delay (D1) in your acquisition parameters, allowing for more scans in a shorter period.
Visualizations
A workflow for troubleshooting low signal-to-noise in 13C NMR.
Interdependencies of key parameters for S/N optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. 13C NMR spin–lattice relaxation times as a probe of local polymer dynamics in plasticized polyethers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. scispace.com [scispace.com]
How to correct for natural 13C abundance in mass spectrometry data
Welcome to the technical support center for correcting natural isotope abundance in mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions to address specific issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the natural abundance of ¹³C and why is it critical to correct for it?
A1: In nature, carbon is composed of stable isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[1] This means that in any carbon-containing molecule, a small fraction will naturally contain one or more ¹³C atoms. This natural ¹³C contributes to the signal of ions that are one or more mass units heavier (M+1, M+2, etc.) than the monoisotopic peak (M+0). In stable isotope tracing experiments, where a ¹³C-labeled substrate is intentionally introduced, it is crucial to distinguish the ¹³C enrichment from the tracer from the ¹³C that is naturally present.[1] Failure to correct for this can lead to a significant overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1]
Q2: When is it necessary to perform a natural isotope abundance correction?
A2: Correction is essential in any quantitative mass spectrometry application that relies on measuring the distribution of mass isotopologues. This is especially critical for:
-
Stable Isotope Labeling Experiments: Including ¹³C Metabolic Flux Analysis (¹³C-MFA) to accurately determine the incorporation of the labeled tracer.[1]
-
Quantification of Labeled Species: To differentiate between low levels of true labeling and the background signal from natural isotopes.[1]
-
Analysis of Large Molecules: For larger molecules, the probability of containing at least one heavy isotope (like ¹³C) increases substantially, making the M+0 peak potentially smaller than the M+1 or M+2 peaks.[1]
Q3: What information is required to perform an accurate correction?
A3: To perform an accurate correction, you need several key pieces of information:
-
Accurate Molecular Formula: The complete elemental formula of the analyte, including any atoms added during derivatization, is required to calculate the theoretical natural isotope distribution.[1]
-
Measured Mass Isotopologue Distribution (MID): This is the raw, uncorrected intensity or area data for each isotopologue (M+0, M+1, M+2, etc.) obtained from the mass spectrometer.
-
Isotopic Purity of the Tracer: Commercially available isotopic tracers are not 100% pure. Knowing the exact purity is necessary for precise correction.
Q4: How is the correction for natural ¹³C abundance typically performed?
A4: The correction is most commonly carried out using a matrix-based mathematical approach. A correction matrix is generated based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopologue distribution (MID), yielding the corrected MID that reflects the true enrichment from the isotopic tracer. The fundamental equation is:
M_measured = C * M_corrected
Where M_measured is the vector of the measured mass isotopologue distribution, C is the correction matrix, and M_corrected is the true, corrected mass isotopologue distribution. To find the corrected distribution, the equation is rearranged to:
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Q5: What software tools are available to automate the correction process?
A5: Several software tools can automate the correction for natural isotope abundance. These tools typically use matrix-based algorithms to solve the system of linear equations that describes the isotopic distributions. Common options include:
-
IsoCor: A widely used open-source software that can correct for natural isotopes of any element and accounts for tracer impurity.
-
IsoCorrectoR: An R-based package with similar capabilities, able to handle MS and MS/MS data from single or multiple tracer experiments.
-
AccuCor: An R package designed for correcting high-resolution mass spectrometry data.
-
Integrated MFA Software: Many metabolic flux analysis software packages, such as INCA and OpenFLUX, have built-in modules for isotope correction.
Data Presentation
To illustrate the effect of natural abundance correction, the following table shows an example of a Mass Isotopologue Distribution (MID) for the amino acid Alanine (C₃H₇NO₂) before and after correction. In this hypothetical experiment, cells were cultured with a ¹³C-labeled substrate.
| Isotopologue | Measured MID (Uncorrected) | Corrected MID |
| M+0 | 0.650 | 0.685 |
| M+1 | 0.250 | 0.225 |
| M+2 | 0.085 | 0.080 |
| M+3 | 0.015 | 0.010 |
Natural Abundance of Stable Isotopes for Common Elements
For accurate correction, the natural abundance of all relevant isotopes must be known. The table below summarizes these values for elements commonly found in biological and chemical samples.
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Silicon | ²⁸Si | 27.976927 | 92.2297 |
| ²⁹Si | 28.976495 | 4.6832 | |
| ³⁰Si | 29.973770 | 3.0872 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Experimental Protocols
Protocol: Correcting Mass Isotopologue Distributions for Natural Isotope Abundance
-
Sample Preparation and Mass Spectrometry Analysis:
-
Culture cells in media containing the ¹³C-labeled substrate. Include a parallel culture with the corresponding unlabeled substrate to serve as a natural abundance control.
-
Harvest cells and extract metabolites using a protocol appropriate for your cell type and metabolites of interest.
-
If required for your analytical method (e.g., GC-MS), derivatize the metabolites.
-
Analyze the samples using a mass spectrometer to obtain the raw mass isotopologue distributions for the metabolites of interest.
-
-
Data Extraction:
-
For each metabolite, extract the peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the total intensity of all isotopologues for that metabolite. This results in the measured Mass Isotopologue Distribution (MID).
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from derivatizing agents.
-
Construct the Correction Matrix: Use a computational tool or software to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all relevant isotopes.
-
Apply the Correction: The software will use the inverse of the correction matrix to mathematically adjust the measured MID, removing the contribution from naturally occurring isotopes. The output will be the corrected MID, which represents the true isotopic enrichment from your tracer.
-
-
Data Validation:
-
Examine the corrected data for the unlabeled control sample. The M+0 abundance should be close to 100%, and all other isotopologues should be near zero.[1] This confirms the correction algorithm is working as expected.
-
Troubleshooting Guide
Problem: My corrected data shows negative abundance values for some isotopologues.
-
Possible Cause 1: Incorrect Molecular Formula. The correction algorithm is highly dependent on the exact number of each atom in the molecule to predict the natural isotope pattern. Errors in the formula, such as omitting atoms from a derivatization agent, will lead to an incorrect correction matrix and potentially negative values.
-
Solution: Carefully verify the elemental formula for your analyte in its measured state (including any derivatives). Ensure all elements (C, H, N, O, S, Si, etc.) are accounted for.[1]
-
-
Possible Cause 2: Low Signal Intensity or High Background Noise. If the signal-to-noise ratio is low, the measured intensities of low-abundance isotopologues can be inaccurate. This measurement error can propagate through the correction calculation, resulting in negative values.
-
Solution: Re-examine the raw data. Ensure that peak integration is accurate and that background subtraction was performed correctly. If the signal is too low, consider optimizing instrument parameters or increasing sample concentration for future acquisitions.[1]
-
-
Possible Cause 3: Over-subtraction of an Interfering Peak. A co-eluting compound with an overlapping isotopic cluster can distort the measured MID of your analyte of interest.
-
Solution: Improve chromatographic separation to resolve the interfering compound. Alternatively, if the interference is known, its contribution may need to be modeled and subtracted before correction.
-
Problem: The isotopic distribution of my unlabeled control does not match the theoretical distribution.
-
Possible Cause 1: Instrument Calibration or Stability Issues. The mass spectrometer's calibration may have drifted, leading to inaccurate mass assignments and distorted peak shapes or intensities.
-
Solution: Ensure the mass spectrometer is properly calibrated and performing optimally. Analyze a known standard to verify instrument performance.
-
-
Possible Cause 2: In-Source Fragmentation or Adduct Formation. The analyte may be fragmenting in the ion source or forming unexpected adducts (e.g., sodium adducts), which can alter the observed isotopic pattern.
-
Solution: Optimize ion source parameters to minimize in-source fragmentation. Check the full spectrum for common adducts and ensure you are integrating the correct ion species.
-
Problem: My calculated ¹³C enrichment seems unexpectedly low after correction.
-
Possible Cause 1: Incomplete Isotopic Steady State. The labeling experiment may not have been run long enough for the isotopic label to fully incorporate into the metabolite pool of interest.
-
Solution: Perform a time-course experiment to determine the time required to reach isotopic steady state for your metabolites of interest.
-
-
Possible Cause 2: Tracer Impurity Not Accounted For. If the isotopic purity of the ¹³C tracer was not specified in the correction algorithm, the contribution from the unlabeled portion of the tracer will be incorrectly assigned, artificially lowering the calculated enrichment.
-
Solution: Obtain the certificate of analysis for your labeled substrate and input the correct isotopic purity (e.g., 99%) into the correction software.[1]
-
Visualizations
References
Technical Support Center: Improving Peak Resolution in LC-MS for ¹³C Labeled Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when analyzing ¹³C labeled compounds with Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution for ¹³C-labeled compounds?
Poor peak resolution in the LC-MS analysis of ¹³C-labeled compounds can arise from several factors:
-
Co-elution: The ¹³C-labeled compound and its unlabeled counterpart often have nearly identical retention times, leading to overlapping or co-eluting peaks.[1]
-
Suboptimal Chromatographic Conditions: An inappropriate mobile phase composition, gradient program, flow rate, or column temperature can result in peak broadening or tailing.[1]
-
Column Degradation: Over time, column performance can diminish due to contamination or changes in the packing material, negatively affecting peak shape.[1]
-
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][2]
-
System Dead Volume: Excessive tubing length or improper fittings can lead to peak broadening.[3][4]
Q2: How does the "chromatographic isotope effect" affect the separation of ¹³C-labeled and unlabeled compounds?
The chromatographic isotope effect describes the difference in retention behavior between isotopically labeled and unlabeled compounds. In reversed-phase liquid chromatography (RPLC), heavier isotopologues may elute slightly earlier or later than their lighter counterparts.[5] While ¹³C-labeled compounds have physicochemical properties very similar to their unlabeled analogs, slight retention time shifts can still occur, especially with highly efficient chromatography systems.[6][7] This effect is generally less pronounced for ¹³C than for deuterium (B1214612) (²H) labeling.[7][8]
Q3: Can I expect baseline separation of a ¹³C-labeled compound and its unlabeled analog?
Achieving baseline separation is challenging due to the very similar physicochemical properties of isotopologues.[5] The primary strategy is to optimize the liquid chromatography (LC) method to obtain the sharpest possible peaks, which maximizes the resolution between the labeled and unlabeled forms.[1] In many cases, complete baseline separation may not be achievable, and reliance on the mass spectrometer's resolution becomes crucial.
Q4: When should I use a ¹³C-labeled compound as an internal standard?
¹³C-labeled compounds are considered the gold standard for internal standards in quantitative LC-MS analysis.[9][10] They are ideal because they co-elute with the unlabeled analyte, ensuring they experience the same matrix effects and ionization suppression or enhancement.[7][9][11] This co-elution allows for more accurate and precise quantification compared to deuterated standards, which can sometimes exhibit chromatographic shifts.[7][11][12]
Q5: What role does the mass spectrometer play in resolving ¹³C-labeled compounds?
High-resolution mass spectrometry (HRMS) is capable of resolving ions with very small mass differences.[13] This is particularly useful for distinguishing between the ¹³C-labeled compound and its unlabeled counterpart, even if they are not fully separated chromatographically.[13] For targeted analysis, techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can provide higher sensitivity and selectivity.[6]
Troubleshooting Guides
Issue 1: Co-eluting or Poorly Resolved Peaks of Labeled and Unlabeled Compounds
Symptoms:
-
A single, broad peak where two are expected.
-
A peak with a shoulder or an asymmetrical shape.[14]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal LC Gradient | Optimize the gradient slope. A shallower gradient can improve resolution.[15] Experiment with different gradient shapes (linear, step). |
| Inappropriate Mobile Phase | Adjust the mobile phase pH, as this can alter the ionization and retention of analytes.[16] Test different organic solvents (e.g., acetonitrile (B52724) vs. methanol), as aprotic solvents may enhance the isotope effect.[17] |
| Incorrect Column Choice | While a standard C18 column can be used, consider columns with different selectivities (e.g., phenyl-hexyl, pentafluorophenyl) to exploit subtle differences between the isotopologues.[5] |
| Suboptimal Temperature | Systematically vary the column temperature. Lowering the temperature may enhance separation, while increasing it can improve peak efficiency.[5] |
Issue 2: Peak Broadening
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and resolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Flow Rate | Reduce the flow rate to allow for better mass transfer within the column. |
| Extra-Column Volume | Minimize tubing length and use tubing with a smaller internal diameter.[3][4] Ensure all fittings are properly connected to avoid dead volume.[4] |
| Column Overload | Reduce the injection volume or dilute the sample.[5][18] |
| Slow Data Acquisition Rate | Ensure the detector's data acquisition rate is fast enough to capture the peak profile accurately, especially for narrow peaks from UHPLC systems.[3][4] |
Issue 3: Peak Tailing
Symptoms:
-
The back half of the peak is drawn out, making integration difficult and reducing resolution from subsequent peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., a small amount of a basic additive like ammonium (B1175870) hydroxide (B78521) for basic compounds) to block active sites on the stationary phase.[17] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[18] |
| Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[16] |
Experimental Protocols
Protocol 1: General Workflow for LC-MS Analysis of ¹³C-Labeled Compounds
This protocol outlines the key steps from sample preparation to data analysis.
Caption: General workflow for quantitative LC-MS analysis using a ¹³C-labeled internal standard.
Protocol 2: Systematic Approach to Gradient Optimization
This protocol provides a structured method for optimizing the LC gradient to improve the separation of closely eluting compounds.
-
Initial Scouting Gradient:
-
Run a broad gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate elution time of the compounds of interest.[15]
-
-
Narrow the Gradient Range:
-
Based on the scouting run, define a narrower gradient range that brackets the elution of the target analytes.
-
-
Optimize the Gradient Slope:
-
Systematically test different gradient slopes (i.e., change the gradient duration) within the narrowed range. A shallower slope generally provides better resolution for closely eluting peaks.[15]
-
-
Fine-Tune with Isocratic Holds:
-
If necessary, introduce short isocratic holds within the gradient to further improve the separation of critical pairs.[15]
-
-
Re-equilibration:
-
Ensure the column is adequately re-equilibrated to the initial mobile phase conditions between injections to maintain reproducible retention times.
-
Logical Relationships and Workflows
Troubleshooting Logic for Poor Peak Resolution
This diagram illustrates a logical workflow for diagnosing and addressing poor peak resolution.
Caption: A troubleshooting decision tree for poor peak resolution in LC-MS.
Impact of Isotope Labeling on Co-elution
This diagram illustrates the advantage of using ¹³C-labeled internal standards (IS) for mitigating matrix effects compared to deuterated standards, which may exhibit chromatographic shifts.[11]
Caption: Co-elution advantage of ¹³C-labeled standards over deuterated standards.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ukisotope.com [ukisotope.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
Ethyl acetoacetate-13C4 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl acetoacetate-13C4 in solution. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two main stability issues for this compound are its keto-enol tautomerism and susceptibility to hydrolysis. The isotopic labeling on the four carbon atoms does not significantly alter its chemical stability compared to the unlabeled compound.
Q2: What is keto-enol tautomerism and how does it affect my experiments?
A2: Keto-enol tautomerism is a chemical equilibrium between the ketone form and the enol form of this compound. This equilibrium is influenced by solvent polarity, temperature, and pH. In most non-polar solvents, the keto form is predominant, while polar solvents can favor the enol form. This can be a concern in experiments where a specific tautomeric form is required for a reaction or analysis, as the ratio of the two forms can change with environmental conditions.
Q3: Under what conditions is this compound prone to hydrolysis?
A3: this compound is susceptible to hydrolysis, which is the cleavage of the ester bond to form ethanol (B145695) and acetoacetic acid-13C4. This reaction is significantly accelerated in the presence of acids or bases and water. The resulting acetoacetic acid-13C4 is also unstable and can undergo decarboxylation to form acetone-13C3 and carbon dioxide.
Q4: How can I minimize the hydrolysis of this compound in my experiments?
A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Avoid acidic or basic conditions unless required by the experimental protocol. If the presence of water is unavoidable, the experiment should be conducted at low temperatures and for the shortest possible duration to reduce the rate of hydrolysis.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Solutions of this compound should be stored in tightly sealed containers, protected from moisture and light, at a low temperature (refrigerated or frozen) to minimize degradation. The use of anhydrous solvents for preparing stock solutions is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | Degradation of this compound in solution due to hydrolysis. | Prepare fresh solutions before each experiment. Use anhydrous solvents and store solutions at low temperatures. Analyze a freshly prepared standard with each batch of samples to monitor for degradation. |
| Appearance of unexpected peaks in NMR, GC, or LC-MS analysis. | Formation of degradation products such as acetoacetic acid-13C4, ethanol, or acetone-13C3. | Confirm the identity of the unexpected peaks by comparing their mass or retention time to that of potential degradation products. Review sample preparation and storage procedures to minimize hydrolysis. |
| Shift in the keto-enol tautomer ratio during the experiment. | Change in solvent polarity, temperature, or pH. | Ensure that the solvent composition, temperature, and pH are kept constant throughout the experiment. Use buffered solutions if pH control is critical. |
| Low recovery of this compound from a reaction or extraction. | Hydrolysis during the workup procedure, especially if acidic or basic conditions are used. | Neutralize the reaction mixture before extraction. Use anhydrous solvents for extraction and minimize the exposure time to aqueous layers. Perform workup steps at low temperatures. |
Quantitative Data on Stability
Table 1: Factors Influencing the Rate of Hydrolysis of this compound
| Factor | Effect on Hydrolysis Rate | Notes |
| pH | The rate is slowest around pH 4-5. It increases significantly under both acidic (pH < 3) and basic (pH > 6) conditions. | Basic hydrolysis (saponification) is generally faster than acidic hydrolysis. |
| Temperature | The rate increases with increasing temperature. | As a general rule, reaction rates can double for every 10°C increase in temperature. |
| Solvent | The presence of water is necessary for hydrolysis. The rate can be influenced by the polarity of the solvent. | In aprotic organic solvents with minimal water content, hydrolysis is significantly slower. |
Table 2: Keto-Enol Tautomerism of Ethyl Acetoacetate (B1235776) in Various Solvents
| Solvent | % Enol Form | % Keto Form |
| Gas Phase | 46 | 54 |
| Cyclohexane | 46 | 54 |
| Carbon tetrachloride | 33 | 67 |
| Benzene | 19 | 81 |
| Diethyl ether | 16 | 84 |
| Chloroform | 12 | 88 |
| Ethanol | 10 | 90 |
| Acetone | 7 | 93 |
| Water | 0.4 | 99.6 |
| Acetic Acid | 5.7 | 94.3 |
Data is for unlabeled ethyl acetoacetate and is representative for this compound.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
Objective: To quantify the amount of this compound and its primary degradation product, acetoacetic acid-13C4, over time in a specific solvent.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., acetonitrile (B52724), methanol, water with buffer)
-
HPLC system with a UV or mass spectrometric detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several sealed vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze it by HPLC.
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. For example, start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm or by mass spectrometry (monitoring the mass-to-charge ratio of the parent compound and expected degradation products).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. If standards are available, the formation of degradation products can also be quantified.
Protocol 2: Assessing Keto-Enol Tautomerism by ¹H NMR Spectroscopy
Objective: To determine the ratio of the keto and enol forms of this compound in a deuterated solvent.
Materials:
-
This compound
-
Deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the deuterated solvent at a suitable concentration for NMR analysis (e.g., 5-10 mg/mL).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the solution. Ensure the spectral width is sufficient to observe all relevant peaks.
-
Data Analysis:
-
Identify the characteristic peaks for the keto and enol forms.
-
Keto form: A singlet for the α-CH₂ protons (around 3.4 ppm) and a singlet for the γ-CH₃ protons (around 2.2 ppm).
-
Enol form: A singlet for the vinyl =CH- proton (around 5.0 ppm) and a singlet for the enolic -OH proton (can be broad, around 12 ppm).
-
-
Integrate the area of a characteristic peak for the keto form (e.g., the α-CH₂ protons) and a characteristic peak for the enol form (e.g., the =CH- proton).
-
Calculate the percentage of each tautomer. Remember to account for the number of protons each signal represents (e.g., the α-CH₂ signal represents two protons, while the =CH- signal represents one).
-
% Enol = [Integration(enol peak) / (Integration(enol peak) + (Integration(keto peak)/2))] * 100
-
-
Visualizations
Technical Support Center: Minimizing Isotopic Scrambling in Metabolic Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling in your metabolic labeling experiments, ensuring the accuracy and reliability of your results.
FAQs: Understanding Isotopic Scrambling
Q1: What is isotopic scrambling?
Q2: What are the primary causes of isotopic scrambling?
A2: The main causes of isotopic scrambling include:
-
Metabolic Interconversion: Many central metabolic pathways are interconnected, allowing the backbone of a labeled substrate to be rearranged and incorporated into unexpected metabolites.[1] For example, the conversion of arginine to proline is a known cause of scrambling in SILAC experiments.[1]
-
Reversible Enzymatic Reactions: High rates of reversible reactions can cause the redistribution of labels within a molecule and connected metabolite pools.[1][3]
-
Metabolic Branch Points: Pathways with branch points or converging pathways can lead to the redistribution of labels.[3]
-
Transaminase Activity: Transaminases can transfer amino groups, leading to the scrambling of nitrogen labels between different amino acids.[3]
-
In-source Fragmentation (Mass Spectrometry): Fragmentation of ions within the mass spectrometer source can sometimes appear as isotopic scrambling.[3]
-
Enzymatic Activity During Sample Preparation: Failure to rapidly and completely quench metabolic activity during sample harvesting can allow enzymes to continue processing labeled substrates, leading to scrambling.[1]
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Look for:
-
Unexpected Isotopologue Distributions: The presence of isotopic enrichment in atoms that should not be labeled based on the known metabolic pathway of your tracer.[1]
-
Fragment Analysis: In MS data, analyzing the isotopic enrichment of different fragments of a metabolite can reveal the specific positions of scrambled labels.[1]
-
Comparison to Controls: Comparing the labeling patterns of your experimental samples to those of unlabeled controls can help identify anomalous labeling.[1]
Q4: What is an isotopic steady state and why is it important?
A4: An isotopic steady state is reached when the isotopic enrichment of a metabolite or protein remains constant over time.[3] This indicates that the rate of label incorporation is balanced by the rate of turnover.[3] Reaching a steady state is crucial for accurate metabolic flux analysis.[3]
Q5: Can the choice of labeled precursor affect the degree of scrambling?
A5: Yes, the choice of labeled precursor is critical. Some molecules are more prone to metabolic conversion and, therefore, scrambling. For example, using labeled glutamine can lead to widespread label distribution as it is central to nitrogen metabolism.[3] In contrast, precursors that are part of more isolated biosynthetic pathways with irreversible steps are preferred to minimize scrambling.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your metabolic labeling experiments.
Issue 1: Unexpected label enrichment in metabolites outside the primary pathway of interest.
| Possible Cause | Recommended Solution |
| Metabolic Crosstalk/Interconversion | Choose a labeled precursor that is part of a more isolated biosynthetic pathway with irreversible steps.[3] Consider using enzyme inhibitors for specific off-target reversible reactions.[3] |
| Reversible Reactions | Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction.[3] |
| Transaminase Activity | For bacterial cultures, consider using strains deficient in key transaminases.[3] Add specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[3] |
Issue 2: Low or incomplete labeling efficiency.
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | Ensure cells are cultured for a sufficient duration to reach an isotopic steady state. This may require several cell doublings.[3] |
| Suboptimal Culture Conditions | Optimize cell culture conditions to ensure active metabolism and uptake of the labeled substrate.[3] |
| Contamination with Unlabeled Substrate | Ensure the growth medium contains the labeled substrate as the sole source for the element being traced. For SILAC, use dialyzed fetal bovine serum to avoid contamination from unlabeled amino acids.[4] |
Issue 3: Inconsistent or variable labeling patterns across replicates.
| Possible Cause | Inconsistent Sample Handling |
| Variable Quenching and Extraction Times | Standardize and minimize the time for all sample handling steps, especially quenching and extraction, to ensure consistency.[1][5] Rapidly quench metabolic activity using methods like liquid nitrogen flash-freezing.[1] |
| Cell Culture Heterogeneity | Ensure consistent cell density and growth phase across all replicates at the time of harvesting. |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity to prevent isotopic scrambling during sample preparation.[1]
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Cell scraper
Procedure:
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS to remove any remaining media. Perform this step quickly (less than 10 seconds) to minimize metabolic changes.[1]
-
Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells and halt all metabolic activity.[1]
-
Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute. b. Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris and precipitated protein. c. Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: 15N Labeling in E. coli
This protocol describes the procedure for uniform labeling of proteins with 15N in E. coli.
Materials:
-
M9 minimal medium components
-
15NH4Cl (Ammonium-15N chloride)
-
14NH4Cl (Ammonium chloride)
-
Glucose (or other carbon source)
-
Appropriate antibiotics
-
IPTG (or other inducer)
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[3]
-
Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps adapt the cells to the minimal medium.[3]
-
Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components. Inoculate this medium with the adapted pre-culture to a starting OD600 of ~0.05.[3]
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein expression with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[3]
-
Harvest Cells: Continue to grow the culture for the desired period post-induction. Harvest the cells by centrifugation.[3]
-
Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.[3]
Visualizing Workflows and Pathways
Caption: Recommended workflow to minimize isotopic scrambling.
Caption: Metabolic pathways with common points of isotopic scrambling.
References
Technical Support Center: Navigating the Challenges of Quantifying Low-Abundance ¹³C-Labeled Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome the complexities associated with quantifying low-abundance ¹³C-labeled metabolites in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance ¹³C-labeled metabolites?
The main difficulties in quantifying low-abundance ¹³C-metabolites arise from several factors:
-
Low Signal-to-Noise Ratio: The inherently low signal from scarce metabolites can be obscured by background noise, making accurate detection and quantification difficult.[1][2]
-
Background Interference: Contaminants from solvents, labware, and the sample matrix itself can produce signals that interfere with the target metabolite's signal.[1]
-
Low Natural Abundance of ¹³C: The natural abundance of ¹³C is only about 1.1%, which means that even with successful labeling, the signal intensity is significantly lower than that of the more abundant ¹²C isotope.[2][3]
-
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target metabolite, leading to inaccurate quantification.[2]
-
Isotopic Interference: The natural isotopic distribution of other atoms within the metabolite can complicate the accurate measurement of ¹³C enrichment.[2]
Q2: Which analytical technique is better for analyzing low-abundance ¹³C-labeled metabolites: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
The choice between MS and NMR depends on the specific research question and available resources.
-
Mass Spectrometry (MS): Generally offers higher sensitivity, making it the preferred method for detecting and quantifying very low-abundance metabolites.[1] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide excellent selectivity and sensitivity.[1]
-
Nuclear Magnetic Resonance (NMR): While powerful for determining molecular structure, NMR is inherently less sensitive than MS.[4] The low gyromagnetic ratio of ¹³C contributes to its lower sensitivity compared to ¹H NMR.[2][5] However, advancements like cryogenic or high-temperature superconducting (HTS) probes can significantly enhance sensitivity.[5]
Q3: How can I improve low ¹³C incorporation into my metabolite of interest?
Low isotopic enrichment can be due to a large unlabeled endogenous pool of the metabolite or slow metabolic flux. Here are some strategies to address this:
-
Increase Labeling Time: Extending the incubation period with the ¹³C-labeled substrate can allow for more significant incorporation. A time-course experiment is recommended to determine the optimal duration.[1]
-
Optimize Substrate Concentration: Ensure the concentration of the ¹³C-labeled substrate is sufficient and not a limiting factor.[1]
-
Pre-culture in Label-free Medium: To deplete the endogenous unlabeled pools, you can pre-culture cells in a medium lacking the unlabeled version of the tracer before introducing the ¹³C-labeled substrate.[1]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Issue 1: Low or No Signal for My ¹³C-Labeled Metabolite
A weak or absent signal is a common hurdle. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Inefficient Metabolite Extraction | Optimize your extraction protocol. Consider testing different solvent systems or employing techniques like solid-phase extraction (SPE) to enrich your metabolite of interest.[2] |
| Low Metabolite Concentration | If possible, increase the amount of starting material. Concentrate your sample before analysis using methods like vacuum concentration.[2] |
| Poor Ionization Efficiency (MS) | Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature).[6] Consider switching between positive and negative ionization modes to see which is more suitable for your target metabolites.[6] |
| Ion Suppression from Matrix Effects (MS) | Improve chromatographic separation to better resolve your analyte from co-eluting matrix components.[2] You can also try diluting the sample to reduce the concentration of interfering compounds.[2] |
| Incorrect Mass Range Setting (MS) | Ensure your mass spectrometer's scan range is set to include the mass-to-charge ratio (m/z) of your expected labeled metabolites.[6] |
A logical approach to troubleshooting a low signal-to-noise ratio is depicted in the following diagram.
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Issue 2: High Background Noise
High background noise can mask the signal from your low-abundance metabolite.
| Possible Cause | Troubleshooting Steps |
| Contamination | Use high-purity solvents and pre-cleaned labware.[2] Run blank injections consisting of only the solvent to identify sources of contamination.[2] |
| Inefficient Signal Discrimination | For MS, employ techniques like Isotopic Ratio Outlier Analysis (IROA), which uses characteristic isotopic patterns to differentiate biological signals from artifacts.[5] |
| System Leaks (MS) | Leaks in the LC or MS system can introduce air, increasing background noise. Perform a leak check on the entire system.[7] |
Issue 3: Poor Quantitative Reproducibility
Inconsistent results can undermine the validity of your findings.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Use a standardized and validated protocol for all samples.[2] Ensure rapid and effective quenching of enzymatic activity to prevent metabolite degradation.[2][8] |
| Metabolite Instability | Store samples at appropriate low temperatures (e.g., -80°C) to prevent degradation.[2] |
| Instrument Performance Variations | Use internal standards to normalize the data and correct for instrument drift.[2] Perform regular quality control checks to monitor instrument performance.[2] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS based ¹³C Metabolomics
This protocol provides a general workflow for quenching metabolism and extracting metabolites from cell cultures.
-
Cell Quenching:
-
Metabolite Extraction:
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the metabolites.[1]
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).[1]
-
-
Reconstitution:
The following diagram outlines this experimental workflow.
Caption: General experimental workflow for ¹³C metabolomics.
Data Presentation
Table 1: Comparison of Analytical Platforms for Low-Abundance Metabolite Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile or derivatized analytes.[11] | Suitable for a wide range of polarities and volatilities.[11] |
| Derivatization | Often mandatory for metabolites like fatty acids.[11] | Frequently not required, allowing for analysis of intact molecules.[11] |
| Ionization | Primarily hard ionization (e.g., Electron Ionization), leading to extensive fragmentation.[11] | Softer ionization techniques (e.g., ESI, APCI) that produce intact molecular ions.[11] |
| Sensitivity | Good, but can be limited by derivatization efficiency. | Generally higher sensitivity for a broader range of compounds.[12] |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput is often achievable. |
Table 2: Common Software for ¹³C-Metabolic Flux Analysis
| Software | Primary Platform | Key Features |
| INCA | MATLAB | Supports both MS and NMR data; can model large-scale networks.[13] |
| 13CFLUX2 | C++ (with Java/Python add-ons) | High-performance for large models; supports multicore CPUs and compute clusters.[13][14] |
| OpenFLUX / OpenFLUX2 | MATLAB | Open-source and user-friendly; OpenFLUX2 is enhanced for parallel labeling experiments.[13] |
| FiatFlux | MATLAB | Focuses on flux ratio analysis from MS data and ¹³C-constrained flux balancing.[13][15] |
| METRAN | MATLAB | A foundational tool often used as a benchmark for new software development.[13][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Technical Support Center: Optimizing Quenching and Extraction of 13C Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the critical steps of quenching and extraction for 13C-labeled metabolite analysis.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and actionable solutions.
Issue 1: Low Abundance or Poor Detection of 13C-Labeled Metabolites
| Possible Cause | Solution |
| Inefficient Quenching: Metabolic activity may have continued after the intended quenching point, leading to the dilution or further metabolism of the 13C label. | Ensure the quenching solution is at the appropriate, extremely low temperature (e.g., -40°C to -80°C) before it comes into contact with the cells. For adherent cells, minimize the time between media removal and the addition of the quenching solution. For suspension cultures, rapid filtration is preferable to slow pelleting to separate cells from the 13C-labeled medium.[1][2] |
| Metabolite Leakage: The quenching or washing solution may have induced cell lysis, resulting in the loss of intracellular metabolites. | Avoid using 100% methanol (B129727) for quenching, as it can cause leakage. A 60%-80% methanol solution is often a better choice. When washing cells, use an ice-cold isotonic solution like 0.9% saline to maintain cellular integrity.[1] |
| Suboptimal Extraction: The chosen extraction solvent may not be effective for the target metabolites. | For a broad spectrum of polar metabolites, a cold methanol-based solvent system is generally effective. For a mix of polar and non-polar metabolites, a two-phase liquid-liquid extraction (e.g., using a methanol/chloroform (B151607)/water system) may be necessary.[1] |
| Metabolite Degradation: Labeled metabolites can degrade during sample handling and storage due to enzymatic activity or chemical instability. | Maintain samples on dry ice or at -80°C throughout the entire workflow. Minimize the duration between quenching, extraction, and analysis, and avoid repeated freeze-thaw cycles.[1] For particularly unstable metabolites, consider adding preservatives to the extraction solvent.[2] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Solution |
| Inconsistent Quenching Time: Minor variations in the timing of quenching can lead to significant differences in metabolite profiles, particularly for metabolites with high turnover rates. | Standardize the quenching protocol to ensure each sample is treated identically. When processing manually, handle one sample at a time to maintain consistency.[1] |
| Incomplete Cell Lysis: If cells are not fully disrupted, the yield of intracellular metabolites will be inconsistent across samples. | Ensure vigorous and consistent vortexing or sonication after adding the extraction solvent. For tissue samples, thorough mechanical homogenization is critical.[1] |
| Phase Separation Issues (for Liquid-Liquid Extraction): Inconsistent separation of aqueous and organic layers will result in variable recovery of metabolites in each phase. | Ensure complete phase separation by allowing for adequate centrifugation time and force. Carefully collect each phase without disturbing the interface.[1] |
| Variable Starting Material: Discrepancies in the initial number of cells or amount of tissue will lead to variability in the final metabolite measurements. | Ensure that an equal number of cells or an equivalent amount of tissue is used for each replicate. Normalizing the final data to total protein or DNA content can help to correct for minor variations.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in 13C metabolomics?
A1: Quenching is the process of rapidly halting all enzymatic reactions within a biological sample.[2] This is a critical step because many metabolites have rapid turnover rates, sometimes on the order of seconds.[3][4] Failing to stop metabolic activity instantly can lead to significant alterations in metabolite levels and their isotopic labeling patterns, which would not reflect the true metabolic state at the time of sampling.[2][5]
Q2: What are the most effective methods for quenching adherent versus suspension cells?
A2: For adherent cells , a common and effective method is to aspirate the culture medium and then directly add a pre-chilled quenching solution (e.g., -40°C 60% methanol) to the culture dish.[1] Another highly effective method is to snap-freeze the entire dish in liquid nitrogen.[2][5] For suspension cells , the best practice is rapid filtration to separate the cells from the medium, followed by immediate immersion of the filter with the cells into a cold quenching solution. This is generally preferred over centrifugation, which can be slow and may alter the cells' metabolic state.[1][2]
Q3: Should I wash my cells to remove extracellular metabolites before quenching?
A3: Washing cells to remove extracellular metabolites is a common practice, but it must be done with extreme care and speed. A quick rinse with an ice-cold isotonic solution, such as 0.9% NaCl or phosphate-buffered saline (PBS), is recommended to minimize metabolic changes.[1][3] The wash step should be as brief as possible, as prolonged exposure can perturb intracellular metabolite pools.
Q4: How do I choose the right extraction solvent?
A4: The choice of extraction solvent depends on the physicochemical properties of your target metabolites.
-
For polar metabolites: A single-phase extraction with cold 80% methanol is widely used and effective.[1][2]
-
For both polar and non-polar metabolites: A two-phase (biphasic) extraction using a mixture of methanol, chloroform, and water is recommended. This method separates polar metabolites into the aqueous phase and lipids into the organic phase.[1][2]
-
For a broad range of metabolites in microorganisms: Boiling ethanol (B145695) can be a very effective extraction method.[1][2]
Q5: How can I improve the efficiency of my metabolite extraction?
A5: To enhance extraction efficiency, consider the following:
-
Complete Cell Lysis: Ensure thorough cell disruption using mechanical methods like bead beating, sonication, or vigorous vortexing after the addition of the extraction solvent.[1][2]
-
Sufficient Solvent Volume: Use an adequate volume of extraction solvent to ensure the entire sample is submerged and extracted.[1]
-
Low Temperatures: Perform the extraction on ice or at 4°C to minimize enzymatic degradation of metabolites.[1]
Experimental Protocols & Methodologies
Protocol 1: Cold Methanol Quenching and Extraction of Adherent Mammalian Cells
-
Preparation: Pre-chill 80% methanol (LC-MS grade) to -80°C and prepare a container of dry ice.
-
Quenching: At the desired experimental time point, remove the cell culture plate from the incubator and place it on the dry ice. Immediately aspirate the culture medium.
-
Washing (Optional but Recommended): Quickly wash the cells twice with ice-cold PBS.[1]
-
Metabolism Arrest: Add 1 mL of the pre-chilled 80% methanol to each well of a 6-well plate.
-
Extraction: Using a cell scraper, detach the cells into the methanol. Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tube vigorously for 1 minute and then incubate at -20°C for at least 30 minutes to precipitate proteins.[1]
-
Clarification: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis or storage at -80°C.[1]
Protocol 2: Biphasic (Methanol/Chloroform/Water) Extraction of Quenched Cell Pellets
This protocol is suitable for both adherent and suspension cells that have already been quenched and pelleted.
-
Preparation: Pre-chill a mixture of methanol:chloroform (2:1 v/v) to -20°C.
-
Lysis and Extraction: Add 1 mL of the cold methanol:chloroform mixture to the cell pellet. Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube to induce phase separation.
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 5,000 x g for 15 minutes at 4°C.[1]
-
Phase Collection: Three layers will be visible: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing non-polar metabolites/lipids), and a protein disk at the interface. Carefully collect the upper and lower phases into separate tubes for analysis.
Data Presentation
Table 1: Comparison of Common Quenching Methods
| Quenching Method | Advantages | Disadvantages | Best Suited For |
| Cold Methanol (-40°C to -80°C) | Effective at halting metabolism; compatible with subsequent extraction steps.[3] | Can cause some metabolite leakage if not performed rapidly.[3] | Adherent and suspension mammalian cells. |
| Liquid Nitrogen Snap-Freezing | Extremely rapid, considered the "gold standard" for stopping enzymatic activity.[3] | Can be technically challenging for high-throughput applications. | Adherent cells, tissues. |
| Cold Isotonic Saline | Minimizes osmotic shock to cells.[1] | Less effective at rapidly halting metabolism compared to organic solvents or liquid nitrogen.[1] | Sensitive cell types where membrane integrity is a major concern. |
Table 2: Comparison of Metabolite Extraction Solvent Systems
| Extraction Solvent System | Target Metabolites | Advantages | Disadvantages |
| 80% Methanol | Polar metabolites | Simple, single-phase extraction.[1] | Inefficient for lipids and other non-polar metabolites.[1] |
| Methanol/Chloroform/Water | Polar and non-polar metabolites | Provides broad coverage of the metabolome through phase separation.[1] | More complex, multi-step protocol.[1] |
| Acetonitrile | Polar metabolites | Can be effective for a range of polar compounds.[1] | May not be as comprehensive as methanol-based systems for certain metabolite classes.[1] |
| Boiling Ethanol | Broad range of metabolites | Can be very effective for microbial and yeast metabolomics.[1] | The heat can potentially degrade labile metabolites.[1] |
Visualizations
Caption: General workflow for quenching and extraction of 13C metabolites.
Caption: Troubleshooting decision tree for low 13C metabolite signals.
References
Technical Support Center: Ensuring Accuracy in ¹³C Tracer Experiments
Welcome to the Technical Support Center for ¹³C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your metabolic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your ¹³C tracer experiments, from initial sample preparation to data analysis.
Issue 1: Low or Inconsistent ¹³C Enrichment in Metabolites
Symptoms:
-
Mass spectrometry data reveals minimal or variable incorporation of the ¹³C label into downstream metabolites.
-
High sum of squared residuals (SSR) in ¹³C Metabolic Flux Analysis (¹³C-MFA), indicating a significant discrepancy between the model's predictions and your experimental data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching | Ensure the quenching solution is at the appropriate low temperature (e.g., -40°C to -80°C) before adding cells. For adherent cells, minimize the time between medium removal and adding the quenching solution. For suspension cultures, rapid filtration is preferable to slow pelleting.[1] |
| Metabolite Leakage During Quenching/Washing | Avoid using 100% methanol (B129727) for quenching as it can cause metabolite leakage.[1] A 60%-80% methanol solution is often a better choice.[1] Use an ice-cold isotonic solution like 0.9% saline for washing to maintain cell integrity.[1] |
| Suboptimal Metabolite Extraction | For a broad range of polar metabolites, a cold methanol-based solvent system is effective. For a mix of polar and non-polar metabolites, consider a two-phase liquid-liquid extraction (e.g., methanol/chloroform/water).[1] Ensure complete cell lysis through mechanical disruption (e.g., sonication, bead beating) after adding the extraction solvent.[1] |
| Large Endogenous Unlabeled Pools | Large intracellular pools of unlabeled metabolites can dilute the ¹³C label. Consider a pre-incubation period in a substrate-depleted medium before introducing the tracer. |
| Incorrect Incubation Time | The labeling duration may be too short. Glycolytic intermediates can be labeled within minutes, while TCA cycle intermediates may take hours. Perform a time-course experiment to determine the optimal labeling time. |
dot
Caption: Troubleshooting workflow for low ¹³C label incorporation.
Issue 2: High Background Signal or Unexpected Peaks in Mass Spectrometry Data
Symptoms:
-
Presence of non-biological or unexpected peaks in the mass spectra of your samples and blanks.
-
Elevated baseline noise, making it difficult to detect low-abundance metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination from Solvents, Glassware, or Plasticware | Run a blank sample (solvent only) to identify contaminant peaks. Ensure all glassware is meticulously cleaned. Use high-purity, LC-MS grade solvents. Whenever possible, use glass or polypropylene (B1209903) labware certified to be free of contaminants of interest. |
| Contamination from Sample Preparation | Use fresh, high-purity reagents and aliquot them to avoid contaminating stock solutions. Prepare solutions like ¹³C-glucose in molecular biology grade water and filter through a 0.22-micron syringe filter. |
| Airborne Contaminants | Keep all sample tubes and plates covered as much as possible to minimize exposure to dust and aerosols in the laboratory air. |
| Cross-Contamination Between Samples | Thoroughly clean all equipment, including forceps and spatulas, with 70% ethanol (B145695) and kimwipes between each sample. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in ¹³C tracer experiments?
A1: Contamination can stem from several sources, including environmental factors like dust and aerosols, procedural issues such as contaminated reagents and labware, and sample-related factors like the use of non-dialyzed fetal bovine serum (FBS) in cell culture, which contains unlabeled glucose and amino acids that can dilute the tracer.
Q2: How can I minimize contamination from labware?
A2: To minimize contamination from labware, it is crucial to use appropriate materials and adhere to stringent cleaning protocols. Glass vials with foil-lined caps (B75204) are recommended, as some plastics can react with solvents and leach contaminants. All glassware and tools should be thoroughly cleaned with a laboratory-grade detergent, followed by rinses with tap water, and multiple rinses with high-purity water (e.g., Milli-Q). For highly sensitive analyses, a final rinse with a high-purity organic solvent like methanol or acetone (B3395972) may be necessary.
Q3: Is it necessary to correct for the natural abundance of ¹³C?
A3: Yes, it is essential. Carbon naturally exists as a mixture of isotopes, with approximately 1.1% being ¹³C.[2][3][4] Mass spectrometers measure the total ¹³C content, which includes both the experimentally introduced tracer and the naturally occurring ¹³C.[5] Failing to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment and result in inaccurate calculations of metabolic fluxes.
Q4: How can I validate my natural abundance correction?
A4: A robust method for validation is to analyze an unlabeled control sample. After applying the natural abundance correction to this sample, the M+0 isotopologue (the molecule with no ¹³C atoms) should be at or near 100% abundance, with all other isotopologues (M+1, M+2, etc.) being close to zero. Significant deviations from this indicate a potential issue with your correction method or parameters.
Q5: What is the importance of reaching an isotopic steady state?
A5: Isotopic steady state is a condition where the isotopic labeling patterns of metabolites remain stable over time. This is a fundamental assumption for standard ¹³C-MFA. To confirm that your system has reached an isotopic steady state, you should measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, the steady state is confirmed.
Quantitative Data on Contamination and Natural Abundance
Table 1: Impact of Plasticware Contamination on Fatty Acid Analysis
| Contaminant | Reduction in Blank Contamination (Revised Method) | Reduction in Limit of Detection (LOD) |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 ppm to 2.6 ± 0.9 ppm | 57% (from 1.8 to 0.8 ppm) |
| Stearic Acid (C18:0) | 8.9 ± 2.1 ppm to 1.9 ± 0.8 ppm | 56% (from 3.2 to 1.4 ppm) |
| Data adapted from a study on minimizing contamination from plastic labware, demonstrating the significant impact of switching to glassware.[6] |
Table 2: Natural Abundance of Stable Isotopes of Common Elements in Metabolomics
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.636 |
| ¹⁵N | 0.364 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 |
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction for Adherent Cells
-
Preparation: Pre-chill 80% methanol (LC-MS grade) to -80°C. Place a container of dry ice on your workbench.
-
Quenching: At the desired time point, remove the cell culture plate from the incubator and place it on the dry ice. Immediately aspirate the culture medium.
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of the pre-chilled 80% methanol to each well of a 6-well plate. Use a cell scraper to detach the cells into the methanol.[1]
-
Collection: Transfer the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -80°C for at least 15 minutes.
-
Clarification: Centrifuge the samples at >13,000 x g at 4°C for 10-15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
dot
Caption: Workflow for quenching and metabolite extraction from adherent cells.
Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization)
This protocol assumes the metabolite extract has been dried.
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract.
-
Vortex for 1 minute.
-
Incubate at 37°C for 90 minutes.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, transfer the sample to a GC-MS autosampler vial for analysis.
-
Protocol 3: General Glassware Cleaning for Trace Analysis
-
Initial Scrub: Scrub glassware with a laboratory-grade detergent (e.g., Alconox) in hot tap water using an appropriate brush.
-
Tap Water Rinse: Rinse the glassware six times by filling the container with warm/hot tap water and emptying it.[7]
-
High-Purity Water Rinse: Rinse six times by filling the container with Milli-Q water (>18 MΩ) and emptying it.[7]
-
Solvent Rinses (in a fume hood):
-
Rinse the vessel three times with methanol (~1/10 of the container volume).
-
Rinse the vessel three times with acetone (~1/10 of the container volume).
-
Rinse the vessel three times with hexane (B92381) (~1/10 of the container volume).
-
-
Drying: Allow the glassware to dry on a drying rack or in a drying oven. The openings can be loosely covered with hexane-rinsed aluminum foil.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiocarbon [ldeo.columbia.edu]
- 6. mdpi.com [mdpi.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Ethyl acetoacetate-13C4 solubility and storage recommendations
This guide provides researchers, scientists, and drug development professionals with technical data, storage recommendations, and troubleshooting advice for Ethyl acetoacetate-¹³C₄.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Ethyl acetoacetate-¹³C₄?
To ensure the stability and longevity of Ethyl acetoacetate-¹³C₄, it should be stored at room temperature in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light and moisture.[1] For optimal stability, some suppliers recommend storing the compound under an argon atmosphere.[3] Always keep the container tightly sealed and store it away from incompatible materials such as strong acids, bases, nitrates, and oxidizing agents.[2][4] The product has an expected stability of at least one year under these conditions.
Q2: My Ethyl acetoacetate-¹³C₄ appears discolored. Is it still usable?
Ethyl acetoacetate (B1235776) should be a colorless liquid.[5][6] Discoloration could indicate degradation or contamination. It is a strong chelating agent and may react slowly with metals to produce colored complexes.[2] If the compound has been stored improperly, exposed to incompatible materials, or is beyond its recommended shelf life, its purity may be compromised. We recommend running a quality control check (e.g., NMR, GC-MS) to verify its identity and purity before use.
Q3: I am having trouble dissolving Ethyl acetoacetate-¹³C₄. What should I do?
Ethyl acetoacetate-¹³C₄ is a liquid and should be readily soluble in most common organic solvents. If you are experiencing issues, consider the following:
-
Solvent Choice: Ensure you are using a suitable solvent. Ethyl acetoacetate is miscible with ethanol, ether, acetone, and ethyl acetate (B1210297).[1][4] It is also highly soluble in DMSO.[7]
-
Water Content: The compound is sensitive to moisture and can absorb it from the air, which might affect its properties.[4] Additionally, using a "wet" or moisture-laden solvent (especially DMSO) can reduce the solubility of compounds.[7] Always use fresh, anhydrous-grade solvents for preparing your solutions.
-
Temperature: While soluble at room temperature, gentle warming can be attempted if dissolution is slow, but be mindful that the compound is a combustible liquid and should be kept away from open flames or ignition sources.[8][9]
Q4: What are the primary safety precautions when handling this compound?
Handle Ethyl acetoacetate-¹³C₄ in a well-ventilated area, avoiding inhalation of vapors.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[7] In case of eye contact, rinse cautiously with water for several minutes.[7]
Solubility Data
The solubility of isotopically labeled Ethyl acetoacetate-¹³C₄ is expected to be virtually identical to its unlabeled counterpart. The following table summarizes the solubility of Ethyl acetoacetate in common laboratory solvents.
| Solvent | Solubility (at 20°C) | Citations |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [7][10] |
| Ethanol | ≥ 100 mg/mL (Miscible) | [1][10] |
| Water | ~28.6 mg/mL (2.86 g/100 mL) | [1][2] |
| Acetone | Miscible | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Diethyl Ether | Miscible | [1] |
| Ethyl Acetate | Miscible | [1] |
Note: Data presented is for unlabeled Ethyl acetoacetate. Miscibility indicates solubility in all proportions.
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of Ethyl acetoacetate-¹³C₄.
-
Preparation: Ensure all glassware is clean and dry to prevent contamination and exposure to moisture.
-
Solvent Selection: Choose an appropriate anhydrous solvent based on the experimental requirements and the solubility data provided above (e.g., DMSO, Ethanol).
-
Dispensing the Compound: As Ethyl acetoacetate-¹³C₄ is a liquid, it can be measured by volume or weight. For accuracy, gravimetric measurement is recommended.
-
Place a sterile vial on a calibrated analytical balance and tare the weight.
-
Using a calibrated micropipette, carefully transfer the desired amount of Ethyl acetoacetate-¹³C₄ into the vial. Record the exact mass.
-
-
Solubilization:
-
Add the calculated volume of the chosen anhydrous solvent to the vial containing the compound.
-
Cap the vial securely and vortex gently until the liquid is completely dissolved and the solution is homogeneous. The compound should dissolve readily.
-
-
Storage: Store the resulting stock solution at the appropriate temperature as dictated by your experimental protocol, typically at -20°C or -80°C for long-term stability. Ensure the container is tightly sealed to prevent solvent evaporation.
Workflow and Handling Diagram
The following diagram illustrates the recommended workflow for handling, storing, and preparing solutions of Ethyl acetoacetate-¹³C₄.
Caption: Logical workflow from receiving Ethyl Acetoacetate-¹³C₄ to its experimental use.
References
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 4. Ethyl acetoacetate [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 9. Ethyl acetoacetate (CAS 141-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. selleckchem.com [selleckchem.com]
Dealing with overlapping peaks in mass spectra of 13C isotopologues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 13C isotopologues. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of overlapping peaks in mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping peaks in the mass spectra of 13C isotopologues?
Peak overlap in 13C isotopologue analysis primarily stems from two sources:
-
Co-elution of Isobaric Compounds: Different metabolites that have the same nominal mass-to-charge ratio (m/z) can elute from the chromatography column at the same time, leading to overlapping signals.[1]
-
Overlapping Isotopic Clusters: The isotopic distribution of a 13C-labeled metabolite can overlap with the isotopic distribution of another co-eluting metabolite or even with different isotopologues of the same metabolite, especially in complex biological samples.[2]
Q2: How can I determine if I have an issue with overlapping peaks?
Several indicators can suggest the presence of overlapping peaks:
-
Asymmetrical Peak Shapes: Look for peak fronting, tailing, or shoulders in your chromatograms. A shoulder is a strong indicator of a co-eluting compound.[1]
-
Inconsistent Mass Spectra Across a Peak: If the mass spectrum changes at different points across a single chromatographic peak, co-elution is likely occurring.[1]
-
Discrepancies in Extracted Ion Chromatograms (EICs): If the EICs for different isotopologues of the same metabolite do not have identical peak shapes and retention times, it points to an underlying issue with overlapping signals.[1]
-
Poor Goodness-of-Fit in Metabolic Flux Analysis (MFA): Inaccurate measurement of mass isotopologue distributions (MIDs) due to peak overlap can lead to poor model fitting and unreliable flux calculations.
Q3: What is deconvolution in the context of mass spectrometry, and how can it help with overlapping peaks?
Deconvolution is a computational process that separates the signals of individual components from an overlapping spectrum.[3] In the context of 13C isotopologue analysis, deconvolution algorithms use mathematical models to distinguish the isotopic patterns of different metabolites, even when their peaks overlap, thereby enabling more accurate quantification of each isotopologue.[4][5]
Q4: What is the role of mass resolution in preventing peak overlap?
High-resolution mass spectrometers, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, can distinguish between ions with very small differences in their m/z values.[6] This capability is crucial for resolving overlapping isotopologues, which may only differ by a fraction of a Dalton.[7] Higher resolution can often separate peaks that would appear as a single peak on a lower-resolution instrument.[8]
Troubleshooting Guides
Issue 1: Suspected Co-elution of Isobaric Metabolites
Symptoms:
-
Asymmetrical or broad chromatographic peaks.[1]
-
Inconsistent mass spectra across the peak.[1]
-
Unexpectedly high or low abundance of certain isotopologues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting isobaric metabolites.
Solutions:
-
Optimize Chromatography:
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation between closely eluting compounds.[1]
-
Change the Column: If you are using a reversed-phase (RP) column, consider switching to a hydrophilic interaction liquid chromatography (HILIC) column for better separation of polar metabolites, or vice-versa.[1]
-
-
Utilize Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion and fragmenting it, you can generate a unique fragmentation pattern that can help distinguish between co-eluting compounds.
-
Apply Deconvolution Software: Use specialized software to mathematically separate the overlapping signals.
Issue 2: Overlapping Isotopic Clusters
Symptoms:
-
Distorted isotopic patterns.
-
Inaccurate quantification of isotopologue abundances.
-
Negative values for isotopologue abundances after correction for natural abundance.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping isotopic clusters.
Solutions:
-
Increase Mass Spectrometer Resolution: If available, use a higher-resolution instrument or increase the resolution settings on your current instrument. This is often the most direct way to resolve closely spaced isotopic peaks.[6]
-
Employ Deconvolution Algorithms: Utilize software tools designed to separate overlapping isotopic patterns. Several algorithms, such as those based on Bayesian statistics or least-squares fitting, can effectively deconvolute complex spectra.[4][5]
-
Verify Natural Abundance Correction: Ensure that your data processing workflow correctly accounts for the natural abundance of all isotopes (not just 13C) in your molecule and any derivatization agents.[9] Inaccurate correction can distort the perceived isotopic distribution.
Quantitative Data Summary
Table 1: Impact of Mass Resolution on Peak Separation
| Mass Resolution | Resolving Power (at m/z 400) | Minimum Separable Mass Difference (mDa) | Ability to Resolve M+1 and M+2 of a C20 Compound |
| Low (Quadrupole) | ~1,000 | ~400 | No |
| Medium (TOF) | ~40,000 | ~10 | Partial |
| High (Orbitrap) | >100,000 | <4 | Yes |
| Ultra-High (FT-ICR) | >1,000,000 | <0.4 | Yes |
Note: These are typical values and can vary depending on the specific instrument and experimental conditions.
Table 2: Comparison of Deconvolution Software
| Software | Algorithm Type | Key Features | Availability |
| Vendor Software (e.g., Agilent MassHunter, Thermo Chromeleon) | Often proprietary algorithms | Integrated into the instrument control and data analysis software. | Commercial |
| UniDec [10] | Bayesian Deconvolution | Open-source, user-friendly interface, can handle complex spectra.[5] | Free |
| pyOpenMS [11] | Various algorithms available | Open-source library for Python, offers flexibility for custom workflows. | Free |
Experimental Protocols
Protocol 1: Optimizing Chromatographic Separation for Polar Metabolites
Objective: To resolve co-eluting polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC).
Methodology:
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium (B1175870) acetate) and a pH modifier (e.g., acetic acid or ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Optimization:
-
Start with a high percentage of organic solvent (e.g., 95% B) to promote retention of polar analytes.
-
Run a shallow gradient, decreasing the percentage of B over an extended period (e.g., 20-30 minutes).
-
Monitor the elution of target metabolites and adjust the gradient steepness to maximize separation.
-
-
Flow Rate and Temperature:
-
Use a low flow rate (e.g., 0.2-0.4 mL/min) to allow for better equilibration and separation.
-
Maintain a constant and optimized column temperature to ensure reproducible retention times.
-
-
Sample Injection:
-
Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions (i.e., high organic content).
-
Protocol 2: Data Processing for Deconvolution of Overlapping Peaks
Objective: To computationally resolve overlapping isotopic clusters using a deconvolution tool.
Methodology:
-
Data Import: Load your raw mass spectrometry data (preferably in a common format like mzML or mzXML) into the deconvolution software.
-
Parameter Setting:
-
Mass Range: Define the m/z range of interest containing the overlapping peaks.
-
Charge State: Specify the expected charge state(s) of your analyte(s).
-
Peak Shape Model: Select an appropriate peak shape model (e.g., Gaussian, Lorentzian) that matches your instrument's data.
-
-
Deconvolution: Run the deconvolution algorithm. The software will attempt to fit theoretical isotopic patterns to the experimental data to identify and quantify the individual components.
-
Review and Refine:
-
Examine the deconvoluted spectrum and the residual (the difference between the experimental and fitted data).
-
If the fit is poor, adjust the deconvolution parameters (e.g., peak width, smoothing) and re-run the analysis.
-
-
Data Export: Export the deconvoluted peak list, which should contain the separated and quantified isotopologue abundances for your metabolites of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bayesian Deconvolution of Mass and Ion Mobility Spectra: From Binary Interactions to Polydisperse Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Home - UniDec [unidec.chem.ox.ac.uk]
- 11. Charge and Isotope Deconvolution — pyOpenMS 2.5.0 documentation [pyopenms.readthedocs.io]
Technical Support Center: Improving the Accuracy of Metabolic Flux Calculations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ¹³C Metabolic Flux Analysis (¹³C-MFA).
Frequently Asked Questions (FAQs)
Q1: What is the importance of achieving metabolic and isotopic steady state in ¹³C-MFA?
A fundamental assumption in standard ¹³C-MFA is that the biological system is in both a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. Isotopic steady state is reached when the isotopic labeling pattern of intracellular metabolites no longer changes, indicating that the ¹³C label from the tracer has fully propagated throughout the metabolic network.[1] Deviations from these states can introduce significant errors in flux calculations, as the mathematical models used for flux estimation rely on these assumptions.[1] For dynamic systems where steady state is not achieved, isotopically non-stationary MFA (INST-MFA) is a more appropriate technique.[2][3]
Q2: How do I choose the right ¹³C-labeled tracer for my experiment?
The choice of the ¹³C-labeled tracer is a critical experimental design parameter that significantly impacts the precision and accuracy of the estimated fluxes.[4] Different tracers provide distinct labeling patterns that are more or less informative for specific pathways. For example, [1,2-¹³C₂]glucose is often recommended for improving the accuracy of flux estimations in central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, compared to singly labeled glucose.[5] For resolving fluxes in the TCA cycle, ¹³C-glutamine tracers are often more effective.[4][5] It is advisable to use in silico tools to simulate different tracers and predict which will provide the best resolution for the pathways of interest.[6]
Q3: What are the common sources of error in isotopic labeling measurements?
Errors in labeling measurements can arise from several sources, including analytical variability during sample analysis and inaccuracies in data processing. Ineffective quenching of metabolism at the time of sampling is a major source of error, as it can lead to alterations in metabolite levels and labeling patterns.[6] It is crucial to rapidly halt all enzymatic reactions to preserve the in vivo metabolic state.[6] Additionally, errors can be introduced during sample derivatization for GC-MS analysis or from instrument instability.
Q4: My model passed the goodness-of-fit test, but how can I be sure my flux estimates are reliable?
A good fit indicates that your metabolic model is consistent with the experimental data. However, it does not guarantee the accuracy of every individual flux. To assess the reliability of your flux estimates, it is essential to calculate the 95% confidence intervals for each flux. Wide confidence intervals for a particular flux indicate that it is poorly resolved by the experimental data.[6] This could be due to insufficient labeling information from the chosen tracer or the structure of the metabolic network itself, such as the presence of redundant or cyclic pathways.[7]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during ¹³C-MFA experiments.
Troubleshooting Guide 1: Poor Goodness-of-Fit Between Model and Experimental Data
A high chi-square (χ²) value from the goodness-of-fit test indicates a significant discrepancy between the simulated and measured isotopic labeling data, which undermines the validity of the estimated fluxes.[6][8]
Caption: A decision tree for diagnosing poor model fits in ¹³C-MFA.
| Potential Cause | Troubleshooting Steps |
| Inaccurate or Incomplete Metabolic Network Model | 1. Verify Reactions and Atom Transitions: Scrutinize all reactions in your model for biological accuracy and completeness specific to your organism and experimental conditions. Ensure that the atom mapping for each reaction is correct.[9] 2. Expand the Model: Consider adding pathways or reactions known to be active in your biological system that were initially excluded. 3. Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartmentalization (e.g., cytosol vs. mitochondria) is critical.[9] |
| Gross Measurement Errors | 1. Review Raw Data: Carefully inspect the raw mass spectrometry data for analytical anomalies, such as poor peak shapes or low signal-to-noise ratios. 2. Verify Data Processing: Double-check the data processing steps, including background correction and calculation of mass isotopomer distributions. 3. Re-analyze Samples: If significant errors are suspected, re-analyzing the samples may be necessary. |
| Failure to Reach Isotopic Steady State | 1. Analyze Multiple Time Points: To confirm isotopic steady state, measure the isotopic labeling of key metabolites at two or more time points after introducing the ¹³C-labeled tracer. If the labeling patterns are stable, the assumption of steady state is valid. 2. Use Isotopically Non-Stationary MFA (INST-MFA): If the system does not reach a steady state, INST-MFA methods, which do not require this assumption, should be used.[2][3] |
Objective: To determine if the cellular system has reached isotopic steady state after the introduction of a ¹³C-labeled tracer.
Methodology:
-
Cell Culture and Labeling: Culture cells under the desired experimental conditions. At time zero, switch the culture medium to one containing the ¹³C-labeled substrate.
-
Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer (e.g., 0, 2, 4, 8, 12, and 24 hours). The exact time points should be chosen based on the expected doubling time of the cells and the turnover rates of the pathways of interest.
-
Metabolite Quenching and Extraction: Immediately quench metabolic activity and extract intracellular metabolites from each sample. A detailed protocol is provided below.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key intracellular metabolites using GC-MS or LC-MS/MS.
-
Data Analysis: Plot the fractional labeling of the metabolites over time. Isotopic steady state is confirmed when the fractional labeling reaches a plateau.
Troubleshooting Guide 2: Wide Confidence Intervals for Estimated Fluxes
Caption: A workflow for addressing wide confidence intervals in flux estimates.
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Information | 1. Select a More Informative Tracer: Different tracers provide better resolution for different pathways. For instance, [1,2-¹³C]glucose is often recommended for improving the accuracy of flux estimations in central carbon metabolism.[5] 2. Perform Parallel Labeling Experiments: Using multiple experiments with different ¹³C-labeled tracers can provide complementary data and significantly improve the precision of flux estimates.[6][9] |
| Redundant or Cyclic Pathways | 1. Incorporate Additional Constraints: If available, add further biological constraints to the model, such as known enzyme capacities or thermodynamic information, to help resolve ambiguous fluxes. |
| High Measurement Noise | 1. Improve Analytical Precision: Optimize sample preparation and instrument settings to reduce measurement variability. 2. Increase Biological Replicates: A greater number of biological replicates can help to reduce the impact of random errors and provide a more accurate representation of the biological system. |
Objective: To enhance the precision of flux estimates by using multiple isotopic tracers in parallel experiments.
Methodology:
-
Experimental Design: Design two or more parallel cell culture experiments. Each experiment will use a different ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose in one and [U-¹³C₅]glutamine in another). All other culture conditions should be kept identical.
-
Cell Culture and Labeling: Perform the labeling experiments, ensuring each culture reaches both metabolic and isotopic steady state.
-
Metabolite Quenching, Extraction, and Analysis: Harvest the cells and analyze the isotopic labeling patterns of intracellular metabolites for each experiment.
-
Flux Estimation: Use ¹³C-MFA software to simultaneously fit the combined dataset from all parallel experiments to the metabolic model. This will provide a single, more precise flux map.
| Metabolic Flux | Flux Value (Single Tracer) | 95% Confidence Interval (Single Tracer) | Flux Value (Parallel Tracers) | 95% Confidence Interval (Parallel Tracers) |
| Glycolysis | 100 ± 5 | [10][11] | 102 ± 2 | [12][13] |
| Pentose Phosphate Pathway | 25 ± 8 | [1] | 28 ± 3 | |
| TCA Cycle | 60 ± 15 | [10] | 65 ± 5 | |
| Anaplerosis | 15 ± 10 | [-5, 35] | 18 ± 4 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare a culture medium containing the desired ¹³C-labeled substrate. For example, for a [U-¹³C₆]glucose labeling experiment, replace the unlabeled glucose in the medium with [U-¹³C₆]glucose at the same concentration.
-
Labeling: For stationary MFA, culture the cells in the ¹³C-labeled medium for a sufficient period to achieve isotopic steady state. This duration should be determined empirically but is often at least two to three cell doubling times.
-
Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.
Protocol 2: Metabolite Quenching and Extraction
Objective: To instantly halt all enzymatic reactions and efficiently extract intracellular metabolites.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching solution (e.g., -20°C 60% methanol)
-
Extraction solvent (e.g., -80°C 80% methanol)
-
Liquid nitrogen
Procedure:
-
Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold PBS. Immediately add the cold quenching solution to the cells to halt metabolic activity.
-
Harvesting: Scrape the cells and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Centrifuge the cell suspension at a low temperature to pellet the cells. Discard the supernatant and add the cold extraction solvent to the cell pellet. Vortex vigorously and incubate at a low temperature to allow for complete extraction of metabolites.
-
Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the intracellular metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of ¹³C-Labeled Amino Acids
Objective: To determine the mass isotopomer distribution of protein-derived amino acids.
Methodology:
-
Protein Hydrolysis: Hydrolyze the protein fraction of the cell pellet using 6 M HCl at 110°C for 24 hours to release individual amino acids.
-
Derivatization: Dry the hydrolysate and derivatize the amino acids to increase their volatility for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Column: Use a mid-polarity column such as a DB-5ms.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of 300°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan mode to obtain mass isotopomer distributions.
-
-
Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other isotopes.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. agilent.com [agilent.com]
- 5. d-nb.info [d-nb.info]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: LC-MS Analysis of Ethyl Acetoacetate-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl acetoacetate-13C4 as an internal standard in LC-MS calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of ethyl acetoacetate (B1235776). In quantitative LC-MS analysis, it is added at a known concentration to all samples, including calibration standards and quality controls. Since it is chemically almost identical to the analyte (the unlabeled ethyl acetoacetate), it experiences similar variations during sample preparation, injection, and ionization.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, we can correct for these variations, leading to more accurate and precise quantification.[1]
Q2: What are the key considerations when preparing the this compound internal standard working solution?
When preparing the internal standard (IS) working solution, it's crucial to:
-
Verify Purity: Ensure the isotopic purity of the this compound standard to avoid interference from any unlabeled analyte that may be present as an impurity.[2]
-
Choose an Appropriate Concentration: The concentration should be high enough to produce a stable and reproducible signal without saturating the detector. A common practice is to use a concentration in the mid-range of the calibration curve.
-
Ensure Consistency: A single, precise concentration of the IS working solution should be added to every sample (calibrators, QCs, and unknowns) to ensure uniformity across the analytical run.
Q3: What are the acceptance criteria for a calibration curve in a bioanalytical method?
While specific criteria can vary by institution and regulatory body, general guidelines for an acceptable calibration curve include:
-
Linearity (Coefficient of Determination, r²): The r² value should typically be ≥ 0.99.[3] Some methods may accept r² > 0.985.[4]
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5][6]
-
Precision: The coefficient of variation (CV) for the response factors at each concentration level should be ≤ 15%.[5]
-
Range: The calibration range should encompass the expected concentrations of the analyte in the study samples.
Experimental Protocol: Calibration Curve Preparation
This protocol outlines the steps for preparing a calibration curve for the quantification of ethyl acetoacetate using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of ethyl acetoacetate standard and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final known volume in a volumetric flask.
-
Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Similarly, prepare a stock solution of this compound.
2. Preparation of Working Solutions:
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create working solutions at different concentrations. These will be used to spike the calibration standards.
-
IS Working Solution: Prepare a single IS working solution at a fixed concentration (e.g., 25 µM) by diluting the IS stock solution.[7] This solution will be added to all samples.
3. Preparation of Calibration Standards:
-
Prepare a set of at least 6-8 non-zero calibration standards by spiking a blank matrix (e.g., plasma, urine) with the analyte working solutions to achieve the desired concentration range. A typical range could be 0.1 µM to 250 µM.[2]
-
To each calibration standard, add a small, precise volume of the IS working solution.[7]
-
Also prepare a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).
4. Sample Preparation (Protein Precipitation): [7]
-
To a 10 µL aliquot of each calibration standard, add 30 µL of water and vortex.
-
Add 200 µL of ice-cold extraction solution (e.g., 50% methanol (B129727) in water) to precipitate proteins.[7]
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 160 µL of 0.0125% acetic acid in water).[7]
5. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a suitable chromatographic method to separate ethyl acetoacetate from other matrix components.
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for both the analyte and the internal standard.
6. Data Processing:
-
Integrate the peak areas for both ethyl acetoacetate and this compound.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to generate the calibration curve and determine the r² value.
Quantitative Data Summary
The following tables provide typical values and acceptance criteria for an LC-MS method for a small molecule like ethyl acetoacetate.
Table 1: Typical Calibration Curve Parameters
| Parameter | Typical Value/Range |
| Concentration Range | 0.1 µM - 250 µM[2] |
| Number of Standards | 6-9[7][8] |
| Regression Model | Linear (weighted) |
| Weighting Factor | 1/x or 1/x² |
Table 2: Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Reference |
| Linearity (r²) | ≥ 0.99 | [3] |
| Accuracy (at each level) | ± 15% of nominal | [5][6] |
| Accuracy (at LLOQ) | ± 20% of nominal | [5][6] |
| Precision (CV at each level) | ≤ 15% | [5] |
| Precision (CV at LLOQ) | ≤ 20% | [6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | [4][9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | [4][9] |
Troubleshooting Guide
Issue 1: Poor Linearity (Low r² value)
| Potential Cause | Troubleshooting Step |
| Inaccurate Standard Preparation: Pipetting errors or incorrect dilutions. | Remake the calibration standards, paying close attention to pipetting technique. Use calibrated pipettes. |
| Detector Saturation: The concentration of the highest standard or the internal standard is too high. | Dilute the highest concentration standards. Reduce the concentration of the internal standard. |
| Inappropriate Calibration Range: The selected range is too wide for a linear response. | Narrow the calibration range or use a quadratic fit if appropriate for the method. |
| Analyte Instability: The analyte or internal standard is degrading in the prepared samples. | Prepare fresh standards and analyze them promptly. Investigate the stability of the compounds in the chosen solvent and matrix. |
| Cross-signal Contribution: Isotopes from the analyte contributing to the internal standard's signal. | Ensure a sufficient mass difference between the analyte and the SIL-IS (ideally >3 Da). If not possible, a correction may be needed. |
Issue 2: High Variability in Internal Standard Response
| Potential Cause | Troubleshooting Step |
| Inconsistent IS Addition: Varying amounts of the IS working solution added to samples. | Ensure precise and consistent addition of the IS to all samples using a calibrated pipette. Add the IS at the beginning of the sample preparation process. |
| IS Degradation: The internal standard is not stable under the storage or experimental conditions. | Check the stability of the IS. Prepare fresh IS working solutions more frequently. |
| Ion Suppression/Enhancement: Matrix effects are inconsistently affecting the IS signal. | Review the chromatography to ensure the IS and analyte co-elute.[2] Improve the sample cleanup procedure to remove more matrix components. |
| Instrument Instability: Fluctuations in the ion source or detector performance. | Allow the instrument to stabilize before analysis. Perform system suitability tests to check for performance drifts. |
Issue 3: No or Low Signal for Analyte and/or Internal Standard
| Potential Cause | Troubleshooting Step |
| Instrument Not Ready: Incorrect instrument settings, ion source is off, or not in the correct mode. | Verify all instrument parameters, including gas flows, temperatures, and voltages.[10] |
| Clog in the System: Blockage in the LC tubing, injector, or MS interface. | Check for pressure fluctuations. Systematically check for and clear any blockages. |
| Sample Preparation Error: Omission of analyte or IS, or a major error in the extraction process. | Review the sample preparation procedure. Prepare a fresh sample and re-inject. |
| Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ions. | Verify the MRM transitions for both the analyte and the internal standard. |
Visualizations
Caption: Experimental workflow for generating an LC-MS calibration curve.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Validation & Comparative
Validation of Ethyl acetoacetate-¹³C₄ as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of metabolic research is continuously seeking novel tracers to elucidate complex cellular pathways. Ethyl acetoacetate-¹³C₄ has emerged as a promising tool, particularly for investigating ketone body metabolism and as a substrate for hyperpolarized ¹³C magnetic resonance imaging (MRI). This guide provides an objective comparison of Ethyl acetoacetate-¹³C₄ with other metabolic tracers, supported by experimental data and detailed protocols to facilitate its validation and application in your research.
Performance Comparison of Metabolic Tracers
The selection of an appropriate metabolic tracer is contingent on the specific biological question and the analytical platform. Here, we compare the performance of Ethyl acetoacetate-¹³C₄ with established tracers like ¹³C-glucose, ¹³C-glutamine, and other ketone body tracers.
Quantitative Performance Data
The performance of a metabolic tracer can be assessed by various metrics, including signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in imaging studies, and the degree of label incorporation into downstream metabolites in metabolic flux analysis.
| Tracer | Application | Key Performance Metric | Finding | Reference |
| Hyperpolarized [1,3-¹³C₂]Ethyl acetoacetate (B1235776) | In vivo liver cancer imaging (MRI) | Signal-to-Noise Ratio (SNR) | Comparable to hyperpolarized [1-¹³C]pyruvate. | [1] |
| Hyperpolarized [1,3-¹³C₂]Ethyl acetoacetate | In vivo liver cancer imaging (MRI) | Contrast-to-Noise Ratio (CNR) | Significantly improved compared to hyperpolarized [1-¹³C]pyruvate.[1] | [1] |
| Hyperpolarized [1,3-¹³C₂]Ethyl acetoacetate | In vivo liver cancer imaging (MRI) | Substrate-to-product ratio | Approximately 4-fold higher in tumor tissue compared to healthy tissue.[1][2] | [1][2] |
| [U-¹³C]glucose | Metabolic Flux Analysis (Glycolysis, PPP) | Precision of flux estimates | Provides the most precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3] | [3] |
| [U-¹³C]glutamine | Metabolic Flux Analysis (TCA Cycle) | Precision of flux estimates | Emerged as the preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[3] | [3] |
Metabolic Pathways and Experimental Workflows
Metabolic Fate of Ethyl acetoacetate-¹³C₄
Ethyl acetoacetate-¹³C₄ is readily hydrolyzed by esterases in the blood and tissues to release acetoacetate-¹³C₄, a primary ketone body. This labeled acetoacetate then enters the ketone body metabolism pathway, where it can be reduced to β-hydroxybutyrate-¹³C₄ or converted to acetoacetyl-CoA-¹³C₄. Acetoacetyl-CoA is subsequently cleaved to two molecules of acetyl-CoA-¹³C₂, which can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for fatty acid synthesis.
Experimental Workflow for Hyperpolarized ¹³C MRI
Hyperpolarized ¹³C MRI with Ethyl acetoacetate-¹³C₄ offers a powerful method for real-time metabolic imaging, particularly in the context of cancer. The workflow involves several key steps from tracer preparation to data acquisition and analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic tracing studies. Below are protocols for cell culture-based metabolic flux analysis and the analysis of labeled ketone bodies by LC-MS/MS.
Protocol 1: ¹³C Metabolic Flux Analysis in Cell Culture
This protocol provides a general framework for conducting a ¹³C metabolic flux analysis (MFA) experiment using Ethyl acetoacetate-¹³C₄ in cultured cells.
1. Cell Culture and Isotope Labeling:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-exponential phase).
-
Prepare culture medium containing Ethyl acetoacetate-¹³C₄ at a concentration determined by preliminary dose-response experiments. A common starting point is to replace the primary carbon source (e.g., glucose) or supplement the medium.
-
For steady-state MFA, culture the cells in the labeled medium for a duration sufficient to achieve isotopic steady state (typically 24-48 hours, or at least two to three cell doubling times).
-
For isotopically non-stationary MFA (INST-MFA), switch the cells from unlabeled to labeled medium and collect samples at multiple time points during the transient labeling phase.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the metabolite extract using a vacuum concentrator and store at -80°C until analysis.
3. Sample Preparation for Mass Spectrometry:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is typically required to increase the volatility of the metabolites. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization may not be necessary for all metabolites. Resuspend the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
4. Mass Spectrometry Analysis and Data Interpretation:
-
Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids).
-
Correct the raw data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software to calculate intracellular metabolic fluxes based on the measured labeling patterns.
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Ketone Bodies
This protocol is adapted for the targeted analysis of ¹³C-labeled acetoacetate and β-hydroxybutyrate from biological samples.[4][5]
1. Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or a 1:1 mixture of acetonitrile and methanol).
-
Vortex the mixture and centrifuge at high speed in the cold to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Use a reverse-phase column (e.g., C18) for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
3. Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use a targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for high selectivity and sensitivity.
-
Define the precursor and product ion transitions for both the unlabeled and ¹³C-labeled versions of acetoacetate and β-hydroxybutyrate.
4. Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment of the labeled species.
Conclusion
Ethyl acetoacetate-¹³C₄ is a valuable metabolic tracer with distinct advantages, particularly in the field of hyperpolarized ¹³C MRI for cancer imaging.[1] Its utility as a tracer for ketone body metabolism in broader research applications is also significant. This guide provides a foundation for researchers to validate and implement Ethyl acetoacetate-¹³C₄ in their studies. By carefully considering the comparative performance data and adhering to detailed experimental protocols, scientists can effectively leverage this tracer to gain deeper insights into cellular metabolism in both health and disease.
References
- 1. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Accuracy and Precision of 13C Metabolic Flux Analysis
13C-MFA is a sophisticated technique that utilizes stable isotope-labeled substrates, or "tracers," to track the flow of atoms through metabolic pathways.[1] By measuring the isotopic enrichment in downstream metabolites, researchers can infer the rates of metabolic reactions.[1] However, the reliability of these flux estimations heavily depends on the experimental design, the choice of isotopic tracer, the analytical platform, and the software used for data analysis.[1][2][3]
Comparing 13C-MFA Methodologies: A Quantitative Look
The choice of methodology within 13C-MFA significantly impacts the precision and accuracy of the resulting flux map. Key considerations include the use of single versus multiple tracers and the software employed for computational analysis. The use of multiple, parallel labeling experiments with different tracers can significantly improve flux precision and the ability to observe the activity of various pathways.[1][4]
| Feature | Single Tracer ([1,2-13C]glucose) | Parallel Labeling (e.g., [1,2-13C]glucose & [U-13C]glutamine) | COMPLETE-MFA (14 Parallel Tracers) |
| Principle | A single isotopic tracer is used to probe the metabolic network. | Multiple experiments are conducted with different tracers to provide complementary data.[1] | Integration of data from a large number of parallel labeling experiments.[1] |
| Flux Precision | Lower precision, especially for pathways distant from the tracer entry point. | Significantly improved flux precision and observability.[1] | Highest flux precision. |
| Experimental Effort | Lower | Moderate | High |
| Cost | Lower | Moderate | High |
The selection of the isotopic tracer itself is a critical determinant of flux precision. Different tracers provide better resolution for specific pathways. For instance, [1,2-13C2]glucose has been shown to provide the most precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-13C5]glutamine is preferred for the analysis of the tricarboxylic acid (TCA) cycle.[2][3]
Orthogonal Validation: Ensuring Robustness of 13C-MFA Data
| Method | Principle of Validation | Quantitative Comparison with 13C-MFA | Key Advantages | Limitations |
| Seahorse Extracellular Flux Analysis | Correlates macroscopic measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) with the overall fluxes through mitochondrial respiration and glycolysis, respectively, as determined by 13C-MFA.[4] | High correlation between OCR/ECAR and corresponding 13C-MFA fluxes. | Provides a real-time, functional assessment of cellular bioenergetics. | Provides a less detailed view compared to 13C-MFA.[4] |
| Enzymatic Assays | In vitro or in situ measurement of the activity of a specific enzyme is compared to the in vivo flux through the corresponding reaction determined by 13C-MFA.[4] | Vmax from the enzyme assay can be compared with the calculated flux.[4] | Directly measures the capacity of an individual enzyme. | In vitro conditions may not reflect the in vivo regulatory environment. |
| Gene Knockout/Knockdown Studies | Genetic perturbation of a specific enzyme should lead to a predictable change in the corresponding flux as measured by 13C-MFA. | Comparison of flux maps between wild-type and knockout/knockdown strains. | Provides a causal link between a gene and a metabolic function. | Genetic compensation and off-target effects can complicate interpretation. |
13C-MFA vs. Flux Balance Analysis (FBA)
13C-MFA is often compared to Flux Balance Analysis (FBA), another widely used technique to study metabolic networks. However, their underlying principles and outputs are fundamentally different. MFA is an experimental technique that measures fluxes, while FBA is a computational, predictive approach.[5]
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Core Principle | Quantifies reaction rates (fluxes) based on experimental isotope labeling data.[5] | Predicts a steady-state flux distribution by optimizing an objective function (e.g., biomass production) based on stoichiometric constraints.[5] |
| Input Data | Isotopic labeling patterns of metabolites (from MS or NMR) and nutrient uptake/secretion rates.[5] | Genome-scale metabolic model (GEM) and constraints on nutrient uptake.[5] |
| Output | A single, quantitative flux map representing the actual metabolic state under the experimental conditions.[5] | A predicted, optimal flux distribution that satisfies the given objective and constraints.[5] |
| Experimental Requirement | Requires isotope labeling experiments.[5] | Does not require isotope labeling; relies on a curated metabolic model.[5] |
| Scope | Typically focused on central carbon metabolism. | Can be applied at the genome-scale. |
| Precision | High precision and accuracy for the measured fluxes. | Predictive accuracy depends on the quality of the GEM and the chosen objective function. |
Experimental Protocols
Achieving accurate and precise 13C-MFA results requires meticulous experimental execution. Below are detailed protocols for key stages of a typical 13C-MFA experiment.[1]
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the desired 13C-labeled substrate (e.g., [1,2-13C]glucose or [U-13C]glutamine). Ensure the medium is otherwise identical to the control medium.
-
Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable. This can range from minutes for microorganisms to hours for mammalian cells.[6]
Metabolite Extraction and Sample Preparation
-
Rapid Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions.[6] This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).
-
Metabolite Extraction: Immediately add a cold solvent mixture, such as 80:20 methanol:water, to the cells to extract intracellular metabolites.[6]
-
Sample Processing: Centrifuge the cell extracts to pellet insoluble debris. The supernatant containing the metabolites is then collected and dried, for example, under a stream of nitrogen or using a vacuum concentrator.[6]
Mass Spectrometry Analysis
-
Derivatization: Derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]
-
Instrumentation: Use a GC-MS system to separate and detect the derivatized metabolites.
-
Data Acquisition: Acquire mass isotopomer distributions (MIDs) for key fragments of the derivatized metabolites. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms.[1]
Data Analysis and Flux Estimation
-
Data Correction: Correct the measured MIDs for the natural abundance of heavy isotopes.
-
Flux Calculation: Use a 13C-MFA software package (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by a metabolic model.[7][8]
-
Statistical Validation: Perform a goodness-of-fit analysis, typically using a chi-squared test, to assess how well the model fits the experimental data.[3] Calculate confidence intervals for the estimated fluxes to determine their precision.[3]
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon and the experimental process is crucial for interpreting 13C-MFA results. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the central carbon metabolism pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Ethyl Acetoacetate-13C4: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is critical for applications ranging from tracer studies in metabolic research to their use as internal standards in pharmacokinetic analyses. Ethyl acetoacetate-13C4, a stable isotope-labeled version of the versatile organic intermediate ethyl acetoacetate (B1235776), is frequently used for these purposes.[1] The choice of analytical technique for its quantification is paramount for obtaining reliable and accurate data. This guide provides an objective comparison of two powerful analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective performances with supporting experimental data considerations.
Quantitative Performance Comparison
The selection between qNMR and LC-MS for the quantification of this compound is often dictated by the specific requirements of the study, such as the desired sensitivity, sample throughput, and the necessity for structural information. The following table summarizes the key quantitative performance metrics for both techniques, based on typical performance for small molecules.
| Performance Metric | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | Lower (µg/mL to mg/mL range) | High (pg/mL to ng/mL range)[2] |
| Linearity (R²) | >0.999[2] | >0.99[2][3] |
| Precision (%RSD) | <5%[2] | <15%[2] |
| Accuracy (%Recovery) | 95-105%[2] | 85-115%[2] |
| Throughput | Moderate to Low (minutes to hours per sample)[2] | High (minutes per sample)[2] |
| Specificity | High (based on unique chemical shifts)[2] | Very High (based on mass-to-charge ratio and fragmentation)[2] |
| Quantification | Absolute (inherently quantitative with a single internal standard)[2] | Relative (requires stable isotope-labeled internal standards for absolute quantification) |
| Structural Info. | Extensive (provides detailed structural information)[4] | Limited (fragmentation pattern can suggest structure)[2] |
| Sample Prep. | Minimal (simple dissolution) | More involved (often requires extraction and derivatization)[2] |
| Destructive | No[4] | Yes |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable analytical results. Below are representative methodologies for the quantification of this compound using ¹³C qNMR and LC-MS/MS.
Quantitative ¹³C NMR (qNMR) Spectroscopy Protocol
This protocol outlines the use of an internal standard for the absolute quantification of this compound.
1. Materials:
-
This compound (analyte)
-
Certified internal standard (e.g., hexachloroethane-¹³C₂)[5]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of analyte to standard between 1:1 and 1:3.[5]
-
Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.[5] Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., ≥400 MHz).
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire the ¹³C NMR spectrum using the following parameters:
4. Data Processing and Quantification:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[7]
-
Apply a baseline correction across the entire spectrum.[7]
-
Integrate the well-resolved signals of both the this compound and the internal standard. The integration region should be identical for all signals of interest.[6]
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of carbons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
IS = Internal Standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a method for the quantification of this compound, which may involve derivatization to enhance sensitivity and chromatographic retention, a common practice for short-chain esters.
1. Materials:
-
This compound (analyte/internal standard if quantifying the unlabeled form)
-
Unlabeled Ethyl acetoacetate (for calibration curve)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH)
-
Reagents for derivatization (e.g., EDC, pyridine)[1]
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Analytical balance
-
Centrifuge
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound and a series of calibration standards of unlabeled ethyl acetoacetate in a suitable solvent.
-
For derivatization, to 100 µL of sample/standard, add the derivatization agent and catalyst.[1] The reaction conditions (temperature, time) should be optimized.
-
Quench the reaction and extract the derivatized analyte using a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, 3 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analyte.
-
Flow Rate: 0.5 mL/min[8]
-
Injection Volume: 5 µL
-
Column Temperature: 25°C[8]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ion transitions for both the derivatized ethyl acetoacetate and this compound.
-
Optimize MS parameters such as capillary voltage, source temperature, and collision energy.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes and the logical comparison between the two techniques, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Caption: Comparison of key attributes between qNMR and LC-MS/MS for quantitative analysis.
Conclusion
Both qNMR and LC-MS are powerful techniques for the quantitative analysis of this compound, each with distinct advantages and disadvantages. LC-MS, particularly when coupled with tandem mass spectrometry, offers unparalleled sensitivity, making it the method of choice for trace-level quantification in complex biological matrices.[9] In contrast, qNMR provides a direct and absolute measure of concentration without the need for an identical reference standard, and its non-destructive nature allows for further analysis of the sample.[4][10] The choice between these two methods will ultimately depend on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, the need for structural confirmation, and throughput considerations. For many applications in drug development and metabolic research, these techniques can be seen as complementary, with LC-MS providing high-sensitivity screening and qNMR offering highly accurate and precise absolute quantification of key analytes.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications [mdpi.com]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 13C-Glucose and Ethyl Acetoacetate-13C4 Isotope Tracing in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing is a powerful technique for elucidating metabolic pathways in vitro and in vivo. The choice of tracer is critical and depends on the specific metabolic pathways under investigation. This guide provides a comparative overview of two such tracers: the widely used 13C-glucose and the more specialized Ethyl acetoacetate-13C4. While 13C-glucose is a versatile tool for probing central carbon metabolism, this compound has emerged as a promising marker for specific applications, such as liver cancer diagnosis.
Quantitative Data Comparison
Direct quantitative comparisons of metabolic flux data from 13C-glucose and this compound tracing are limited in the existing literature. This is primarily due to their different primary applications. 13C-glucose is broadly used to investigate central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] In contrast, the use of this compound has been more focused, with notable applications in diagnosing liver cancer by probing carboxylesterase activity.[4]
Below is a table summarizing the key characteristics and common applications of various 13C-labeled glucose tracers, which are well-documented. A similar comprehensive table for this compound is not feasible due to the limited number of studies.
Table 1: Performance Comparison of Common 13C-Labeled Glucose Tracers
| Tracer | Primary Application(s) | Advantages | Disadvantages |
| [U-13C6]glucose | General metabolic mapping, TCA cycle, Biosynthesis | Labels all six carbons, enabling comprehensive tracking of glucose-derived carbon throughout various metabolic pathways.[1][3] | Can result in complex labeling patterns that may be difficult to interpret for specific pathway fluxes without advanced computational analysis.[3] |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers high precision for estimating fluxes in the upper parts of central carbon metabolism and helps distinguish between the oxidative and non-oxidative branches of the PPP.[2][3][5] | Less informative for the TCA cycle compared to uniformly labeled glucose.[3] |
| [1-13C]glucose | Pentose Phosphate Pathway (PPP) flux | The C1 carbon is lost as 13CO2 in the oxidative PPP, which allows for the estimation of pathway activity.[6] | |
| [2-13C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides good precision for estimating glycolytic and PPP fluxes.[2][6] |
Experimental Protocols
13C-Glucose Metabolic Tracing Protocol (General for Adherent Cells)
This protocol provides a general workflow for in vitro 13C-glucose tracing studies.[6]
a. Media Preparation:
-
Prepare a labeling medium using glucose-free DMEM or RPMI-1640.
-
Supplement the medium with the desired concentration of the 13C-glucose tracer (e.g., 10 mM [U-13C6]-glucose), dialyzed fetal bovine serum (FBS), and other necessary components.[6]
-
Pre-warm the medium to 37°C before use.[6]
b. Initiation of Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).[6]
-
Add the pre-warmed 13C-labeling medium to the cells.[6]
c. Metabolite Extraction:
-
After the desired labeling period, rapidly quench metabolism and extract metabolites.
-
Aspirate the labeling medium.
-
Add ice-cold 80% methanol (B129727) (-80°C) to the cells to extract metabolites.[6][7]
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.[6]
d. Sample Processing:
-
Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[6]
-
Centrifuge the samples at high speed (e.g., >13,000 g) at 4°C for 10-15 minutes.[6]
-
Collect the supernatant containing the metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
This compound Tracing Protocol (Hyperpolarized in vivo)
The following protocol is based on the application of hyperpolarized [1,3-13C2]ethyl acetoacetate (B1235776) for in vivo metabolic imaging of liver cancer in a rat model.[4]
a. Substrate Preparation:
-
Synthesize [1,3-13C2]ethyl acetoacetate.
-
Prepare the sample for hyperpolarization using dynamic nuclear polarization (DNP).
b. Hyperpolarization and Administration:
-
Hyperpolarize the [1,3-13C2]ethyl acetoacetate sample.
-
Rapidly dissolve the hyperpolarized sample in a suitable buffer for injection.
-
Administer the hyperpolarized substrate to the animal model (e.g., via intravenous injection).
c. Data Acquisition:
-
Acquire magnetic resonance spectroscopy (MRS) or imaging (MRI) data to detect the hyperpolarized 13C-labeled substrate and its metabolic products in real-time.
d. Data Analysis:
-
Analyze the spectral data to determine the metabolic conversion of ethyl acetoacetate to its downstream metabolites.
-
In the context of liver cancer, this involves measuring the substrate-to-product ratio, which can be significantly different in tumor tissue compared to healthy tissue.[4]
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of 13C-Glucose
The diagram below illustrates the entry of uniformly labeled 13C-glucose into central carbon metabolism, highlighting glycolysis and the TCA cycle.
Caption: 13C-Glucose tracing of central carbon metabolism.
Experimental Workflow for 13C Isotope Tracing
This diagram outlines the general experimental workflow for a typical 13C stable isotope tracing study.
Caption: Generalized workflow for 13C metabolic tracing studies.
Metabolic Fate of Ethyl Acetoacetate
The metabolic conversion of ethyl acetoacetate is primarily through hydrolysis, catalyzed by esterases.
Caption: Hydrolysis of ethyl acetoacetate.
Conclusion
13C-glucose and this compound are both valuable tracers in metabolic research, but they serve different purposes. 13C-glucose is a cornerstone for detailed analysis of central carbon metabolism due to its central role as a cellular fuel. The variety of available labeled glucose molecules allows for targeted investigation of specific pathways like glycolysis and the PPP.[2][3] this compound, particularly in its hyperpolarized form, has shown promise as a more specialized probe, for example, in the non-invasive diagnosis of liver cancer by targeting specific enzymatic activity that is altered in the disease state.[4]
For researchers, the choice between these tracers will be dictated by the biological question at hand. For broad, network-level analysis of cellular metabolism, 13C-glucose remains the tracer of choice. For investigations into specific enzymatic activities or for developing novel diagnostic imaging agents, tracers like this compound may offer unique advantages. Future research may expand the applications of this compound and provide more opportunities for direct comparative studies with established tracers like 13C-glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ckisotopes.com [ckisotopes.com]
A Researcher's Guide to Ethyl Acetoacetate-13C4: A Comparative Analysis of its Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate tools for sensitive and accurate molecular analysis is paramount. Ethyl acetoacetate-13C4, a stable isotope-labeled version of the versatile organic compound ethyl acetoacetate (B1235776), has emerged as a valuable tool in various analytical and research applications. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to aid in the selection of the most suitable methods for your research needs.
Metabolic Imaging: A High-Contrast Alternative for Cancer Detection
One of the most promising applications of isotopically labeled ethyl acetoacetate is in the field of metabolic imaging, particularly for the detection of liver cancer. Hyperpolarized [1,3-13C2]ethyl acetoacetate has been investigated as a novel magnetic resonance (MR) marker and has shown significant advantages over the current state-of-the-art hyperpolarized substrate, [1-13C]pyruvate.[1]
In a study on a rat model of liver cancer, hyperpolarized [1,3-13C2]ethyl acetoacetate provided a distinct metabolic fingerprint of hepatocellular carcinoma (HCC).[1] The enzymatic conversion of ethyl acetoacetate is independent of co-substrates and its cellular uptake is unregulated, making it a highly useful hyperpolarized 13C-MR marker.[1]
Comparative Performance in Metabolic Imaging
| Performance Metric | Hyperpolarized [1,3-13C2]Ethyl Acetoacetate | Hyperpolarized [1-13C]Pyruvate |
| Signal-to-Noise Ratio (SNR) | Comparable to [1-13C]pyruvate in liver cancer studies.[1] | State-of-the-art hyperpolarized substrate.[1] |
| Contrast-to-Noise Ratio (CNR) | Significantly improved in metabolic ratio images compared to equivalent images using [1-13C]pyruvate.[1] | Standard for comparison in hyperpolarized 13C-MR.[1] |
| Metabolic Substrate-to-Product Ratio | Approximately 4 times higher in liver cancer tissue compared to surrounding healthy tissue (p=0.009).[1] | N/A |
Experimental Protocol: Hyperpolarized [1,3-13C2]Ethyl Acetoacetate MR Imaging
While the specific, detailed protocol for the synthesis and hyperpolarization of [1,3-13C2]ethyl acetoacetate is proprietary to the research, the general workflow for hyperpolarized 13C MRI studies can be outlined as follows:
-
Synthesis of the 13C-labeled Precursor: Ethyl acetoacetate is synthesized with 13C enrichment at specific carbon positions (e.g., C1 and C3).
-
Hyperpolarization: The 13C-labeled ethyl acetoacetate is hyperpolarized using techniques such as dissolution dynamic nuclear polarization (dDNP) or parahydrogen-induced polarization (PHIP).[2] This process dramatically increases the nuclear spin polarization of the 13C nuclei, leading to a massive signal enhancement in MR spectroscopy.
-
In Vivo Administration: The hyperpolarized ethyl acetoacetate solution is rapidly injected into the subject.
-
MR Data Acquisition: Immediately following injection, a time-resolved series of 13C MR spectra or images is acquired to monitor the conversion of hyperpolarized ethyl acetoacetate to its metabolic products.
-
Data Analysis: The signal intensities of the substrate and its metabolic products are quantified over time to determine metabolic rates and create metabolic maps.
Caption: Workflow for hyperpolarized 13C metabolic imaging.
Internal Standard for Quantitative Analysis: The 13C Advantage
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and reliable results.[3] this compound serves as an excellent internal standard for the quantification of unlabeled ethyl acetoacetate or structurally similar analytes. The key advantage of using a 13C-labeled standard over a deuterium-labeled standard lies in its identical physicochemical properties to the analyte.
Comparison of 13C-Labeled vs. Deuterated Internal Standards
| Performance Metric | This compound (13C-Labeled) | Deuterated Ethyl Acetoacetate (Hypothetical) |
| Chromatographic Co-elution | Near-perfect co-elution with the unlabeled analyte.[3] | Often exhibits a slight retention time shift, eluting earlier than the native analyte due to the "isotope effect".[4] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange.[4] | Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, especially at exchangeable sites.[4] |
| Correction for Matrix Effects | Excellent correction due to identical elution profiles and ionization behavior.[4] | Chromatographic shifts can lead to differential ion suppression or enhancement, compromising accurate quantification.[4] |
| Accuracy and Precision | Generally leads to higher accuracy and precision.[5] | Can introduce inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[4] |
Experimental Protocol: LC-MS/MS Quantification Using an Internal Standard
The following is a general protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix.
-
Preparation of Standards:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions of the analyte for the calibration curve.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation:
-
To each sample, calibrator, and quality control sample, add a fixed volume of the this compound working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column for chromatographic separation.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Proteomics: A Tool for Stable Isotope Labeling
In quantitative proteomics, stable isotope labeling techniques are employed to accurately determine the relative abundance of proteins between different samples. While specific applications of this compound in established proteomics workflows like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or iTRAQ/TMT are not extensively documented, its properties as a 13C-labeled molecule make it a potential reagent for custom labeling strategies.
The general principle of stable isotope labeling in proteomics involves introducing a "heavy" isotope (like 13C) into one set of samples and a "light" isotope (like 12C) into a control set. The samples are then mixed, and the relative abundance of proteins is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.
Comparison of Isotopic Labeling Strategies in Proteomics
| Labeling Strategy | Principle | Advantages | Disadvantages | Potential Role for this compound |
| Metabolic Labeling (e.g., SILAC) | Incorporation of labeled amino acids during cell growth.[6] | High accuracy and precision as samples are mixed early.[7] | Limited to cell cultures, can be expensive.[8] | Not directly applicable as it's not an amino acid. |
| Chemical Labeling (e.g., iTRAQ, TMT) | Chemical tagging of peptides after protein extraction and digestion.[9] | Applicable to any sample type, allows for multiplexing.[9] | Labeling efficiency can vary, samples mixed at a later stage.[7] | Could potentially be used to develop a novel chemical labeling reagent. |
| Enzymatic Labeling (e.g., 18O-labeling) | Incorporation of 18O from H218O into the C-terminus of peptides during enzymatic digestion. | Relatively inexpensive. | Incomplete labeling can be an issue. | Not applicable. |
Experimental Workflow: Generic Stable Isotope Labeling for Proteomics
The following is a generalized workflow for a quantitative proteomics experiment using stable isotope labeling.
-
Sample Preparation and Labeling:
-
Metabolic Labeling: Grow cells in media containing either the "light" (natural abundance) or "heavy" (e.g., 13C-labeled) amino acids.
-
Chemical Labeling: Extract proteins from different samples, digest them into peptides, and then label the peptides with "light" and "heavy" isotopic tags.
-
-
Sample Mixing: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Fractionation (Optional): Separate the complex peptide mixture into simpler fractions using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
References
- 1. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid in situ carbon-13 hyperpolarization and imaging of acetate and pyruvate esters without external polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of 13C Isotopomer Distribution Data
For researchers, scientists, and drug development professionals engaged in unraveling the complexities of cellular metabolism, 13C Metabolic Flux Analysis (13C-MFA) is an indispensable technique. The robust analysis of 13C isotopomer distribution data is critical for the accurate quantification of intracellular metabolic fluxes. This guide provides a comparative overview of commonly used software for 13C-MFA, with a focus on their performance, supported by available experimental data, and detailed experimental protocols.
Comparison of Key Software for 13C-MFA
The selection of a software package for 13C-MFA is a critical decision that influences the accuracy and efficiency of flux estimation. The choice often depends on the complexity of the metabolic model, the type of experimental data (steady-state or isotopically non-stationary), and the user's computational expertise. The following table summarizes the key features of prominent software in the field.
| Feature | INCA (Isotopomer Network Compartmental Analysis) | 13CFLUX2 | OpenMebius | Metran |
| Primary Platform | MATLAB | C++ (with Java and Python add-ons) | MATLAB | MATLAB |
| User Interface | Graphical User Interface (GUI) & Command-line | Command-line, with GUI via Omix | Graphical User Interface (GUI) | Command-line |
| Analysis Types | Steady-state, Isotopically non-stationary (INST-MFA)[1][2] | Steady-state, Isotopically non-stationary[3] | Steady-state, Isotopically non-stationary (INST-MFA)[3][4] | Steady-state |
| Key Features | User-friendly GUI, integrated simulation and analysis, supports both MS and NMR data.[5] | High-performance for large-scale models, supports multicore CPUs and compute clusters, uses standardized FluxML format.[6] | Open-source, user-friendly for model creation from spreadsheets.[3] | Strong focus on statistical analysis and experimental design, based on the EMU framework.[7][8] |
| Availability | Free for academic use.[9] | Commercial license; free academic license with registration. | Open-source.[3] | Available from the developer.[7] |
Quantitative Performance Comparison
| Software Comparison | Metric | Model System | Results |
| CeCaFLUX vs. INCA | Flux Identification Time | Escherichia coli (92 reactions, 67 metabolites) | CeCaFLUX: ~5 minutes, INCA: ~10 minutes.[10] |
| CeCaFLUX vs. INCA | Confidence Interval Calculation Time (single parameter) | Escherichia coli (92 reactions, 67 metabolites) | CeCaFLUX: ~5 minutes, INCA: ~1 hour.[10] |
| 13CFLUX2 vs. 13CFLUX (predecessor) | Simulation Speed | Escherichia coli model | 13CFLUX2 is reported to be 100 to 10,000 times faster. |
| OpenMebius (INST-MFA vs. Conventional MFA) | 95% Confidence Intervals | Simplified TCA Cycle Model | INST-MFA resulted in narrower confidence intervals, indicating more precise flux estimation compared to conventional steady-state MFA.[4] |
It is important to note that performance can be highly dependent on the specific dataset, the complexity of the metabolic model, and the hardware used.
Experimental Protocols
The accuracy of 13C-MFA is critically dependent on a well-designed and executed experimental protocol. Below is a generalized protocol for a typical steady-state 13C-MFA experiment using Gas Chromatography-Mass Spectrometry (GC-MS).
Cell Culture and Isotope Labeling
-
Cell Culture: Culture cells in a chemically defined medium to have precise control over the isotopic composition of all carbon sources.
-
Achieve Metabolic Steady State: Ensure cells are in a metabolic steady state, where growth and metabolic rates are constant. This is typically achieved during the exponential growth phase.
-
Introduce 13C Tracer: Switch the cells to a medium containing the desired 13C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine). The choice of tracer is crucial for resolving specific fluxes.[6]
-
Achieve Isotopic Steady State: Continue the culture for a sufficient duration to ensure that the isotopic labeling of intracellular metabolites reaches a steady state. This should be verified experimentally by collecting samples at multiple time points.[6]
Sample Quenching and Metabolite Extraction
-
Quenching: Rapidly halt all metabolic activity to preserve the in vivo labeling patterns. This is typically done by quickly transferring cells into a cold quenching solution (e.g., -20°C methanol).
-
Extraction: Extract the intracellular metabolites using a suitable solvent mixture, such as a cold methanol/water/chloroform extraction.[11]
GC-MS Analysis
-
Derivatization: Chemically modify the extracted metabolites to increase their volatility and thermal stability for GC-MS analysis. A common method for amino acids is silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]
-
GC-MS Measurement: Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, providing the mass isotopomer distribution (MID).[12]
Data Analysis
-
Data Correction: Correct the raw MS data for the natural abundance of heavy isotopes.
-
Flux Estimation: Use one of the 13C-MFA software packages to estimate the intracellular metabolic fluxes by fitting the measured MIDs and extracellular rates to the metabolic network model.
-
Statistical Validation: Perform a goodness-of-fit analysis (e.g., chi-square test) to evaluate the consistency between the model and the experimental data. Calculate confidence intervals for the estimated fluxes to assess their precision.[6]
Mandatory Visualization
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis (13C-MFA) study.
References
- 1. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
A Comparative Guide to Unlabeled Ethyl Acetoacetate and Ethyl Acetoacetate-¹³C₄ in Control Experiments
In the realm of analytical chemistry and drug development, the precise and accurate quantification of target analytes is paramount. This guide provides a comprehensive comparison between the use of unlabeled Ethyl acetoacetate (B1235776) and its stable isotope-labeled counterpart, Ethyl acetoacetate-¹³C₄, in control experiments, particularly for quantitative analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust analytical methodology, offering significant advantages in accuracy and precision.
Core Principles: External Standard vs. Isotope Dilution
The fundamental difference in the application of unlabeled Ethyl acetoacetate and Ethyl acetoacetate-¹³C₄ lies in the calibration method employed for quantification.
-
Unlabeled Ethyl acetoacetate: Typically used as an external standard . In this method, a calibration curve is generated by analyzing a series of known concentrations of the unlabeled analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve. This approach is straightforward but is susceptible to variations in sample preparation, injection volume, and matrix effects, which can compromise the accuracy and precision of the results.
-
Ethyl acetoacetate-¹³C₄: Employed as a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) approach. A known amount of the ¹³C₄-labeled standard is added to the sample at the earliest stage of preparation. Since the SIL-IS is chemically identical to the analyte of interest, it experiences the same variations during extraction, derivatization, and analysis. By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to significantly more reliable and accurate quantification.[1]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics when quantifying Ethyl acetoacetate in a complex matrix (e.g., plasma or a food sample) using an external standard method (unlabeled Ethyl acetoacetate) versus an isotope dilution method with Ethyl acetoacetate-¹³C₄ as an internal standard. The data presented is representative of the typical improvements observed when employing a SIL-IS.
| Parameter | External Standard Method (Unlabeled Ethyl acetoacetate) | Isotope Dilution Method (with Ethyl acetoacetate-¹³C₄) | Advantage of Isotope Dilution |
| Accuracy (% Bias) | ± 15-20% | ± 2-5% | Significantly higher accuracy |
| Precision (% RSD) | 10-15% | < 5% | Markedly improved precision |
| Linearity (R²) | > 0.990 | > 0.998 | Enhanced linearity |
| Limit of Quantification (LOQ) | 10-20 ng/mL | 1-5 ng/mL | Lower detection limits |
| Matrix Effect | High susceptibility to ion suppression/enhancement | Effective compensation for matrix effects | Increased robustness and reliability |
| Recovery Variability | High | Low (normalized by IS) | More consistent results |
Data is illustrative and based on typical performance improvements cited in analytical literature for SIL-IS methods.
Experimental Protocols
Quantitative Analysis of Ethyl Acetoacetate using External Standard Method (GC-MS)
This protocol outlines a general procedure for the quantification of Ethyl acetoacetate in a liquid sample using an external standard calibration.
a. Materials and Reagents:
-
Ethyl acetoacetate (analytical standard grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Volumetric flasks, pipettes, and vials
b. Sample Preparation:
-
Prepare a stock solution of unlabeled Ethyl acetoacetate (1 mg/mL) in methanol.
-
Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
For the unknown sample, take a known volume (e.g., 1 mL) and add it to a vial.
-
Extract the analyte by adding 2 mL of dichloromethane, vortex for 1 minute, and centrifuge.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean vial for GC-MS analysis.
c. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 30-200.
-
Monitored Ions for Ethyl acetoacetate: m/z 43, 88, 130.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of Ethyl acetoacetate against the concentration for the calibration standards.
-
Determine the concentration of Ethyl acetoacetate in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the sample by accounting for the initial sample volume and any dilution factors.
Quantitative Analysis of Ethyl Acetoacetate using Isotope Dilution Method with Ethyl Acetoacetate-¹³C₄ (LC-MS/MS)
This protocol describes a more robust method for the quantification of Ethyl acetoacetate using its stable isotope-labeled internal standard.
a. Materials and Reagents:
-
Ethyl acetoacetate (analytical standard grade)
-
Ethyl acetoacetate-¹³C₄ (isotopic purity > 99%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Volumetric flasks, pipettes, and vials
b. Sample Preparation:
-
Prepare a stock solution of unlabeled Ethyl acetoacetate (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of Ethyl acetoacetate-¹³C₄ (100 µg/mL) in acetonitrile.
-
Create a working internal standard solution (e.g., 10 µg/mL) by diluting the Ethyl acetoacetate-¹³C₄ stock solution.
-
Prepare calibration standards by spiking known concentrations of unlabeled Ethyl acetoacetate into a blank matrix and adding a fixed amount of the working internal standard solution to each.
-
To the unknown sample, add the same fixed amount of the working internal standard solution.
-
Perform protein precipitation by adding three volumes of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
c. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl acetoacetate: Q1: 131.1 -> Q3: 89.1 (quantifier), 43.1 (qualifier)
-
Ethyl acetoacetate-¹³C₄: Q1: 135.1 -> Q3: 93.1 (quantifier)
-
d. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the same peak area ratio for the unknown sample.
-
Determine the concentration of Ethyl acetoacetate in the sample by interpolating this ratio on the calibration curve.
Mandatory Visualizations
Caption: Workflow for external standard quantification.
Caption: Workflow for isotope dilution quantification.
References
A Comparative Guide to Isotopic Enrichment Analysis Software for ¹³C Data
For researchers, scientists, and drug development professionals venturing into the world of metabolic flux analysis, the choice of software for interpreting ¹³C isotopic labeling data is a critical decision that directly impacts the quality and accuracy of the results. This guide provides a comparative overview of commonly used software packages, detailing their features, and is supplemented with a generalized experimental protocol for conducting ¹³C metabolic flux analysis (MFA) experiments.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell.[1] By tracing the path of ¹³C-labeled substrates, researchers can gain critical insights into cellular physiology, identify metabolic bottlenecks, and elucidate the mechanisms of action for drug candidates.[2] The accuracy of these analyses hinges not only on high-quality experimental data but also on the computational software used for data interpretation and flux estimation.[1]
Software Comparison
Below is a summary of key features for several widely used software packages:
| Feature | INCA (Isotopomer Network Compartmental Analysis) | 13CFLUX2 | OpenFLUX / OpenFLUX2 | FiatFlux | METRAN | OpenMebius | FreeFlux |
| Primary Platform | MATLAB | C++ (with Java and Python add-ons) | MATLAB | MATLAB | MATLAB | Windows | Python |
| User Interface | Graphical User Interface (GUI) & Command-line | Command-line, GUI via Omix[3] | Graphical User Interface[3] | Graphical User Interface | Not specified[3] | GUI from worksheet configuration[4][5] | Command-line interface |
| Analysis Types | Steady-state, Isotopically non-stationary[3] | Steady-state, Isotopically non-stationary[3] | Steady-state, Parallel Labeling Experiments (OpenFLUX2)[3] | Flux ratio analysis from MS data and ¹³C-constrained flux balancing[1] | Steady-state[3] | Isotopically non-stationary, Conventional ¹³C-MFA[4][5] | Steady-state, Isotopically non-stationary[6] |
| Core Algorithm | Elementary Metabolite Unit (EMU), Cumomer[3] | Elementary Metabolite Unit (EMU), Cumomer[3] | Elementary Metabolite Unit (EMU)[3] | Flux ratio analysis[7] | Elementary Metabolite Unit (EMU)[3] | Not specified | Not specified |
| Key Features | Integrated modeling of NMR and MS data, dynamic modeling.[3] | High-performance computing support, FluxML format for model exchange, advanced statistical analysis.[3][8] | Open-source and user-friendly for model creation from spreadsheets. OpenFLUX2 is enhanced for parallel labeling experiments.[1] | User-friendly for non-experts, preconfigured for various microorganisms and tracer experiments.[7] | A foundational tool, often used as a benchmark for new software development.[1] | Open-source, autogenerates metabolic models from user-defined worksheets.[4][5] | Open-source Python package, fast and reliable for transient and steady-state analysis.[6] |
| Availability | Free for academic use[1] | Commercial license; free academic license with registration[1] | Open-source[1] | Open-source[7] | Available upon request for academic use[1] | Open-source[4][5] | Open-source[6] |
Experimental Protocols
The accuracy of ¹³C-MFA is critically dependent on a well-designed and executed experimental protocol.[1] Below is a generalized protocol for a typical ¹³C-MFA experiment.
Experimental Design
-
Tracer Selection : The choice of ¹³C-labeled substrate is crucial for resolving specific fluxes. Commonly used tracers include [1,2-¹³C]glucose for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and [U-¹³C]glutamine for analyzing the TCA cycle.[1][9] Parallel labeling experiments, using multiple different tracers on identical cultures, can significantly improve the precision of flux estimates.[1]
-
Metabolic and Isotopic Steady State : For steady-state MFA, it is essential that the cells are in a metabolic and isotopic steady state. This is typically achieved in a chemostat or through carefully controlled batch culture conditions where cells are harvested during the exponential growth phase.[3]
Cell Culture and Labeling
-
Culture cells in a defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [U-¹³C]glucose) at a known concentration.[3]
-
Maintain cells in a metabolic steady state during the labeling experiment.[3]
-
Harvest cells during the exponential growth phase.[3]
Metabolite Extraction and Sample Preparation
-
Quenching : Rapidly quench metabolic activity, for example, by using cold methanol, to prevent further enzymatic reactions that could alter metabolite labeling patterns.[3]
-
Extraction : Separate the cell biomass from the medium by centrifugation.[3] Extract intracellular metabolites using appropriate solvents.
-
Hydrolysis and Derivatization (for GC-MS) : For the analysis of proteinogenic amino acids, hydrolyze the cell biomass to break down proteins into their constituent amino acids. Subsequently, derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3]
Mass Spectrometry Analysis
-
Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.[1] The MID represents the relative abundance of each isotopologue of a metabolite.[2]
Data Analysis and Flux Calculation
-
Data Correction : Correct the raw mass spectrometry data for the natural abundance of ¹³C and other heavy isotopes.[1]
-
Flux Estimation : Use a ¹³C-MFA software package to estimate the intracellular fluxes by fitting the experimental mass isotopomer distributions to a metabolic network model. The software minimizes the difference between the measured and simulated labeling patterns.[1]
-
Statistical Analysis : Perform a goodness-of-fit analysis (e.g., chi-square test) to evaluate how well the model describes the data. Calculate confidence intervals for the estimated fluxes to assess their precision.[1]
Visualizing the Workflow
To better understand the process of ¹³C-MFA, the following diagrams illustrate the general experimental workflow and the computational analysis pipeline.
Caption: A diagram illustrating the general experimental and computational workflow for a ¹³C metabolic flux analysis experiment.
Caption: A logical diagram showing the core components and data flow within a typical ¹³C-MFA software package.
Conclusion
The field of ¹³C metabolic flux analysis benefits from a variety of robust and well-maintained software packages.[1] The choice of software should be guided by the specific requirements of the research project, taking into account factors such as the biological system under investigation, the desired complexity of the metabolic model, and the user's computational expertise.[1] By following rigorous experimental protocols and carefully selecting the appropriate software, researchers can generate high-quality, reliable metabolic flux data to advance their scientific and drug development objectives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Metabolic Pathway Activity: 13C Tracers vs. Alternative Methodologies
For researchers, scientists, and drug development professionals, elucidating the intricate network of metabolic pathways is paramount to understanding cellular physiology in both health and disease. Stable isotope tracing, particularly with Carbon-13 (¹³C), has become a cornerstone for quantifying the flux, or rate, of metabolites through these pathways. This guide provides an objective comparison of ¹³C metabolic flux analysis (MFA) with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Metabolic Pathway Analysis Techniques
The choice of methodology for analyzing metabolic pathways depends on the specific research question, the desired level of detail, and the available resources. While ¹³C-MFA provides a quantitative measure of reaction rates, other techniques like untargeted metabolomics and deuterium (B1214612) (²H) tracing offer complementary information.
| Method | Principle | Advantages | Disadvantages |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Cells are cultured with a ¹³C-labeled substrate (e.g., glucose, glutamine). The incorporation of ¹³C into downstream metabolites is measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine metabolic fluxes. | - Provides quantitative flux information for numerous reactions simultaneously. - Highly specific and allows for the elucidation of complex pathway activities. | - Requires specialized equipment and expertise in computational modeling. - Can be expensive due to the cost of labeled substrates. |
| Untargeted Metabolomics | A comprehensive analysis of all detectable small molecules (metabolites) in a biological sample, typically using LC-MS or GC-MS, to identify and quantify changes in metabolite levels between different conditions. | - Provides a broad snapshot of the metabolome and can identify unexpected metabolic changes. - Technically less complex than tracer studies. | - Does not directly measure metabolic fluxes. - Changes in metabolite levels can be difficult to interpret as they reflect a balance of production and consumption. |
| Deuterium (²H) Tracing | Utilizes substrates labeled with deuterium to trace the flow of hydrogen atoms. This is particularly useful for studying redox metabolism and pathways where carbon skeletons are not altered. | - Provides complementary information to ¹³C tracing, especially for redox reactions. - Can be used to measure endogenous glucose production and turnover. | - The kinetic isotope effect of deuterium can be significant and must be considered. - Less commonly used than ¹³C tracing, with fewer established protocols. |
Quantitative Data Presentation
The precision of flux estimations in ¹³C-MFA is highly dependent on the choice of tracer. The following table summarizes the precision scores of various ¹³C-labeled glucose tracers for determining fluxes in central carbon metabolism in E. coli. A higher precision score indicates a more precise flux determination.
| ¹³C-Labeled Glucose Tracer | Precision Score |
| [1,6-¹³C]glucose | 3.7 |
| [1,2-¹³C]glucose | 2.8 |
| [5,6-¹³C]glucose | 2.8 |
| [2,3-¹³C]glucose | 2.3 |
| [4,5-¹³C]glucose | 1.9 |
| [3,4-¹³C]glucose | 1.8 |
| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | 1.0 (Reference) |
| (Data adapted from a study on E. coli, where precision scores were calculated based on the confidence intervals of flux estimations.) |
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
Objective: To quantify the intracellular metabolic fluxes in cultured mammalian cells using a ¹³C-labeled tracer.
Materials:
-
Cultured mammalian cells
-
Glucose-free and glutamine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding and Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Acclimatization: The day before the experiment, switch the cells to a medium containing unlabeled glucose and glutamine at the same concentration as will be used in the labeling experiment.
-
Isotope Labeling:
-
Aspirate the acclimatization medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) and dFBS.
-
Incubate the cells for a sufficient time to reach isotopic steady state. This time should be determined empirically but is often between 8 and 24 hours.
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add a sufficient volume of -80°C 80% methanol to the plate.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Analyze the mass isotopomer distributions of metabolites using GC-MS or LC-MS.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a computational flux analysis software (e.g., INCA, METRAN) to estimate intracellular fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.
-
Protocol 2: Untargeted Metabolomics using LC-MS
Objective: To obtain a comprehensive profile of metabolites in cultured mammalian cells to identify global metabolic changes.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80:20 Methanol:Water, -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture: Culture cells under the desired experimental conditions.
-
Quenching and Harvesting:
-
Rapidly aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.
-
Add a pre-chilled extraction solvent to the plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Sample Analysis:
-
Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
-
Data Processing and Analysis:
-
Process the raw LC-MS data using software such as XCMS, MZmine, or Compound Discoverer for peak picking, alignment, and integration.
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify metabolites that are significantly different between experimental groups.
-
Identify metabolites by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).
-
Protocol 3: In Vivo ²H-Glucose Tracing for Endogenous Glucose Production
Objective: To measure the rate of endogenous glucose production in a mouse model using a [6,6-²H₂]glucose tracer.
Materials:
-
Mouse model
-
Sterile [6,6-²H₂]glucose solution
-
Infusion pump and catheters
-
Blood collection supplies (e.g., capillary tubes)
-
Anesthesia
Procedure:
-
Animal Preparation:
-
Fast the mice overnight but allow free access to water.
-
Anesthetize the mice and insert a catheter into a tail vein for tracer infusion.
-
-
Tracer Infusion:
-
Administer a priming bolus of [6,6-²H₂]glucose to rapidly achieve isotopic steady state.
-
Immediately begin a constant infusion of [6,6-²H₂]glucose using an infusion pump.
-
-
Blood Sampling:
-
Collect a baseline blood sample before starting the infusion.
-
Collect small blood samples at regular intervals during the infusion (e.g., every 15-30 minutes for 2 hours) to confirm isotopic steady state.
-
-
Sample Processing:
-
Immediately deproteinize the blood samples (e.g., with perchloric acid).
-
Centrifuge and collect the supernatant.
-
-
Sample Analysis:
-
Derivatize the glucose in the plasma samples (e.g., to its aldonitrile acetate (B1210297) derivative).
-
Analyze the isotopic enrichment of glucose using GC-MS.
-
-
Data Analysis:
-
Calculate the rate of appearance (Ra) of glucose using the tracer dilution method. The Ra of glucose is equivalent to the rate of endogenous glucose production under steady-state conditions.
-
Mandatory Visualizations
Caption: Workflow for a typical ¹³C-Metabolic Flux Analysis experiment.
Caption: Logical relationship between different metabolic analysis methods.
Caption: Key metabolic shifts characteristic of the Warburg effect.
A Researcher's Guide to Comparative Metabolomics: Stable Isotope Labeling vs. Label-Free Approaches
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical for groundbreaking discoveries. This guide provides an objective comparison of stable isotope labeling and label-free techniques in comparative metabolomics, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
Metabolomics, the comprehensive study of small molecules in a biological system, offers a snapshot of an organism's phenotype. Comparative metabolomics, which analyzes differences in metabolite profiles between experimental groups, is a powerful tool for biomarker discovery, disease diagnostics, and understanding drug mechanisms. Two primary strategies dominate this field: stable isotope labeling and label-free approaches. This guide will dissect these methodologies, presenting their core principles, performance metrics, and practical applications.
At a Glance: Comparing Metabolomics Strategies
The choice between stable isotope labeling and label-free methods hinges on the specific research question, balancing the need for accuracy and precision with the desired breadth of metabolite coverage.
| Feature | Stable Isotope Labeling (e.g., ¹³C, ¹⁵N) | Label-Free: Untargeted | Label-Free: Targeted |
| Primary Goal | Metabolic flux analysis, accurate relative quantification | Hypothesis generation, comprehensive metabolite profiling | Hypothesis testing, absolute or relative quantification of specific metabolites |
| Metabolite Coverage | Targeted to specific pathways | Broad (hundreds to thousands of metabolites) | Narrow (tens to hundreds of predefined metabolites) |
| Quantification | High accuracy and precision (relative) | Semi-quantitative (relative intensity) | High accuracy and precision (absolute or relative) |
| Sensitivity | High for labeled metabolites | Variable, generally lower than targeted methods | High for predefined metabolites |
| Specificity | High for labeled metabolites | Lower, potential for interferences | High, minimized interference |
| Reproducibility (CV%) | Generally low (<15%) due to internal standards | Higher, more susceptible to analytical variability | Low to moderate, dependent on internal standards |
| Cost | Higher (labeled substrates) | Lower | Moderate (requires standards) |
| Throughput | Lower, requires labeling period | Higher | Higher |
Deep Dive into Methodologies
Stable Isotope Labeling: Tracing the Metabolic Maze
Stable isotope labeling involves introducing atoms with heavier, non-radioactive isotopes (e.g., Carbon-13, Nitrogen-15) into a biological system.[1] These labeled atoms act as tracers, allowing researchers to follow their incorporation into various metabolites, thereby elucidating active metabolic pathways and quantifying their fluxes.[1] This approach offers exceptional accuracy for relative quantification because the labeled and unlabeled samples can be mixed early in the workflow, minimizing experimental variability.[1]
Key Techniques:
-
¹³C-Metabolic Flux Analysis (¹³C-MFA): Considered the gold standard for quantifying the rates of metabolic reactions.[2] It involves introducing a ¹³C-labeled substrate, like glucose or glutamine, and measuring the distribution of ¹³C in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2]
-
¹⁵N-Labeling: Primarily used to trace nitrogen metabolism, particularly in the biosynthesis of amino acids and nucleotides.[2] It provides a complementary view to ¹³C-labeling, especially when studying the interplay between carbon and nitrogen pathways.[2]
Label-Free Metabolomics: A Broad View of the Metabolome
Label-free approaches directly analyze and compare the metabolite profiles of different samples without the use of isotopic labels. This strategy is broadly categorized into untargeted and targeted metabolomics.
Key Techniques:
-
Untargeted Metabolomics: This discovery-driven approach aims to capture and compare as many metabolites as possible in a sample to identify global changes between experimental groups.[3][4] It is ideal for hypothesis generation and identifying novel biomarkers.[3][4]
-
Targeted Metabolomics: This hypothesis-driven method focuses on the precise measurement of a predefined set of metabolites.[3][4] It offers high sensitivity and specificity, making it suitable for validating findings from untargeted studies and for the absolute quantification of specific biomarkers.[3][5]
Visualizing the Workflow and Pathways
To better understand the practical application of these techniques, the following diagrams illustrate a general experimental workflow for stable isotope labeling and the tracing of ¹³C through central carbon metabolism.
Experimental Protocols
Here, we provide detailed methodologies for key experiments in both stable isotope labeling and label-free metabolomics.
Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) in Mammalian Cells
Objective: To quantify the metabolic fluxes through central carbon metabolism.
1. Cell Culture and Labeling:
- Seed mammalian cells in appropriate culture vessels and grow in standard medium to ~70-80% confluency.
- Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Replace the standard medium with a labeling medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) at the same concentration as the unlabeled substrate in the standard medium.
- Incubate the cells for a sufficient duration to reach isotopic steady-state (typically 18-24 hours for central carbon metabolism).
2. Metabolite Extraction:
- Rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to quench metabolic activity.
- Add ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to the cells and scrape them from the culture vessel.
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex the tube vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.
3. LC-MS Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
- Employ a chromatographic method suitable for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
- Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) of the targeted metabolites.
4. Data Analysis:
- Process the raw data to identify metabolites and determine their MIDs.
- Use a computational flux analysis software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic network model.
- The software will then calculate the intracellular metabolic fluxes.
Protocol 2: ¹⁵N-Based Metabolomics for Tracing Nitrogen Flux
Objective: To trace the flow of nitrogen through metabolic pathways.
1. Cell Culture and Labeling:
- Culture cells in a medium where the primary nitrogen source (e.g., glutamine, ammonium (B1175870) chloride) is replaced with its ¹⁵N-labeled counterpart.
- The duration of labeling will depend on the turnover rate of the metabolites of interest.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as described in the ¹³C-MFA protocol.
3. LC-MS Analysis:
- Analyze the extracts by LC-MS, focusing on the detection of nitrogen-containing metabolites.
- Monitor the mass shift corresponding to the incorporation of ¹⁵N atoms.
4. Data Analysis:
- Identify ¹⁵N-labeled metabolites and quantify their isotopic enrichment.
- Map the labeled metabolites to nitrogen-containing metabolic pathways to trace the flow of nitrogen.
Protocol 3: Untargeted Label-Free Metabolomics using LC-MS
Objective: To obtain a comprehensive profile of metabolites and identify global differences between sample groups.
1. Sample Preparation:
- Collect biological samples (e.g., plasma, tissue, cells) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen.
- Perform metabolite extraction using a solvent system appropriate for a broad range of metabolites (e.g., a mixture of methanol, acetonitrile, and water).
- Centrifuge the samples to pellet proteins and other debris.
- Collect the supernatant for analysis.
2. LC-MS Analysis:
- Analyze the extracts on a high-resolution mass spectrometer.
- Use a chromatographic method that provides good separation for a wide range of metabolites, such as reversed-phase (for nonpolar) or HILIC (for polar) chromatography.
- Acquire data in both positive and negative ionization modes to maximize metabolite coverage.
3. Data Processing:
- Use a data processing software (e.g., XCMS, MS-DIAL) for peak picking, retention time alignment, and peak integration.
- Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify features that are significantly different between the experimental groups.
4. Metabolite Identification:
- Putatively identify the significant features by matching their accurate mass and fragmentation spectra (MS/MS) to metabolomics databases (e.g., METLIN, HMDB).
- Confirm the identity of key metabolites using authentic chemical standards.
Protocol 4: Targeted Label-Free Metabolomics using LC-MS
Objective: To accurately quantify a specific set of known metabolites.
1. Sample Preparation:
- Follow the same sample collection and quenching procedures as for untargeted metabolomics.
- During extraction, add a mixture of stable isotope-labeled internal standards that are chemically identical to the target analytes but have a different mass.
2. LC-MS Analysis:
- Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.
- Develop a specific MRM/SRM method for each target metabolite and its corresponding internal standard.
- Optimize the chromatographic conditions to achieve good separation of the target analytes.
3. Data Analysis and Quantification:
- Integrate the peak areas for each target metabolite and its internal standard.
- Calculate the concentration of each metabolite by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve generated using authentic standards.
Conclusion: Selecting the Right Tool for the Job
The choice between stable isotope labeling and label-free metabolomics is a critical decision in experimental design. Stable isotope labeling, particularly ¹³C-MFA, provides unparalleled accuracy in quantifying metabolic fluxes and is the method of choice for detailed mechanistic studies of metabolic pathways. Label-free untargeted metabolomics offers a broad, unbiased view of the metabolome, making it a powerful tool for discovery and hypothesis generation. Targeted metabolomics, on the other hand, delivers highly accurate and precise quantification of specific metabolites, ideal for biomarker validation and clinical applications.
Ultimately, a multi-faceted approach, potentially combining an initial untargeted screen with a subsequent targeted or stable isotope labeling experiment, can provide the most comprehensive understanding of the metabolic landscape. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate strategy to unlock new insights into the complex world of metabolism.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted vs Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. metabolon.com [metabolon.com]
- 5. Integrating Advanced Metabolomics and Machine Learning for Anti-Doping in Human Athletes [mdpi.com]
A Comparative Guide to Certificates of Analysis for Ethyl Acetoacetate-¹³C₄ Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable isotope-labeled internal standard is a critical decision in quantitative analysis, directly impacting data accuracy and reliability. Ethyl acetoacetate-¹³C₄ is a widely used internal standard in mass spectrometry-based applications for the quantification of its unlabeled analogue. A Certificate of Analysis (CoA) is the primary document providing evidence of a standard's quality and fitness for purpose. This guide offers an objective comparison of key quality attributes for Ethyl acetoacetate-¹³C₄ standards, supported by detailed experimental protocols.
Comparative Analysis of Key Quality Parameters
The quality of an isotopically labeled standard is defined by several key parameters, primarily its chemical and isotopic purity. Below is a comparative summary of these parameters for representative lots of Ethyl acetoacetate-¹³C₄, illustrating the typical range and precision required for rigorous scientific applications.
Table 1: Comparison of Quantitative Data for Ethyl Acetoacetate-¹³C₄ Lots
| Parameter | Our Standard (Lot a-123) | Competitor A (Lot B-456) | Competitor B (Lot C-789) | Acceptance Criteria | Test Method |
| Chemical Purity (HPLC) | 99.8% | 99.5% | 98.9% | ≥ 98.0% | HPLC-UV |
| Isotopic Purity (LC-MS) | 99.6 atom % ¹³C | 99.2 atom % ¹³C | 99.0 atom % ¹³C | ≥ 99.0 atom % ¹³C | LC-HRMS |
| Identity Confirmation | Conforms | Conforms | Conforms | Conforms to structure | ¹H-NMR, MS |
| Residual Solvents | <0.01% | <0.05% | <0.1% | ≤ 0.5% | GC-HS |
| Water Content (Karl Fischer) | 0.02% | 0.08% | 0.15% | ≤ 0.2% | Karl Fischer Titration |
This data is representative and intended for comparative purposes.
Experimental Protocols
Detailed and robust analytical methodologies are essential for the accurate certification of reference standards. The following protocols outline the procedures used to determine the critical quality attributes presented above.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the standard by separating it from any unlabeled or other chemical impurities.
-
Instrumentation: Standard HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v).[3]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: UV at 200 nm.[3]
-
Sample Preparation: A sample solution is prepared by dissolving approximately 10 mg of the standard in the mobile phase to a final concentration of 1 mg/mL.[1] The solution is then filtered through a 0.45 µm syringe filter.[1]
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.[4]
Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol quantifies the isotopic enrichment of ¹³C atoms in the Ethyl acetoacetate-¹³C₄ molecule.[5]
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with a liquid chromatography system.[6][7]
-
Methodology: The sample is introduced into the mass spectrometer following chromatographic separation to isolate the compound of interest from any impurities.[5]
-
Data Acquisition: The mass spectrometer measures the mass-to-charge (m/z) ratios to determine the isotopic distribution.[5]
-
Analysis: The acquired spectra are analyzed to calculate the isotopic purity.[5] This involves comparing the measured isotope distributions with the theoretical distributions for different enrichment levels through linear regression.[8] The peak areas for the fully labeled molecule (M+4) and any lesser-labeled species (M+0 to M+3) are integrated to determine the atom percent ¹³C.[6][9]
Identity Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural identity of the compound.
-
Instrumentation: 500 MHz NMR Spectrometer.[10]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal reference.[10]
-
Analysis: The resulting ¹H-NMR spectrum is compared to the known spectrum of ethyl acetoacetate (B1235776). The chemical shifts, splitting patterns, and integration values must be consistent with the expected structure. Due to the ¹³C labeling on the acetoacetate backbone, characteristic ¹³C-¹H coupling will be observed, providing definitive confirmation of the labeled positions.
Visualizing the Quality Control Workflow
Ensuring the quality of a chemical standard is a multi-step process. The diagram below illustrates the logical workflow from synthesis to the final certification of Ethyl acetoacetate-¹³C₄.
Caption: Quality control workflow for certified standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
Safety Operating Guide
Proper Disposal of Ethyl Acetoacetate-13C4: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical reagents are of paramount importance. This guide provides comprehensive, step-by-step procedures for the proper disposal of Ethyl acetoacetate-13C4, a stable, non-radioactive, isotopically labeled compound. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
I. Essential Safety and Disposal Information
This compound is labeled with a stable isotope of carbon, ¹³C, and is not radioactive.[1][2] Consequently, its disposal does not necessitate special precautions for radioactivity.[2] The disposal procedures are analogous to those for unlabeled ethyl acetoacetate (B1235776) and should be managed as standard chemical waste.[2] The primary safety considerations are dictated by the chemical properties of the ethyl acetoacetate molecule itself.[1]
Key Handling and Disposal Parameters:
| Parameter | Guideline | Source(s) |
| Waste Classification | Non-radioactive, standard chemical waste. Combustible liquid. | [1][2][3] |
| Disposal Method | Engage a licensed professional waste disposal service. | [1][4] |
| Containerization | Keep in original or suitable, closed, and clearly labeled containers. | [2][3][4] |
| Environmental Precautions | Prevent the product from entering drains or water courses. | [2][5][6] |
| Regulatory Compliance | Dispose of in accordance with federal, state, and local environmental regulations. | [1][3][4] |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | [1][5] |
| Spill Management | Absorb spills with inert material and place in a designated waste container. | [1][7] |
II. Detailed Disposal Protocol
The following protocol outlines the systematic methodology for the proper disposal of this compound within a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm that the waste is Ethyl acetoacetate labeled with the stable isotope ¹³C and is not radioactive.[2]
-
Segregate waste containing this compound from general laboratory waste.[1] Do not mix it with radioactive waste.[2]
-
If the this compound is mixed with other hazardous chemicals, the entire mixture must be treated according to the hazards of the most dangerous component.
2. Containerization and Labeling:
-
Collect the this compound waste in a suitable, leak-proof, and chemically compatible container.[1][8] The original container is often a good choice.
-
Ensure the container is always sealed except when adding waste to prevent the release of vapors.[8]
-
Clearly label the waste container with its contents, including the name "this compound" and the fact that it contains a ¹³C-labeled compound.[1] The label should also include appropriate hazard symbols (e.g., combustible liquid).
3. Storage:
-
Store the waste container in a designated, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][5][9]
-
Store in a cool, dry place and protect from sunlight.[3]
4. Disposal Request and Collection:
-
Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company.[1][4]
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
1. Immediate Response:
-
Alert personnel in the immediate vicinity of the spill.
-
If the substance is flammable, extinguish all nearby ignition sources.[1]
-
Ensure the area is well-ventilated. If the substance is volatile, consider evacuating the area.[1]
2. Containment:
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials such as vermiculite (B1170534) or sand.[1][7]
3. Cleanup:
-
Once the spill is fully absorbed, carefully collect the material into a designated, labeled waste container.[1]
-
Decontaminate the spill area with a suitable solvent or detergent and water.[1]
4. Waste Disposal:
-
Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste in accordance with institutional and local regulations.[1]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempoint.com [chempoint.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. gustavus.edu [gustavus.edu]
- 6. cochise.edu [cochise.edu]
- 7. chemstock.ae [chemstock.ae]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Ethyl Acetoacetate-13C4
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl acetoacetate-13C4, ensuring the safety of researchers, scientists, and drug development professionals. The following procedural guidance is designed to be a primary resource for laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[2] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[3] | To minimize the risk of skin contact with splashes or spills. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[4] Use in a well-ventilated area is required. | To prevent inhalation of vapors which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Procedures
Immediate response is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops and persists.[2][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste in a suitable, labeled, and closed container.[5]
-
Do not mix with other waste.
-
-
Disposal :
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. Ethyl acetoacetate-1,2,3,4-13C4 | C6H10O3 | CID 11469103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. fishersci.com [fishersci.com]
- 6. chempoint.com [chempoint.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
